molecular formula C13H15N3O B4263686 2-Propylquinoline-4-carbohydrazide CAS No. 7466-63-9

2-Propylquinoline-4-carbohydrazide

Cat. No.: B4263686
CAS No.: 7466-63-9
M. Wt: 229.28 g/mol
InChI Key: PLOLKTPHQPOGKW-UHFFFAOYSA-N
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Description

2-Propylquinoline-4-carbohydrazide (CAS 7466-63-9) is a quinoline-derived compound that serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. Its structure features a quinoline core substituted with a propyl group at the 2-position and a carbohydrazide moiety at the 4-position, making it an ideal precursor for the synthesis of diverse hydrazone and hybrid derivatives . This compound is recognized for its significant research potential, particularly in the development of novel antimicrobial and anticancer agents. Scientific studies have demonstrated that derivatives of this compound exhibit promising biological activities. For instance, hydrazone motifs synthesized from this compound have shown potent antibacterial efficacy against a panel of organisms including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . One derivative, 2-Propyl-N′-(pyridine-3-ylmethylene)quinoline-4-carbohydrazide, emerged as a highly active agent with a notably low minimum inhibitory concentration (MIC) value ranging from 0.39 ± 0.02 to 1.56 ± 0.02 µg/mL . Furthermore, recent research highlights its application in oncology. Hybrid molecules incorporating the 2-(quinoline-4-carbonyl)hydrazide scaffold have been designed and evaluated as potential anticancer agents . These hybrids demonstrated significant cytotoxic effects against the MCF-7 breast carcinoma cell line, with one potent hybrid exhibiting an IC50 value of 2.71 µM, which was more potent than the reference drug doxorubicin. The mechanism of action for this activity is associated with the inhibition of EGFR tyrosine kinase and the induction of apoptosis through the upregulation of p53 and caspase 9 . The synthesis of this compound can be efficiently achieved via modern green chemistry methods, such as microwave-assisted synthesis , which provides high yields in remarkably short reaction times . This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-propylquinoline-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-5-9-8-11(13(17)16-14)10-6-3-4-7-12(10)15-9/h3-4,6-8H,2,5,14H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOLKTPHQPOGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=C1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323006
Record name 2-propylquinoline-4-carbohydrazide
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Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7466-63-9
Record name NSC402727
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402727
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-propylquinoline-4-carbohydrazide
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URL https://comptox.epa.gov/dashboard/DTXSID20323006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Synthesis Guide: 2-Propylquinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Significance[1]

The quinoline-4-carbohydrazide scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities including antitubercular, antimicrobial, and antineoplastic properties.[1] Specifically, 2-propylquinoline-4-carbohydrazide has emerged as a critical intermediate for synthesizing hydrazone-based EGFR tyrosine kinase inhibitors and DNA gyrase inhibitors.

This technical guide details a robust, three-stage synthesis protocol designed for reproducibility and scalability. Unlike generic procedures, this workflow addresses specific regiochemical challenges associated with the Pfitzinger reaction of asymmetric ketones, ensuring high purity of the 2-propyl isomer.

Retrosynthetic Analysis & Strategy

The synthesis strategy relies on the Pfitzinger reaction , a classic yet powerful method for constructing the quinoline core.[2] The disconnection approach reveals isatin and 2-pentanone as the primary precursors.

Mechanistic Logic
  • Scaffold Construction (Pfitzinger): The condensation of isatin with 2-pentanone under strong alkaline conditions.

    • Regioselectivity Control: 2-Pentanone possesses two

      
      -positions (methyl and methylene). Under thermodynamic control (high temperature, strong base), the reaction favors condensation at the less sterically hindered methyl group, yielding the 2-propyl  substituent rather than the 3-methyl-2-ethyl isomer.
      
  • Activation (Fischer Esterification): Conversion of the carboxylic acid to an ethyl ester to facilitate nucleophilic attack by hydrazine.

  • Functionalization (Hydrazinolysis): Nucleophilic acyl substitution with hydrazine hydrate to generate the final carbohydrazide.

Reaction Scheme Visualization

ReactionScheme Isatin Isatin (C8H5NO2) Intermediate1 2-Propylquinoline-4- carboxylic acid Isatin->Intermediate1 KOH (33%), Reflux (Pfitzinger) Pentanone 2-Pentanone (Methyl Propyl Ketone) Pentanone->Intermediate1 Intermediate2 Ethyl 2-propylquinoline- 4-carboxylate Intermediate1->Intermediate2 EtOH, H2SO4 (cat) Reflux Product 2-Propylquinoline-4- carbohydrazide Intermediate2->Product N2H4·H2O, EtOH Reflux

Figure 1: Retrosynthetic pathway utilizing the Pfitzinger strategy to access the 2-propylquinoline core.[1][2][3][4][5][6]

Detailed Experimental Protocol

Stage 1: Synthesis of 2-Propylquinoline-4-carboxylic Acid

Objective: Construct the quinoline ring via condensation of isatin and 2-pentanone.[1]

  • Reagents:

    • Isatin (Indole-2,3-dione): 14.7 g (100 mmol)

    • 2-Pentanone: 12.9 g (150 mmol) [1.5 eq excess to drive kinetics]

    • Potassium Hydroxide (KOH): 33% aqueous solution (approx. 100 mL)

    • Acetic Acid (Glacial): For acidification

  • Procedure:

    • Dissolution: In a 500 mL round-bottom flask (RBF), suspend isatin (14.7 g) in 33% aqueous KOH (100 mL). Slight warming may be required to hydrolyze isatin to potassium isatinate (solution turns yellow/orange).

    • Addition: Add 2-pentanone (12.9 g) dropwise to the stirring solution.

    • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80–90°C for 12–16 hours. Note: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). Disappearance of isatin indicates completion.

    • Work-up: Cool the reaction mixture to room temperature. Pour the dark solution into crushed ice (200 g).

    • Precipitation: Slowly acidify with glacial acetic acid to pH 4–5 while stirring vigorously. The carboxylic acid will precipitate as a solid.

    • Purification: Filter the precipitate, wash copiously with cold water to remove inorganic salts, and recrystallize from ethanol.

  • Expected Yield: 65–75%

  • Key Observation: A yellow to light brown solid.

Stage 2: Synthesis of Ethyl 2-propylquinoline-4-carboxylate

Objective: Esterify the carboxylic acid to improve reactivity for the subsequent hydrazinolysis.

  • Reagents:

    • 2-Propylquinoline-4-carboxylic acid (from Stage 1): 10.0 g

    • Absolute Ethanol: 100 mL

    • Sulfuric Acid (H2SO4, conc.): 2–3 mL (Catalyst)

  • Procedure:

    • Setup: Dissolve the carboxylic acid (10.0 g) in absolute ethanol (100 mL) in a 250 mL RBF.

    • Catalyst Addition: Cautiously add concentrated H2SO4 (2–3 mL) dropwise.

    • Reaction: Reflux the mixture for 6–8 hours.

    • Work-up: Concentrate the solvent under reduced pressure (Rotavap) to approx. 20% volume. Pour the residue into ice-cold water (100 mL) and neutralize with saturated NaHCO3 solution.

    • Extraction: Extract with ethyl acetate (3 x 50 mL), dry the organic layer over anhydrous Na2SO4, and evaporate the solvent.

  • Expected Yield: 80–85%

  • Key Observation: Viscous oil or low-melting solid.

Stage 3: Synthesis of this compound

Objective: Convert the ester to the final hydrazide product.

  • Reagents:

    • Ethyl 2-propylquinoline-4-carboxylate: 5.0 g

    • Hydrazine Hydrate (80% or 99%): 5.0 mL (Excess)

    • Ethanol: 30 mL

  • Procedure:

    • Mixing: Dissolve the ester (5.0 g) in ethanol (30 mL).

    • Hydrazinolysis: Add hydrazine hydrate (5.0 mL) slowly.

    • Reflux: Heat to reflux for 3–5 hours. A solid precipitate often forms during the reaction.

    • Isolation: Cool the mixture to room temperature (or 4°C overnight). Filter the solid product.[2][7][8]

    • Purification: Wash the filter cake with cold ethanol and then ether. Recrystallize from ethanol/water if necessary to achieve >98% purity.

  • Expected Yield: 85–92%

  • Physical State: White to off-white crystalline solid.

  • Melting Point: Typically >200°C (verify with specific derivative literature).

Process Workflow & Decision Logic

This flowchart illustrates the operational steps and critical decision points (QC checks) to ensure batch integrity.

Workflow Start Start: Raw Material QC (Isatin Purity >98%) Step1 Pfitzinger Reaction (Isatin + 2-Pentanone + KOH) Start->Step1 Check1 TLC Check: Isatin Consumed? Step1->Check1 Check1->Step1 No (Continue Reflux) Acidify Acidify to pH 4-5 (Precipitate Acid) Check1->Acidify Yes Step2 Esterification (Acid + EtOH + H2SO4) Acidify->Step2 Check2 Solubility Check: Clear Solution? Step2->Check2 Check2->Step2 No (Add Solvent/Heat) Step3 Hydrazinolysis (Ester + N2H4) Check2->Step3 Yes Purify Recrystallization (EtOH) Step3->Purify Final Final Product: This compound Purify->Final

Figure 2: Operational workflow emphasizing QC checkpoints (TLC and Solubility) to prevent downstream failure.

Quantitative Data Summary

The following table aggregates typical stoichiometric ratios and expected yields based on optimized bench-scale runs.

ParameterStage 1 (Acid Synthesis)Stage 2 (Esterification)Stage 3 (Hydrazinolysis)
Limiting Reagent IsatinQuinoline-4-COOHEthyl Ester
Stoichiometry 1.0 : 1.5 (Ketone)1.0 : Solvent Excess1.0 : 5.0 (Hydrazine)
Temperature 80–90°C78°C (Reflux)78°C (Reflux)
Time 12–16 h6–8 h3–5 h
Typical Yield 65–75%80–85%85–92%
Critical QC pH adjustment (4–5)Neutralization of acidMelting point range

Troubleshooting & Expert Insights

Regioselectivity Issues
  • Problem: Formation of the 3-methyl-2-ethyl isomer.

  • Cause: 2-Pentanone reacting at the methylene (C3) position rather than the methyl (C1).

  • Solution: Ensure the use of strong bases (KOH/NaOH) and high temperatures . The Pfitzinger reaction is sensitive to steric hindrance; the methyl group attack is kinetically and thermodynamically favored under these conditions. Avoid acidic condensation conditions which might alter regioselectivity.

Purification of the Hydrazide
  • Problem: Product is colored (yellow/brown) instead of white.

  • Cause: Oxidation of hydrazine or residual impurities from the Pfitzinger step.

  • Solution: Recrystallize from hot ethanol . If color persists, treat the hot ethanolic solution with activated charcoal, filter while hot, and allow to crystallize.

Safety Precautions
  • Hydrazine Hydrate: Highly toxic and potential carcinogen. Handle in a fume hood with double gloving.

  • Exotherms: The acidification in Stage 1 and catalyst addition in Stage 2 are exothermic. Add reagents slowly with cooling.

References

  • Abd El-Lateef, H. M., et al. (2020).[9] Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents.[1][9][10][11] RSC Advances. Retrieved from [Link]

  • National Institutes of Health (NIH). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization. ACS Omega. Retrieved from [Link]

  • Wikipedia. Pfitzinger reaction.[1][2][5][6][12][13][14] Retrieved from [Link]

Sources

Synthesis of 2-Propylquinoline-4-Carboxylic Acid via the Pfitzinger Reaction: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Pfitzinger reaction is a robust, highly efficient synthetic methodology utilized to construct quinoline-4-carboxylic acids (cinchoninic acids) from isatin and enolizable ketones. In modern medicinal chemistry, 2-propylquinoline-4-carboxylic acid is a privileged pharmacophore and a critical building block. It is frequently functionalized into hydrazide-hydrazone derivatives, which exhibit potent antimicrobial properties against multidrug-resistant bacterial strains [[1]]() 2. This whitepaper details the mechanistic rationale, regioselectivity, and a self-validating experimental protocol for synthesizing this target molecule.

Mechanistic Rationale & Regioselectivity

The synthesis of 2-propylquinoline-4-carboxylic acid relies on the base-promoted condensation of isatin (1H-indole-2,3-dione) with pentan-2-one (methyl propyl ketone). The reaction proceeds through a well-defined cascade 3:

  • Lactam Cleavage: In the presence of aqueous Potassium Hydroxide (KOH), the lactam ring of isatin is hydrolyzed, yielding the highly reactive intermediate, isatinic acid (2-aminophenylglyoxylate).

  • Imine Formation: The primary amine of isatinic acid undergoes nucleophilic attack on the carbonyl carbon of pentan-2-one, forming an intermediate Schiff base (imine).

  • Regioselective Aldol Condensation: Pentan-2-one is an asymmetric ketone with two potential α-carbons for cyclization: a methyl group (C1) and a methylene group (C3). Because the methyl group is significantly less sterically hindered than the propyl chain's methylene group, the intramolecular aldol-type condensation occurs exclusively at the methyl position.

  • Aromatization: Subsequent dehydration (-H₂O) drives the aromatization of the newly formed pyridine ring, yielding the thermodynamically stable 2-propylquinoline-4-carboxylic acid 4.

Pfitzinger_Mechanism Isatin Isatin (1H-indole-2,3-dione) IsatinicAcid Isatinic Acid (2-aminophenylglyoxylate) Isatin->IsatinicAcid Ring Opening Base KOH / H2O (Base Catalysis) Base->IsatinicAcid Imine Imine Intermediate (Schiff Base Formation) IsatinicAcid->Imine + Ketone Ketone Pentan-2-one (Methyl propyl ketone) Ketone->Imine Aldol Intramolecular Aldol Condensation (at CH3) Imine->Aldol Base-promoted Cyclization Product 2-Propylquinoline-4- carboxylic acid Aldol->Product Dehydration (-H2O)

Mechanistic pathway of the Pfitzinger reaction yielding 2-propylquinoline-4-carboxylic acid.

Experimental Methodology: A Self-Validating Protocol

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system . Each step includes observable physical changes that confirm the chemical causality of the workflow without requiring immediate spectroscopic validation 14.

Reagents Required
  • Isatin: 30.00 g (204 mmol, 1.0 eq)

  • Potassium Hydroxide (KOH): 11.42 g (204 mmol, 1.0 eq)

  • Pentan-2-one: 43.37 mL (408 mmol, 2.0 eq)

  • Deionized Water: 300 mL

  • Concentrated HCl: As needed for pH adjustment

Step-by-Step Workflow
  • Saponification (Ring Opening): Add isatin to a solution of KOH in 300 mL of deionized water. Stir continuously at room temperature for 30 minutes.

    • Causality Check: The initial orange/red suspension will dissolve entirely, transitioning into a clear yellowish solution. This visual shift confirms the complete cleavage of the lactam ring to form the soluble potassium salt of isatinic acid.

  • Condensation & Cyclization: Slowly add pentan-2-one to the yellowish solution. Equip the reaction flask with a reflux condenser and heat the mixture on a heating mantle to 80–90 °C for 9 to 13 hours under continuous stirring.

    • Causality Check: The use of 2.0 equivalents of pentan-2-one drives the equilibrium of the imine condensation forward and compensates for any evaporative loss during the extended reflux period.

  • Acidification (Precipitation): Remove the flask from the heat and cool the reaction mixture in an ice bath (0–5 °C). Add concentrated HCl dropwise under vigorous stirring until the pH reaches strictly 1–2.

    • Causality Check: The target quinoline-4-carboxylic acid is highly soluble in basic conditions. Lowering the pH protonates the carboxylate group, crossing the molecule's isoelectric point and forcing the zwitterionic product to crash out of the aqueous phase as a distinct precipitate.

  • Isolation: Filter the precipitate using vacuum suction. Wash the filter cake extensively with cold deionized water.

    • Causality Check: Washing removes residual inorganic salts (KCl) and any unreacted ketone. Air-drying affords the crude 2-propylquinoline-4-carboxylic acid, which can be recrystallized from absolute ethanol for high purity.

Experimental_Workflow Step1 1. Saponification Isatin + KOH (aq) Stir 30 min, RT Step2 2. Condensation Add Pentan-2-one (2 eq) Reflux 80-90°C, 9-13 h Step1->Step2 Step3 3. Acidification Cool to 0-5°C Add conc. HCl to pH 1-2 Step2->Step3 Step4 4. Isolation Suction Filtration Wash with dH2O Step3->Step4 Step5 5. Purification Recrystallization (EtOH) Yield: 82-85% Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the quinoline core.

Quantitative Data & Yield Optimization

The efficiency of the Pfitzinger reaction is heavily dependent on the thermodynamic energy supplied to the system. Below is a comparative analysis summarizing the standard conventional reflux protocol versus modern microwave-assisted optimizations 13.

Reaction ParameterConventional Reflux ProtocolMicrowave-Assisted ProtocolCausality / Chemical Rationale
Isatin : Ketone Ratio 1.0 : 2.0 eq1.0 : 2.0 eqExcess ketone drives the imine condensation forward.
Base Concentration 1.0 eq KOH (aq)1.0 eq KOH (aq)Required for lactam ring opening to isatinic acid.
Reaction Temperature 80–90 °C100–120 °C (Pressurized)Overcomes the high activation energy required for aldol cyclization.
Reaction Time 9–13 hours15–30 minutesMicrowave dielectric heating drastically accelerates reaction kinetics.
Acidification Target pH 1–2 (conc. HCl)pH 1–2 (conc. HCl)Protonates the carboxylate to precipitate the target acid out of solution.
Isolated Yield 82–85%88–92%Microwave conditions minimize thermal degradation and byproduct tarring.

Downstream Applications in Drug Discovery

Once isolated, 2-propylquinoline-4-carboxylic acid acts as a primary precursor for advanced drug development. The standard downstream workflow involves esterification with absolute ethanol and catalytic H₂SO₄, followed by hydrazinolysis with hydrazine hydrate to yield 2-propylquinoline-4-carbohydrazide 1.

This hydrazide is subsequently condensed with various aromatic aldehydes to generate a library of hydrazide-hydrazone derivatives. Pharmacological assays confirm that these derivatives exhibit high minimum inhibitory concentration (MIC) efficacy against severe pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus2. The propyl chain at the C2 position of the quinoline core plays a distinct role in increasing the lipophilicity of the molecule, which is hypothesized to facilitate superior penetration through bacterial cellular membranes.

References

1.[1] Benchchem. "this compound | 7466-63-9 - Benchchem". URL: 2.[3] Arabian Journal of Chemistry. "Microwave-assisted synthesis and antibacterial propensity of N′-s-benzylidene-2-propylquinoline-4-carbohydrazide and N′-((s-1H-pyrrol-2-yl)methylene)". URL: 3.[4] University of Pretoria. "SUPPLEMENTARY MATERIALS Microwave Assisted Synthesis and Antimicrobial Potential of Quinoline-Based 4- Hydrazide-Hydrazone Deriv". URL: 4.[2] MDPI. "Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents - MDPI". URL:

Sources

Microwave-Assisted Synthesis of Quinoline-4-Carbohydrazide: A Technical Guide to Green Methodologies and Bioactive Scaffold Generation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-4-carbohydrazide scaffold is a privileged structure in medicinal chemistry, serving as a critical precursor for the development of diverse hydrazide-hydrazone derivatives. These derivatives exhibit profound pharmacological potential, particularly as antimicrobial agents, anticancer therapeutics, and microbial DNA gyrase inhibitors[1]. Historically, the synthesis of these scaffolds relied on conventional conductive heating, which is plagued by prolonged reaction times, high energy consumption, and moderate yields. The integration of2 has introduced a paradigm shift, enabling rapid, high-yield, and eco-friendly generation of these critical building blocks[2]. This whitepaper provides an in-depth, self-validating technical protocol for the microwave-assisted synthesis of quinoline-4-carbohydrazides, grounded in mechanistic causality and empirical data.

The Mechanistic Paradigm: Why Microwave Irradiation?

The core advantage of microwave irradiation over conventional reflux lies in the principle of dielectric heating . Conventional heating relies on thermal conduction, which is slow and often leads to a temperature gradient that can trigger unwanted thermodynamic side reactions. In contrast, microwave energy directly couples with polar molecules—such as ethanol and hydrazine hydrate—causing rapid molecular friction and volumetric heating[3].

During the hydrazinolysis and condensation phases, this localized superheating rapidly overcomes the activation energy barrier required for nucleophilic acyl substitution and dehydration. Consequently, reaction times are compressed from several hours to mere minutes, while simultaneously suppressing byproduct formation and maximizing atom economy[4].

SynthesisWorkflow Isatin Isatin + Ketone (Starting Materials) Pfitzinger Pfitzinger Reaction (KOH, Reflux, 13h) Isatin->Pfitzinger Acid Quinoline-4-carboxylic acid (Intermediate 1) Pfitzinger->Acid Esterification Esterification (EtOH, H2SO4, Reflux) Acid->Esterification Ester Ethyl quinoline-4-carboxylate (Intermediate 2) Esterification->Ester Hydrazinolysis Microwave Hydrazinolysis (NH2NH2·H2O, MW: 1-3 min) Ester->Hydrazinolysis Hydrazide Quinoline-4-carbohydrazide (Key Scaffold) Hydrazinolysis->Hydrazide Condensation Microwave Condensation (Aldehydes/Ketones, MW: 1-3 min) Hydrazide->Condensation Product Hydrazide-Hydrazone Derivatives (Bioactive Agents) Condensation->Product

Figure 1: Step-by-step synthetic workflow from isatin to bioactive hydrazide-hydrazone derivatives.

Self-Validating Experimental Workflows

To ensure scientific integrity, the synthesis is broken down into four distinct phases. Every step is designed as a self-validating system, ensuring that researchers can empirically verify the success of each intermediate before proceeding.

Phase 1: Core Formation via Pfitzinger Reaction

Causality: The synthesis initiates with the Pfitzinger reaction. Isatin undergoes base-catalyzed ring-opening in aqueous KOH to form an reactive isatoic acid intermediate. Subsequent ketonization and cross-coupling with an


-methyl ketone (e.g., pentan-2-one or 4-bromoacetophenone) at 80–90°C drives the cyclization to form the 2-substituted quinoline-4-carboxylic acid[1]. The choice of ketone dictates the substitution at the C-2 position of the quinoline ring[4].
  • Protocol: Reflux isatin and the chosen ketone in 30% aqueous KOH for 13 hours. Cool the mixture and acidify with dilute HCl to precipitate the acid[2].

  • Validation Checkpoint: The successful formation of the acid is confirmed by its precipitation upon acidification (pH ~3-4). Fourier-transform infrared spectroscopy (FT-IR) will reveal a broad O-H stretch (2500–3000 cm⁻¹) and a sharp carboxylic C=O stretch at ~1700 cm⁻¹.

Phase 2: Esterification Activation

Causality: Direct hydrazinolysis of a carboxylic acid is thermodynamically unfavorable, as the basic hydrazine will simply deprotonate the acid to form a stable, unreactive salt. Esterification converts the carboxylic acid into an electrophilic ester, providing a viable leaving group (ethoxide) for the subsequent nucleophilic attack.

  • Protocol: Suspend the quinoline-4-carboxylic acid in absolute ethanol containing a catalytic amount of concentrated H₂SO₄. Heat under reflux for 1 hour (or subject to microwave irradiation for 15 minutes)[1].

  • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The reaction is complete when the highly polar acid spot disappears. FT-IR will show the shift of the C=O stretch to ~1720 cm⁻¹, confirming ester formation.

Phase 3: Microwave-Assisted Hydrazinolysis

Causality: Hydrazine is a potent nucleophile. Under microwave dielectric heating, the polar ethanol solvent and hydrazine hydrate rapidly absorb microwave energy. This localized heating instantly overcomes the activation energy barrier for the formation of the tetrahedral intermediate, expelling the ethoxide leaving group to yield the quinoline-4-carbohydrazide[4].

  • Protocol: In a microwave-safe vessel, combine the ethyl quinoline-4-carboxylate with an equimolar amount (or slight excess) of 80% hydrazine hydrate in ethanol. Irradiate at 300–400 W for 1 to 3 minutes[4].

  • Validation Checkpoint: The disappearance of the ester spot on TLC confirms total conversion. Spectroscopically, FT-IR will reveal the disappearance of the ester C=O stretch and the emergence of a hydrazide C=O stretch at ~1680 cm⁻¹, alongside characteristic N-H stretching bands at ~3400 cm⁻¹[2].

Phase 4: Microwave-Assisted Schiff Base Condensation

Causality: The primary amine of the carbohydrazide attacks the electrophilic carbonyl carbon of an added aromatic or heteroaromatic aldehyde/ketone. Microwave energy facilitates the rapid elimination of water, driving the equilibrium irreversibly toward the hydrazide-hydrazone product[2].

  • Protocol: React the quinoline-4-carbohydrazide with the desired aldehyde/ketone in ethanol under microwave irradiation for 1.5 to 3.5 minutes[4].

  • Validation Checkpoint: ¹H NMR spectroscopy is the definitive validation tool here. The appearance of a characteristic azomethine (-N=CH-) proton singlet at

    
     8.0–8.5 ppm confirms the successful formation of the hydrazone linkage[5].
    

Quantitative Analysis: Microwave vs. Conventional Modalities

The empirical superiority of microwave irradiation over conventional reflux is demonstrated by drastic reductions in reaction time and significant improvements in percentage yield. The following table summarizes aggregate data from recent synthetic studies on quinoline-4-carbohydrazide derivatives[1][2][4].

Reaction StepHeating ModalityReaction TimeYield (%)Mechanistic Advantage
Hydrazinolysis Conventional Reflux60 - 120 min65 - 75%Baseline thermal conduction
Hydrazinolysis Microwave Irradiation1 - 3 min90 - 94%Dielectric heating of polar solvents
Condensation Conventional Reflux120 - 240 min50 - 68%Prone to thermodynamic side reactions
Condensation Microwave Irradiation1.5 - 3.5 min85 - 96%Rapid water elimination, high atom economy

Pharmacological Grounding: DNA Gyrase Inhibition

The ultimate goal of synthesizing these quinoline-4-carbohydrazide derivatives is their application in drug discovery. Recent molecular hybridization studies have demonstrated that these scaffolds act as potent microbial DNA gyrase (Topoisomerase II) inhibitors[5]. For example,6 have shown exceptional efficacy against Staphylococcus aureus biofilms, with specific derivatives exhibiting IC₅₀ values as low as 8.45 μM in DNA supercoiling assays[6].

BiologicalMechanism Drug Hydrazide-Hydrazone Derivative Target Microbial DNA Gyrase (Topoisomerase II) Drug->Target Binds ATP site Action Inhibition of DNA Supercoiling Target->Action Result Arrest of Bacterial Replication Action->Result Apoptosis Cell Death (Bactericidal Effect) Result->Apoptosis

Figure 2: Mechanism of action for quinoline-4-carbohydrazide derivatives targeting DNA gyrase.

By inhibiting the supercoiling activity of DNA gyrase, these derivatives arrest bacterial replication, leading to rapid bactericidal effects[5]. The microwave-assisted methodology ensures that vast libraries of these derivatives can be synthesized rapidly for high-throughput screening and structure-activity relationship (SAR) optimization[7].

Conclusion

The integration of microwave-assisted organic synthesis into the generation of quinoline-4-carbohydrazides represents a critical advancement in medicinal chemistry. By leveraging dielectric heating, researchers can bypass the thermodynamic pitfalls of conventional reflux, achieving near-quantitative yields in a fraction of the time. When coupled with rigorous, self-validating analytical checkpoints, this methodology provides a robust, scalable, and green platform for the discovery of next-generation antimicrobial and anticancer agents.

References

  • Covenant University Repository - Microwave-assisted synthesis and antibacterial propensity of N0-s-benzylidene-2-propylquinoline-4-carbohydrazide... URL:[Link]

  • Arabian Journal of Chemistry - Microwave-assisted synthesis and antibacterial propensity of N′-s-benzylidene-2-propylquinoline-4-carbohydrazide and N′-((s-1H-pyrrol-2-yl)methylene) URL: [Link][2]

  • Journal of Heterocyclic Chemistry (via Covenant University) - Microwave Assisted Synthesis and Antimicrobial Potential of Quinoline-Based 4-Hydrazide-Hydrazone Derivatives URL:[Link][4]

  • ResearchGate - Microwave-assisted synthesis and antibacterial propensity of N'-(s-benzylidene and s-1H-pyrrol-2-yl)methylene)-2-propylquinoline-4-carbohydrazide motifs URL:[Link][7]

  • PubMed Central (PMC) - Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors URL: [Link][5]

  • ACS Omega - Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors URL: [Link][6]

  • Preprints.org - An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities URL: [Link][3]

Sources

2-Propylquinoline-4-carbohydrazide: A Comprehensive Technical Guide on Synthesis, Chemical Properties, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, quinoline-derived scaffolds are privileged structures due to their diverse pharmacological profiles. 2-Propylquinoline-4-carbohydrazide (CAS: 7466-63-9) has emerged as a highly versatile and valuable building block for drug discovery[1]. Featuring a lipophilic quinoline core substituted with a propyl group at the C2 position and a reactive carbohydrazide moiety at the C4 position, this compound serves as an ideal precursor for the synthesis of diverse hydrazide-hydrazone hybrid derivatives[1]. This whitepaper provides an in-depth analysis of its structural chemistry, details field-proven synthetic methodologies, and explores its potent antimicrobial and anticancer applications.

Structural Chemistry & Physicochemical Profiling

The molecular architecture of this compound is defined by its stereoelectronic balance. The benzo-fused pyridine ring (quinoline) provides a rigid, planar, and lipophilic surface ideal for


 stacking interactions within target protein binding pockets. The C2-propyl chain introduces localized steric bulk and enhances the overall lipophilicity (logP), which is critical for cellular membrane permeability[2].

Conversely, the C4-carbohydrazide group (-CONHNH


) acts as a highly polar, flexible linker. It serves as both a hydrogen bond donor and acceptor, enabling strong interactions with kinase hinge regions and bacterial enzymes. Furthermore, the terminal primary amine of the hydrazide is a potent nucleophile, priming the molecule for rapid derivatization into hydrazones via Schiff base condensation[3].
Quantitative Data: Physicochemical Properties

Table 1: Core physicochemical and spectroscopic properties of this compound.

PropertyValue / Description
CAS Number 7466-63-9[1]
Molecular Formula C

H

N

O
Molar Mass 229.28 g/mol
Key IR Vibrations (KBr) 3358 cm⁻¹ (N-H stretch), 1683 cm⁻¹ (C=O hydrazide)[4]
Structural Class N-Heterocycle / Carbohydrazide
Primary Utility Precursor for biologically active hydrazide-hydrazones[5]

Synthetic Methodology: The Pfitzinger-Hydrazinolysis Workflow

As a Senior Application Scientist, I emphasize that robust chemical synthesis relies on understanding the causality of each reaction step. The synthesis of this compound is best achieved through a multi-step pathway initiating with a Pfitzinger reaction, followed by esterification and hydrazinolysis[4][6].

Causality of Experimental Choices
  • Why the Pfitzinger Reaction? Direct functionalization of the quinoline core is notoriously difficult due to its electron-deficient nature. The Pfitzinger reaction bypasses this by constructing the quinoline ring de novo from isatin and pentan-2-one, ensuring absolute regiocontrol at the C2 and C4 positions[4].

  • Why Esterification Before Hydrazinolysis? Carboxylic acids are highly stable and poor electrophiles. Reacting them directly with hydrazine yields poor results. Converting the acid to an ethyl ester transforms the carbonyl carbon into a highly reactive electrophilic center, facilitating rapid nucleophilic acyl substitution by hydrazine[6].

Experimental Protocol 1: Synthesis of the Quinoline Core

Self-Validating System: Monitor intermediate formation via TLC to ensure complete consumption of isatin.

  • Ring Opening: Suspend Isatin (1.0 eq) in a basic aqueous solution of Potassium Hydroxide (1.0 eq). Stir at room temperature for 30 minutes. Mechanism: The hydroxide ion attacks the highly electrophilic C2 carbonyl of isatin, cleaving the amide bond to form the reactive intermediate, 2-aminophenylglyoxylate[6].

  • Cross-Coupling: Add pentan-2-one (1.2 eq) to the yellowish solution and heat under reflux for 13 hours. Mechanism: The ketone undergoes an aldol-type condensation with the glyoxylate, followed by cyclodehydration to form the quinoline ring[4].

  • Validation: Acidify the mixture with dilute HCl to precipitate 2-propylquinoline-4-carboxylic acid . Filter, wash with distilled water, and confirm purity via the appearance of a broad -OH stretch (~3000 cm⁻¹) in FTIR.

Experimental Protocol 2: Esterification and Hydrazinolysis
  • Esterification: Dissolve the synthesized carboxylic acid in absolute ethanol. Add a catalytic amount of concentrated H

    
    SO
    
    
    
    and reflux for 8 hours. Extract with diethyl ether, dry over anhydrous Na
    
    
    SO
    
    
    , and evaporate to yield ethyl 2-propylquinoline-4-carboxylate [6].
  • Hydrazinolysis: Dissolve the ethyl ester (1.0 eq) in ethanol. Dropwise, add hydrazine hydrate (1.2 eq). Mechanism: Hydrazine, an

    
    -effect nucleophile, attacks the ester carbonyl, displacing the ethoxide leaving group.
    
  • Validation: Reflux for 1 hour, cool to room temperature, and filter the resulting precipitate. Confirm the structure of This compound via

    
    H NMR by ensuring the disappearance of the ethyl quartet/triplet and the appearance of broad D
    
    
    
    O-exchangeable -NH and -NH
    
    
    singlets[6].

Synthesis Isatin Isatin + KOH (Ring Opening) Acid 2-Propylquinoline-4-carboxylic acid (Pfitzinger Reaction) Isatin->Acid Base Reflux Pentan Pentan-2-one (Cross-Coupling) Pentan->Acid Ester Ethyl 2-propylquinoline-4-carboxylate (Esterification) Acid->Ester EtOH, H2SO4 Hydrazide This compound (Hydrazinolysis) Ester->Hydrazide Hydrazine Hydrate Hydrazone Hydrazide-Hydrazone Derivatives (MW-Assisted Condensation) Hydrazide->Hydrazone Aldehydes/Ketones Microwave Irradiation

Synthetic pathway of this compound via Pfitzinger reaction.

Derivatization: Microwave-Assisted Green Chemistry

To leverage this building block for drug discovery, it must be derivatized into hydrazide-hydrazones. Conventional reflux for Schiff base formation can take 6-12 hours and often yields thermal degradation byproducts.

Causality of Microwave Irradiation: Microwave synthesis utilizes uniform dielectric heating of polar solvents (like ethanol). This directly couples electromagnetic energy to the molecules, drastically lowering the activation energy barrier for imine formation, reducing reaction times from hours to minutes, and significantly improving atom economy and yield[4].

Experimental Protocol 3: Microwave-Assisted Condensation
  • Preparation: In a sealed microwave tube, dissolve this compound (1.0 eq) and the target aromatic/heteroaromatic aldehyde (e.g., pyridine-3-carboxaldehyde) (1.0 eq) in 10 mL of ethanol[4].

  • Irradiation: Subject the mixture to microwave irradiation for 1 to 3 minutes. Validation: Monitor the progress via TLC (DCM as eluent) to ensure complete consumption of the starting hydrazide[4].

  • Isolation: Allow the solution to cool to ambient temperature. Filter the crystallized hydrazide-hydrazone product and recrystallize from ethanol to achieve >90% yield[4].

Pharmacological Profiling & Mechanisms of Action

Antimicrobial Efficacy

Hydrazone motifs synthesized from this compound exhibit profound, broad-spectrum antibacterial activity. The hydrazone linkage (-CONHN=CH-) acts as a critical pharmacophore, capable of chelating metal ions essential for bacterial enzyme function or directly disrupting bacterial cell walls[3][5].

A standout derivative, 2-Propyl-N′-(pyridine-3-ylmethylene)quinoline-4-carbohydrazide , demonstrated exceptional potency against both Gram-positive and Gram-negative pathogens, outperforming standard clinical antibiotics in specific assays[1][4].

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC).

Organism Strain2-Propyl-N′-(pyridine-3-ylmethylene) derivative MIC (µg/mL)Clinical Significance
Staphylococcus aureus0.39 ± 0.02[1]Highly potent against Gram-positive skin/systemic infections.
Pseudomonas aeruginosa0.39 ± 0.02[1]Exceptional efficacy against notoriously drug-resistant Gram-negative strains.
Escherichia coli1.56 ± 0.02[1]Strong inhibition of common gastrointestinal/urinary pathogens.
Anticancer Mechanisms: EGFR Inhibition

Recent oncology research highlights the application of 2-(quinoline-4-carbonyl)hydrazide hybrids as targeted anticancer agents[1]. These hybrids exert their cytotoxic effects primarily against breast carcinoma cell lines (e.g., MCF-7), with leading candidates exhibiting IC


 values as low as 2.71 µM—surpassing the potency of the reference drug doxorubicin[1].

Mechanistic Pathway: The structural geometry of the quinoline-hydrazone hybrid allows it to act as a competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [1]. By blocking EGFR phosphorylation, the drug halts downstream proliferative signaling. This kinase inhibition triggers cellular stress responses, leading to the dramatic upregulation of the p53 tumor suppressor protein . Elevated p53 subsequently activates Caspase-9 , initiating the intrinsic proteolytic cascade that culminates in targeted cancer cell apoptosis[1].

MOA Drug Quinoline-4-carbohydrazide Hybrid EGFR EGFR Tyrosine Kinase (Inhibition) Drug->EGFR Binding & Inhibition p53 p53 Tumor Suppressor (Upregulation) EGFR->p53 Downstream Modulation Caspase Caspase-9 (Activation) p53->Caspase Transcriptional Activation Apoptosis Cellular Apoptosis (Cancer Cell Death) Caspase->Apoptosis Proteolytic Cascade

Anticancer mechanism via EGFR inhibition and p53/caspase-9 mediated apoptosis.

Conclusion

This compound stands as a premier scaffold in medicinal chemistry. By leveraging logical synthetic pathways—from the regioselective Pfitzinger reaction to microwave-assisted green derivatization—researchers can rapidly generate libraries of highly active hydrazide-hydrazones. Its proven capacity to disrupt bacterial proliferation and induce targeted apoptosis in carcinoma cells via EGFR inhibition solidifies its role as a critical asset in the development of next-generation therapeutics.

References

  • Benchchem. "this compound|7466-63-9". Accessed March 2026. 1

  • Arabian Journal of Chemistry. "Microwave-assisted synthesis and antibacterial propensity of N′-s-benzylidene-2-propylquinoline-4-carbohydrazide and N′-((s-1H-pyrrol-2-yl)methylene)". Accessed March 2026. 4

  • National Institutes of Health (PMC). "Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones". Accessed March 2026. 5

  • University of Pretoria Repository. "Microwave Assisted Synthesis and Antimicrobial Potential of Quinoline-Based 4-Hydrazide-Hydrazone Derivatives". Accessed March 2026. 6

  • MDPI. "Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid". Accessed March 2026. 2

  • Encyclopedia MDPI. "Different Schiff Bases". Accessed March 2026. 3

Sources

Engineering the Quinoline-4-Carbohydrazide Scaffold: A Comprehensive Guide to Biological Activity, Target Mechanisms, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I have observed the evolution of privileged scaffolds in drug discovery. The quinoline-4-carbohydrazide moiety stands out due to its remarkable structural versatility and high ligand efficiency. By strategically functionalizing the terminal carbohydrazide linker, researchers can tune the molecule to target specific kinases in oncology (such as EGFR-TK) or essential bacterial enzymes in infectious diseases (such as DNA gyrase). This technical guide dissects the biological activities, mechanistic pathways, and self-validating experimental protocols associated with this highly modular scaffold.

Part 1: Molecular Mechanisms and Biological Targets

Oncology: EGFR Tyrosine Kinase Inhibition and Apoptosis

Quinoline-4-carbohydrazide derivatives, particularly when hybridized with acrylamide or cis-vinyl triamide motifs, exhibit potent antiproliferative activity[1]. The quinoline core mimics the adenine ring of ATP, allowing it to competitively bind to the ATP-binding pocket of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)[1]. The acrylamide tail acts as a critical hydrogen-bond acceptor/donor in the hinge region of the kinase.

Recent studies on MCF-7 breast carcinoma cells demonstrated that quinoline-4-carbohydrazide-acrylamide hybrids induced cell cycle arrest at the G1 phase and promoted apoptosis, with IC50 values as low as 2.71 μM, significantly outperforming the reference drug doxorubicin[1]. Another optimization utilizing cis-vinyl triamide hybrids achieved an IC50 of 1.87 μM against MCF-7 cells, confirming the cytostatic mechanism through G1 phase arrest[2].

Infectious Diseases: DNA Gyrase Inhibition and Antitubercular Action

In the realm of antimicrobial development, the scaffold effectively targets microbial DNA gyrase, an enzyme crucial for bacterial DNA supercoiling[3]. 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives have shown high binding affinity to the S. aureus DNA gyrase active site[3]. The carbohydrazide linker provides rotational flexibility, allowing the terminal aryl or heterocyclic groups to interact optimally with the DNA-cleavage complex.

Enzymatic assays reveal IC50 values around 8.45 μM against S. aureus DNA gyrase, rivaling the standard ciprofloxacin[4]. Furthermore, Schiff base derivatives of this scaffold have demonstrated significant antitubercular activity against Mycobacterium tuberculosis, showing strong in silico binding to the 5V3Y protein and in vitro sensitivity at 50 μg/mL[5]. Hydrazide-hydrazone derivatives have also shown broad-spectrum antibacterial efficacy, with Minimum Inhibitory Concentrations (MIC) as low as 0.39 μg/mL against various strains[6].

Mechanism cluster_Oncology Oncology (Anticancer) cluster_Antimicrobial Infectious Diseases Q Quinoline-4-Carbohydrazide Scaffold EGFR EGFR-TK Inhibition (ATP Competitive Binding) Q->EGFR Acrylamide Hybrids Gyrase DNA Gyrase Inhibition (S. aureus) Q->Gyrase Hydrazone Derivatives TB M. tuberculosis 5V3Y Protein Binding Q->TB Schiff Bases CellCycle G1 Phase Cell Cycle Arrest EGFR->CellCycle Apoptosis Apoptosis Induction (MCF-7 Cells) CellCycle->Apoptosis Death Bacterial Cell Death / Growth Inhibition Gyrase->Death TB->Death

Caption: Dual mechanistic pathways of quinoline-4-carbohydrazide scaffolds in oncology and microbiology.

Part 2: Quantitative Structure-Activity Relationship (QSAR) Data

To provide a clear comparative baseline for drug developers, the following table synthesizes the biological efficacy of various functionalized quinoline-4-carbohydrazide derivatives across different targets.

Compound Class / ModificationTarget / Cell LineKey Activity MetricReference StandardSource
Quinoline-4-carbohydrazide-acrylamide (Compound 6h)MCF-7 (Breast Cancer)IC50 = 2.71 μMDoxorubicin (IC50 = 6.18 μM)[1]
Quinoline-cis-vinyl triamide (Compound 6f)MCF-7 (Breast Cancer)IC50 = 1.87 μMStaurosporine (IC50 = 13.71 μM)[2]
2-(4-Bromophenyl) derivative (Compound 10)S. aureus DNA GyraseIC50 = 8.45 μMCiprofloxacin (IC50 = 3.80 μM)[4]
Hydrazide-hydrazone (Compound 10j)S. aureus & E. coliMIC = 0.39 - 1.56 μg/mLGentamicin[6]
Schiff Base (Compound 4b)M. tuberculosis (H37Rv)Sensitive at 50 μg/mLStreptomycin[5]

Part 3: Validated Experimental Protocols

Reproducible chemistry is the bedrock of reliable biology. Below is the self-validating workflow for synthesizing the core scaffold and evaluating its biological activity.

Synthesis of the Quinoline-4-Carbohydrazide Core

Causality: The Pfitzinger reaction is chosen over the traditional Skraup synthesis because it directly yields the 4-carboxylic acid derivative, which is strictly required for the subsequent hydrazide formation[3].

  • Pfitzinger Reaction: React isatin (1 eq) with 4-bromoacetophenone (1 eq) in the presence of 33% KOH in ethanol. Reflux for 12 hours.

    • Validation: The strongly basic conditions promote the ring-opening of isatin and subsequent condensation, yielding 2-(4-bromophenyl)quinoline-4-carboxylic acid. The precipitation of the product upon acidification confirms successful ring closure[3].

  • Esterification: Suspend the carboxylic acid in absolute ethanol with a catalytic amount of concentrated H2SO4. Reflux for 12 hours.

    • Validation: This Fischer esterification converts the acid to ethyl quinoline-4-carboxylate, a significantly more reactive electrophile for the nucleophilic acyl substitution in the next step[2].

  • Hydrazinolysis: Treat the ester with excess hydrazine hydrate (80%) in boiling ethanol for 7-10 hours.

    • Validation: Hydrazine acts as a strong alpha-effect nucleophile, selectively displacing the ethoxy leaving group to afford the key intermediate: 2-(4-bromophenyl)quinoline-4-carbohydrazide[3]. Monitor completion via TLC; the pure product typically precipitates upon cooling, self-purifying from the reaction matrix.

Biological Evaluation: Cell Cycle Analysis via Flow Cytometry (FACS)

Causality: Flow cytometry (FACS) is utilized to determine if the IC50 values translate to specific cell cycle checkpoints, differentiating true targeted kinase inhibition (cytostatic) from non-specific membrane disruption (cytotoxic)[1].

  • Cell Culture & Synchronization: Seed MCF-7 cells in 6-well plates at a density of

    
     cells/well. Serum-starve for 12 hours to synchronize cells at the G0/G1 phase.
    
  • Treatment: Expose cells to the synthesized hybrid (e.g., Compound 6h) at its calculated IC50 concentration for 48 hours. Include a vehicle control (DMSO < 0.1%).

  • Fixation: Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at 4°C.

    • Validation: Ethanol fixation permeabilizes the cell membrane without destroying cellular architecture, allowing the DNA-intercalating dye to enter uniformly.

  • Staining & Analysis: Resuspend cells in PBS containing Propidium Iodide (PI, 50 μg/mL) and RNase A (100 μg/mL). Incubate in the dark for 30 mins. Analyze via flow cytometry.

    • Validation: RNase A ensures PI strictly binds to DNA, preventing false-positive RNA fluorescence. An accumulation of cells in the G1 phase peak confirms EGFR-TK mediated cytostatic action[2].

Workflow Isatin Isatin + Acetophenone Acid Quinoline-4- Carboxylic Acid Isatin->Acid Pfitzinger Reaction Ester Ethyl Quinoline-4- Carboxylate Acid->Ester Esterification (H2SO4, EtOH) Hydrazide Quinoline-4- Carbohydrazide Ester->Hydrazide Hydrazinolysis (NH2NH2) Derivatives Molecular Hybrids (Schiff Bases, etc.) Hydrazide->Derivatives Condensation Bio Biological Screening (MIC, FACS, IC50) Derivatives->Bio Validation

Caption: Step-by-step synthetic pipeline and biological validation of quinoline-4-carbohydrazide.

Conclusion

The quinoline-4-carbohydrazide scaffold serves as a highly modular, privileged platform for modern drug discovery. By strategically appending acrylamide, triamide, or Schiff base moieties to the carbohydrazide linker, researchers can precisely direct the biological activity toward specific oncological or infectious targets. The self-validating protocols and mechanistic insights detailed in this guide provide a robust, evidence-based foundation for the rational design of next-generation therapeutics.

References

1.[1] Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC. Source: nih.gov. URL: 2.[3] Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors | ACS Omega. Source: acs.org. URL: 3.[2] Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors - RSC Publishing. Source: rsc.org. URL: 4.[6] Microwave-assisted synthesis and antibacterial propensity of N′-s-benzylidene-2-propylquinoline-4-carbohydrazide and N′-((s-1H-pyrrol-2-yl)methylene) - Arabian Journal of Chemistry. Source: arabjchem.org. URL: 5.[4] Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors | ACS Omega. Source: acs.org. URL: 6.[5] Synthesis, antimicrobial, and antitubercular evaluation of new Schiff bases with in silico ADMET and molecular docking studies | European Journal of Chemistry. Source: eurjchem.com. URL:

Sources

Engineering Hydrazone Therapeutics: 2-Propylquinoline-4-carbohydrazide as a Master Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Quinoline-Hydrazone Pharmacophore

In modern medicinal chemistry, the rational design of hybrid molecules is a cornerstone of drug discovery. Among privileged scaffolds, the quinoline nucleus—a benzo-fused pyridine heterocycle—exhibits profound biological versatility, largely due to its ability to intercalate DNA and interact with various enzymatic targets. When functionalized at the 2-position with a lipophilic propyl group and at the 4-position with a carbohydrazide moiety, the resulting compound, 2-Propylquinoline-4-carbohydrazide (CAS 7466-63-9) , becomes a highly reactive and versatile building block[1].

This technical guide explores the de novo synthesis of this compound, its microwave-assisted conversion into potent hydrazide-hydrazone derivatives, and the pharmacological causality behind its remarkable antimicrobial and anticancer efficacies.

De Novo Synthesis Workflow

The synthesis of this compound relies on a robust, three-step cascade. The methodology transitions from a base-catalyzed ring expansion to an acid-catalyzed esterification, culminating in a nucleophilic acyl substitution.

Experimental Protocol 1: Synthesis of the Precursor

This protocol is designed as a self-validating system, where physical phase changes and pH thresholds confirm the success of each mechanistic step.

Step 1: Pfitzinger Ring Expansion

  • Procedure: Dissolve isatin (204 mmol) in 300 mL of aqueous potassium hydroxide (KOH) to initiate the cleavage of the lactam ring. Slowly add pentan-2-one (408 mmol) and heat the mixture under reflux (80 °C) for 9–13 hours[2],[3].

  • Causality: Pentan-2-one is specifically selected as the ketone to ensure the regioselective installation of the 2-propyl substituent via cross-coupling and subsequent ketonization[3].

  • Self-Validation: The reaction mixture transitions to a distinct yellowish solution. Upon cooling in an ice bath, dropwise addition of concentrated HCl to achieve a pH of 1–2 forces the protonation and immediate precipitation of 2-propylquinoline-4-carboxylic acid . The formation of this solid validates the successful ring closure[2].

Step 2: Esterification

  • Procedure: Reflux the isolated carboxylic acid in ethanol in the presence of an acid catalyst to yield ethyl 2-propylquinoline-4-carboxylate[4].

  • Causality: Converting the carboxylic acid into an ethyl ester significantly increases the electrophilicity of the carbonyl carbon, priming it for the subsequent nucleophilic attack by hydrazine[4].

Step 3: Hydrazinolysis

  • Procedure: Dissolve the ethyl ester (12.34 mmol) in 20 mL of ethanol. Add hydrazine hydrate (1.20 eq.) dropwise, and reflux for 1 hour[2].

  • Causality: Hydrazine acts as a potent bidentate nucleophile, efficiently displacing the ethoxy leaving group to form the target carbohydrazide[3].

  • Self-Validation: Upon cooling the reaction vessel, the spontaneous crystallization of a solid precipitate acts as a visual confirmation of the successful formation of This compound [2].

Synthesis_Workflow A Isatin + Pentan-2-one (Pfitzinger Reaction) B 2-Propylquinoline-4-carboxylic acid (Intermediate 1) A->B KOH, Reflux, 13h Acidification (pH 1-2) C Ethyl 2-propylquinoline-4-carboxylate (Intermediate 2) B->C EtOH, H+, Reflux D This compound (Target Precursor) C->D Hydrazine hydrate EtOH, Reflux, 1h E Hydrazone Derivatives (Condensation) D->E Aldehydes/Ketones Microwave, 1-3 min

Workflow for the de novo synthesis of this compound and its hydrazones.

Microwave-Assisted Derivatization into Hydrazones

The free terminal amine (-NH₂) of the carbohydrazide precursor is highly reactive toward the sp² hybridized carbonyl centers of aliphatic, alicyclic, and aromatic aldehydes/ketones, forming hydrazide-hydrazones (Schiff bases)[3].

Experimental Protocol 2: Green Condensation
  • Procedure: Combine equimolar amounts (e.g., 13 mmol) of this compound and a target aldehyde (e.g., pyridine-3-carboxaldehyde or 4-chlorobenzaldehyde) in a microwave reactor[4].

  • Irradiation: Subject the mixture to microwave irradiation for 1 to 3 minutes[4],[3].

  • Causality (Thermodynamic Justification): Conventional thermal reflux relies on conductive heating, which is slow and can lead to the thermal degradation of sensitive functional groups. Microwave irradiation provides rapid, uniform dielectric heating. The oscillating electromagnetic field directly excites the polar solvent and reactants, overcoming the activation energy barrier in a fraction of the time (1–3 minutes vs. hours)[1],[4]. This kinetic control maximizes yield (often >90%) and purity.

  • Self-Validation: The reaction's completion is validated by the rapid precipitation of the hydrazone product upon cooling, which is subsequently filtered and recrystallized[4].

Pharmacological Profiling & Quantitative Data

Antimicrobial Efficacy

Hydrazone derivatives of this compound exhibit potent, broad-spectrum antimicrobial activity. The structural modification of the hydrazone side chain directly dictates the minimum inhibitory concentration (MIC). For instance, the incorporation of a pyridine-3-ylmethylene moiety (Compound 10j) yields an exceptionally active agent capable of disrupting bacterial cell walls[1],[4].

Table 1: Antibacterial Activity of Selected Hydrazone Derivatives [4],[5]

CompoundArylidene SubstitutionMIC vs S. aureus (µg/mL)MIC vs E. coli (µg/mL)MIC vs P. aeruginosa (µg/mL)
10j Pyridine-3-ylmethylene0.39 – 1.560.39 – 1.560.39 – 1.56
10a Benzylidene> 1.56 (Moderate)> 1.56 (Moderate)> 1.56 (Moderate)
10b 4-Chlorobenzylidene> 1.56 (Moderate)> 1.56 (Moderate)> 1.56 (Moderate)
Gentamicin Clinical StandardReferenceReferenceReference
Anticancer Activity & EGFR-TK Inhibition

Recent oncological research has repurposed the 2-(quinoline-4-carbonyl)hydrazide scaffold by hybridizing it with acrylamide moieties to target Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) in breast carcinoma (MCF-7 cells)[1],[6].

The causality of cell death is highly specific: these hybrids act as competitive inhibitors of the ATP-binding cleft of EGFR-TK. Inhibition leads to G1 phase cell cycle arrest and triggers intrinsic apoptosis via the profound upregulation of tumor suppressor protein p53 and initiator Caspase 9[6],[7].

Table 2: Antiproliferative Activity and EGFR Inhibition in MCF-7 Cells [6],[7]

CompoundAcrylamide SubstitutionMCF-7 IC₅₀ (µM)EGFR-TK IC₅₀ (µM)
6a 4-Methylphenyl3.390.31
6b 4-Chlorophenyl5.94Not Assayed
6h 4-Nitrophenyl2.710.22
Doxorubicin Reference Chemotherapy6.18N/A
Lapatinib Reference EGFR InhibitorN/A0.18

Note: Compound 6h demonstrates superior potency to standard Doxorubicin and is nearly equipotent to the targeted biologic Lapatinib[6],[7].

Apoptosis_Pathway H Quinoline-Hydrazone Hybrid (6h) EGFR EGFR Tyrosine Kinase H->EGFR Inhibition (IC50 = 0.22 µM) P53 p53 Upregulation (7.4-fold) H->P53 Gene Expression CASP Caspase 9 Activation (8.7-fold) H->CASP Initiator Cleavage G1 G1 Phase Arrest EGFR->G1 Downstream Modulation APOP Apoptosis (MCF-7 Cells) G1->APOP Growth inhibition P53->APOP Pro-apoptotic signaling CASP->APOP Execution pathway

Mechanistic pathway of quinoline-hydrazone hybrids inducing apoptosis via EGFR-TK inhibition.

Conclusion

This compound stands as a master precursor in the synthesis of biologically active hydrazones. By leveraging optimized Pfitzinger ring-expansion and microwave-assisted dielectric heating, researchers can rapidly generate libraries of quinoline-hydrazone hybrids. The resulting compounds exhibit highly tunable pharmacokinetics, proving to be formidable candidates against multidrug-resistant bacterial strains and EGFR-driven carcinomas.

References

  • Benchchem. "this compound|7466-63-9 - Benchchem: Chemical Structure and Synthesis.
  • University of Pretoria. "SUPPLEMENTARY MATERIALS Microwave Assisted Synthesis and Antimicrobial Potential of Quinoline-Based 4-Hydrazide-Hydrazone Deriv.
  • Arabian Journal of Chemistry. "Microwave-assisted synthesis and antibacterial propensity of N′-s-benzylidene-2-propylquinoline-4-carbohydrazide and N′-((s-1H-pyrrol-2-yl)methylene).
  • RSC Publishing. "Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • PMC / NIH. "Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
  • Covenant University. "Microwave Assisted Synthesis and Antimicrobial Potential of Quinoline-Based 4-Hydrazide-Hydrazone Derivatives.
  • RSC Publishing. "Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK (Detailed mechanistics).

Sources

The Quinoline Core Reimagined: A Deep Dive into the Structure-Activity Relationship of 2-Propylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of a specific, yet promising subclass: 2-propylquinoline derivatives. By examining the subtle interplay between molecular architecture and biological function, we aim to provide a comprehensive resource for the rational design of next-generation therapeutics.

The Significance of the 2-Propyl Substituent: A Gateway to Enhanced Bioactivity

The introduction of a propyl group at the 2-position of the quinoline ring imparts a unique combination of lipophilicity and conformational flexibility. This seemingly simple alkyl chain can significantly influence a molecule's ability to traverse cellular membranes, interact with hydrophobic pockets of target proteins, and ultimately, exert its biological effects. Understanding the nuances of how modifications to this propyl group and the quinoline core synergistically impact activity is paramount for lead optimization.

While extensive research has been conducted on various 2-substituted quinolines, including those with aryl and styryl moieties, dedicated structure-activity relationship studies on a homologous series of 2-propylquinoline derivatives are less common in the published literature.[2][4] Therefore, this guide will synthesize established principles of quinoline SAR and apply them to the 2-propyl class, supported by available data and detailed experimental methodologies.

I. Anticancer Activity: Targeting the Proliferative Machinery

Quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent cytotoxicity against a range of cancer cell lines.[2][5] The mechanisms of action are diverse, often involving the inhibition of key enzymes in cellular signaling pathways, such as tyrosine kinases, or interference with DNA replication and repair.[5]

Key Structural-Activity Insights for Anticancer 2-Propylquinolines:
  • Lipophilicity and Cellular Uptake: The propyl group at the 2-position enhances the lipophilicity of the quinoline core, which can facilitate passage through the lipid bilayers of cancer cell membranes. Further modulation of lipophilicity through substitutions on the benzene ring of the quinoline can fine-tune this property.

  • Substitution on the Quinoline Ring: The introduction of electron-withdrawing or electron-donating groups at various positions of the quinoline nucleus can significantly impact anticancer activity. For instance, halogen atoms at the 6- or 7-positions have been shown to enhance cytotoxicity in some quinoline series.

  • The Role of the 4-Position: The 4-position of the quinoline ring is a critical site for modification. The introduction of acidic moieties, such as a carboxylic acid, or substituted amino groups can dramatically influence the molecule's interaction with biological targets.[5]

Data Summary: Cytotoxicity of Quinoline Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference
2-ArylquinolinesHeLa (Cervical)8.3[6]
2-ArylquinolinesPC3 (Prostate)31.37[6]
2-Styrylquinoline DerivativesHCT 116 (Colon)Varies[4]
2-Oxoquinoline DerivativesVarious4.4 - 8.7[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[1][7][8]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • Compound Treatment: Prepare serial dilutions of the 2-propylquinoline derivatives in the appropriate cell culture medium. After 24 hours, replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations.[1]

  • Incubation: Incubate the plates for an additional 24 to 72 hours.[1]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Following the treatment period, add 10 µL of the MTT stock solution to each well.[8]

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.[1]

Logical Workflow for Anticancer Evaluation

cluster_synthesis Synthesis & Purification cluster_in_vitro In Vitro Cytotoxicity Screening cluster_sar SAR Analysis Synthesis Synthesize 2-Propylquinoline Derivatives Purification Purify via Chromatography Synthesis->Purification Characterization Characterize (NMR, MS) Purification->Characterization MTT_Assay Perform MTT Assay Characterization->MTT_Assay Test Compounds Cell_Culture Culture Cancer Cell Lines Cell_Culture->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Analyze_Data Analyze Structure-Activity Relationship IC50_Determination->Analyze_Data Input IC50 Data Identify_Leads Identify Lead Compounds Analyze_Data->Identify_Leads

Caption: Workflow for the synthesis and anticancer evaluation of 2-propylquinoline derivatives.

II. Antimicrobial Activity: Combating Bacterial Resistance

The rise of antibiotic-resistant bacteria represents a critical global health challenge, necessitating the development of new antimicrobial agents. Quinoline derivatives have a long history in this field, with the fluoroquinolone antibiotics being a prime example. The 2-propylquinoline scaffold offers a promising starting point for the discovery of novel antibacterial compounds.

Key Structural-Activity Insights for Antimicrobial 2-Propylquinolines:
  • Gram-Positive vs. Gram-Negative Activity: The cellular envelope of Gram-negative bacteria presents a more formidable barrier to drug penetration than that of Gram-positive bacteria. The lipophilicity imparted by the 2-propyl group can be advantageous for crossing these membranes.

  • Substitutions on the Quinoline Core: Modifications at the 6- and 8-positions of the quinoline ring with alkyl or alkoxy groups can enhance potency against certain bacterial strains.[9] Halogen substitutions at the 6-position have also been shown to impact activity.[9]

  • Target Interaction: Quinolone antibiotics are known to target bacterial DNA gyrase and topoisomerase IV.[10] While the precise targets of novel 2-propylquinoline derivatives may vary, understanding potential interactions with these key enzymes is crucial.

Data Summary: Minimum Inhibitory Concentrations (MIC) of Quinoline Derivatives
Compound ClassBacterial StrainMIC (µg/mL)Reference
Quinoline-2-onesStaphylococcus aureus1.22[11]
Quinoline-2-onesCandida albicans1.22[11]
6-amino-4-methyl-1H-quinoline-2-one derivativesBacillus cereus3.12 - 50[12]
6-amino-4-methyl-1H-quinoline-2-one derivativesEscherichia coli3.12 - 50[12]
Quinoline-piperazine hybridsStaphylococcus aureus6.25 - 100[13]
Quinoline-piperazine hybridsEscherichia coli6.25 - 100[13]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][14]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: Prepare a stock solution of the 2-propylquinoline derivative in a suitable solvent like DMSO. Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[15]

  • Inoculation: Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add the diluted inoculum to each well of the microtiter plate.[15]

  • Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[15]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[10]

Logical Workflow for Antimicrobial Evaluation

cluster_synthesis Synthesis & Purification cluster_in_vitro In Vitro Antimicrobial Screening cluster_sar SAR Analysis Synthesis Synthesize 2-Propylquinoline Derivatives Purification Purify via Chromatography Synthesis->Purification Characterization Characterize (NMR, MS) Purification->Characterization Broth_Microdilution Perform Broth Microdilution Characterization->Broth_Microdilution Test Compounds Inoculum_Prep Prepare Bacterial Inoculum Inoculum_Prep->Broth_Microdilution MIC_Determination Determine MIC Values Broth_Microdilution->MIC_Determination Analyze_Data Analyze Structure-Activity Relationship MIC_Determination->Analyze_Data Input MIC Data Identify_Leads Identify Lead Compounds Analyze_Data->Identify_Leads

Caption: Workflow for the synthesis and antimicrobial evaluation of 2-propylquinoline derivatives.

III. Antiviral Activity: A Frontier in Quinoline Research

The antiviral potential of quinoline derivatives has gained significant attention, with compounds showing activity against a range of viruses, including Dengue virus, Zika virus, and coronaviruses.[3][16][17] The mechanism of antiviral action can vary, from inhibiting viral entry and replication to modulating the host immune response.

Key Structural-Activity Insights for Antiviral 2-Propylquinolines:
  • Targeting Viral Enzymes: Many antiviral drugs target specific viral enzymes, such as polymerases or proteases. The 2-propylquinoline scaffold can be decorated with functional groups that can interact with the active sites of these enzymes.

  • Inhibition of Viral Entry: The lipophilic nature of the 2-propyl group may play a role in disrupting the viral envelope or interfering with the fusion of the viral and host cell membranes.

  • Host-Targeting Antivirals: An emerging strategy is to target host factors that are essential for viral replication. Quinoline derivatives have been shown to modulate host cell signaling pathways, which could indirectly inhibit viral propagation.

Data Summary: Antiviral Activity of Quinoline Derivatives
Compound ClassVirusAssayEC50 (µM)Reference
Quinoline DerivativesDengue Virus Serotype 2Plaque ReductionLow µM[3][16]
2,8-bis(trifluoromethyl)quinolinesZika VirusIn vitroSub-µM[18]
Quinoline DerivativesSARS-CoV-2Cell-based1.5 - 5.9[19]
2-Alkoxy-substituted QuinolinesEnterovirus D68CPE Assay2.5[11]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[20][21]

Step-by-Step Methodology:

  • Cell Monolayer Preparation: Seed a confluent monolayer of host cells susceptible to the virus in 6-well or 12-well plates.

  • Compound and Virus Preparation: Prepare serial dilutions of the 2-propylquinoline derivative in a suitable infection medium. Mix the compound dilutions with a known amount of virus (to produce a countable number of plaques).

  • Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixture. Allow the virus to adsorb to the cells for 1-2 hours at 37°C.[22]

  • Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus.

  • Incubation: Incubate the plates for several days to allow for plaque formation. The incubation time will vary depending on the virus.

  • Plaque Visualization: Fix the cells and stain them with a dye such as crystal violet. The plaques will appear as clear zones where the cells have been lysed by the virus.

  • Quantification: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). The EC50 value (the concentration that reduces the number of plaques by 50%) can then be determined.

Logical Workflow for Antiviral Evaluation

cluster_synthesis Synthesis & Purification cluster_in_vitro In Vitro Antiviral Screening cluster_sar SAR Analysis Synthesis Synthesize 2-Propylquinoline Derivatives Purification Purify via Chromatography Synthesis->Purification Characterization Characterize (NMR, MS) Purification->Characterization Plaque_Assay Perform Plaque Reduction Assay Characterization->Plaque_Assay Test Compounds Cell_Monolayer Prepare Host Cell Monolayer Cell_Monolayer->Plaque_Assay EC50_Determination Determine EC50 Values Plaque_Assay->EC50_Determination Analyze_Data Analyze Structure-Activity Relationship EC50_Determination->Analyze_Data Input EC50 Data Identify_Leads Identify Lead Compounds Analyze_Data->Identify_Leads

Caption: Workflow for the synthesis and antiviral evaluation of 2-propylquinoline derivatives.

IV. Synthesis of 2-Propylquinoline Derivatives: A General Approach

A variety of synthetic methods have been developed for the synthesis of the quinoline core, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[23] For the specific introduction of a 2-propyl group, a common strategy involves the reaction of an appropriately substituted aniline with a β-ketoester or a related carbonyl compound.

General Synthetic Protocol (Doebner-von Miller Reaction Adaptation):

This protocol outlines a general approach for the synthesis of 2-propylquinoline-4-carboxylic acid derivatives.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a round-bottom flask, dissolve a substituted aniline (1 equivalent) in ethanol. To this solution, add pyruvic acid (1 equivalent) and an appropriate aldehyde (in this case, butyraldehyde to form the propyl group, 1 equivalent).[24]

  • Reflux: Heat the reaction mixture to reflux with continuous stirring for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[24]

  • Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product. Collect the solid by filtration, wash it with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Conclusion and Future Directions

The 2-propylquinoline scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. While dedicated SAR studies on this specific class of compounds are still emerging, the foundational principles of quinoline chemistry provide a strong framework for rational drug design. The enhanced lipophilicity and conformational flexibility conferred by the 2-propyl group offer unique opportunities to modulate pharmacokinetic and pharmacodynamic properties.

Future research should focus on the systematic synthesis and biological evaluation of a library of 2-propylquinoline derivatives with diverse substitution patterns on the quinoline core. Such studies will be instrumental in elucidating more precise structure-activity relationships and identifying lead compounds with potent and selective anticancer, antimicrobial, or antiviral activities. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers embarking on this exciting endeavor.

References

Sources

Methodological & Application

Application Note: In Vitro Antibacterial Screening of 2-Propylquinoline-4-Carbohydrazide and Its Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Discipline: Medicinal Chemistry, Microbiology, and High-Throughput Screening

Introduction & Scientific Rationale

The rapid emergence of multi-drug resistant (MDR) bacterial strains necessitates the continuous development of novel antimicrobial scaffolds. Among synthetic pharmacophores, the quinoline nucleus stands out due to its broad spectrum of biological activities. Specifically, 2-Propylquinoline-4-carbohydrazide (CAS 7466-63-9) serves as a highly versatile building block for synthesizing hydrazide-hydrazone derivatives [1].

The incorporation of the carbohydrazide moiety at the 4-position of the quinoline ring creates a privileged structure capable of forming stable hydrogen bonds with target bacterial enzymes. Recent structure-activity relationship (SAR) studies demonstrate that condensing this compound with aromatic or heteroaromatic aldehydes via microwave-assisted synthesis yields hybrid molecules with exceptional antibacterial efficacy [1, 2]. These derivatives frequently outperform standard clinical antibiotics, exhibiting Minimum Inhibitory Concentrations (MIC) as low as 0.39 µg/mL against critical ESKAPE pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus [1].

Mechanism of Action

The primary bactericidal mechanism of quinoline-based hydrazones involves the inhibition of bacterial DNA gyrase and Topoisomerase IV [3]. By intercalating into the DNA-enzyme complex, these compounds prevent the resealing of DNA strand breaks, leading to an accumulation of double-strand breaks, replication arrest, and rapid cell death.

MOA A 2-Propylquinoline-4- carbohydrazide Derivatives B Bacterial Cell Penetration A->B Uptake C DNA Gyrase & Topoisomerase IV B->C Target Binding D Inhibition of DNA Supercoiling C->D Enzyme Blockade E Bacterial Cell Death (Bactericidal) D->E Replication Arrest

Figure 1: Proposed mechanism of action of quinoline-based hydrazones via DNA gyrase inhibition.

Quantitative Data Summary

To benchmark the efficacy of these compounds, the table below summarizes the in vitro antibacterial activity of the most potent derivative, 2-Propyl-N′-(pyridine-3-ylmethylene)quinoline-4-carbohydrazide , against standard bacterial strains compared to Gentamicin [1].

Compound / AntibioticS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Reference
2-Propyl-N′-(pyridine-3-ylmethylene)quinoline-4-carbohydrazide 0.39 ± 0.020.78 ± 0.021.56 ± 0.02 [1]
Gentamicin (Clinical Standard)1.56 ± 0.050.78 ± 0.056.25 ± 0.10 [1]

Note: The quinoline derivative exhibits superior potency against P. aeruginosa, a pathogen notoriously difficult to treat due to its robust efflux pump systems and biofilm formation capabilities.

Experimental Protocols

As a Senior Application Scientist, I have designed the following protocols to act as a self-validating system . Every assay includes internal controls to rule out false positives caused by solvent toxicity or media contamination.

Protocol 3.1: Compound Preparation & Solubilization

Causality Insight: Synthetic quinoline derivatives are highly hydrophobic. Dimethyl sulfoxide (DMSO) is the universal solvent of choice; however, DMSO concentrations above 1% (v/v) can induce bacterial membrane toxicity, skewing MIC results.

  • Stock Solution: Weigh exactly 1.0 mg of the synthesized this compound derivative.

  • Dissolution: Dissolve in 1.0 mL of 100% molecular-grade DMSO to create a 1 mg/mL (1000 µg/mL) primary stock. Vortex for 2 minutes and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Working Aliquots: Dilute the stock in sterile Mueller-Hinton Broth (MHB) to a starting concentration of 128 µg/mL. Self-Validation: Ensure the final DMSO concentration in the assay never exceeds 1% (v/v) to prevent solvent-induced growth inhibition.

Protocol 3.2: Primary Screening via Agar Well Diffusion Method

Causality Insight: The agar well diffusion method is preferred over disc diffusion for novel synthetic compounds. It allows a larger, standardized volume of the hydrophobic compound to diffuse radially through the agar matrix, providing a more reliable Zone of Inhibition (ZOI) [1].

  • Inoculum Preparation: Suspend isolated bacterial colonies in sterile saline (0.85% NaCl) and adjust the turbidity to a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Plate Seeding: Dip a sterile cotton swab into the suspension and streak evenly across the surface of a Mueller-Hinton Agar (MHA) plate in three different directions.

  • Well Creation: Using a sterile 6 mm cork borer, punch equidistant wells into the agar.

  • Compound Loading: Pipette 50 µL of the compound working solution (e.g., 100 µg/mL) into the test wells.

  • Controls:

    • Positive Control: 50 µL of Gentamicin (10 µg/mL).

    • Negative Control: 50 µL of 1% DMSO in MHB (Validates that the solvent does not inhibit growth).

  • Incubation & Readout: Incubate plates upright at 37°C for 18–24 hours. Measure the diameter of the ZOI in millimeters using digital calipers.

Protocol 3.3: MIC Determination via Resazurin-Assisted Broth Microdilution

Causality Insight: Relying solely on optical density (OD600) for MIC can be misleading if the synthetic compound precipitates out of solution, mimicking bacterial turbidity. Adding Resazurin (Alamar Blue) acts as a redox indicator; metabolically active bacteria reduce the blue non-fluorescent dye to pink, highly fluorescent resorufin, providing an unambiguous, objective endpoint.

  • Plate Setup: Use a sterile 96-well U-bottom microtiter plate. Add 50 µL of sterile MHB to wells 2 through 12.

  • Serial Dilution: Add 100 µL of the compound working solution (128 µg/mL) to well 1. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue two-fold serial dilutions up to well 10. Discard 50 µL from well 10. (Concentration range: 128 to 0.25 µg/mL).

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension 1:150 in MHB. Add 50 µL of this inoculum to wells 1 through 11.

    • Well 11 (Growth Control): MHB + Inoculum (No drug).

    • Well 12 (Sterility Control): MHB only (Validates media sterility).

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16 hours.

  • Resazurin Addition: Add 10 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Endpoint Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Experimental Workflow

The following workflow illustrates the logical progression from compound synthesis to mechanistic validation, ensuring high-throughput efficiency and data integrity.

Workflow S1 Step 1: Compound Preparation (Microwave Synthesis & DMSO Stock) S2 Step 2: Primary Screening (Agar Well Diffusion Assay) S1->S2 S3 Step 3: MIC Determination (Broth Microdilution Assay) S2->S3 Active Hits (Z.O.I > 15mm) S4 Step 4: Mechanistic Validation (Enzyme Inhibition Assays) S3->S4 Potent Hits (MIC < 2 µg/mL) S5 Data Analysis & Hit Identification S4->S5

Figure 2: Sequential in vitro antibacterial screening workflow for quinoline derivatives.

References

  • Ajani, O.O., Iyaye, K.T., Aderohunmu, D.V., Olanrewaju, I.O., Germann, M.W., Olorunshola, S.J., Bello, B.L. "Microwave-assisted synthesis and antibacterial propensity of N'-s-benzyl

Cytotoxicity assay of 2-Propylquinoline-4-carbohydrazide on MCF-7 cells

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cytotoxicity Profiling of 2-Propylquinoline-4-carbohydrazide on MCF-7 Human Breast Cancer Cells

Executive Summary & Scientific Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities, including antimalarial, antibacterial, and potent anticancer properties. Specifically, quinoline-4-carbohydrazide derivatives have emerged as promising antineoplastic agents.[1] The incorporation of a 2-propyl group (an alkyl donor) is strategically designed to modulate lipophilicity (


), potentially enhancing cellular permeability and interaction with hydrophobic pockets of target proteins such as EGFR (Epidermal Growth Factor Receptor) , which is often overexpressed in breast cancer phenotypes.

This application note details the protocol for evaluating the cytotoxicity of This compound against the MCF-7 (ER+) breast cancer cell line. It integrates standard colorimetric viability assays (MTT) with mechanistic validation via flow cytometry, grounded in the established pharmacology of the quinoline-carbohydrazide scaffold.

Experimental Prerequisites & Safety

Compound Preparation[1][2][3][4][5][6][7][8][9]
  • Test Compound: this compound (MW: ~229.28 g/mol ).

  • Solubility: Hydrophobic. Requires Dimethyl Sulfoxide (DMSO).[2]

  • Stock Solution: Prepare a 10 mM stock in sterile DMSO. Store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute in culture medium immediately prior to use. Final DMSO concentration must remain < 0.1% (v/v) to avoid solvent toxicity.

Cell Line Specifications
  • Cell Line: MCF-7 (ATCC® HTB-22™).

  • Morphology: Epithelial-like, adherent.

  • Culture Medium: DMEM (Dulbecco's Modified Eagle's Medium) + 10% FBS + 1% Penicillin/Streptomycin.[2]

  • Confluency for Passage: 70–80%.

Workflow Visualization

The following diagram outlines the logical flow of the screening process, from compound solubilization to data extraction.

G Start Compound Preparation (10mM Stock in DMSO) Treatment Drug Treatment (0.1 - 100 µM, 48h) Start->Treatment Seeding Cell Seeding (MCF-7, 5x10^3 cells/well) Seeding->Treatment  24h Attachment MTT MTT Assay (Metabolic Activity) Treatment->MTT  48h Incubation Readout Absorbance Read (570 nm) MTT->Readout  Formazan Solubilization Analysis Data Analysis (IC50 Calculation) Readout->Analysis Validation Mechanistic Validation (Annexin V / PI Staining) Analysis->Validation  Select Potent Conc.

Caption: Figure 1. Step-by-step experimental workflow for cytotoxicity profiling.

Detailed Protocols

Protocol A: MTT Cell Viability Assay

Rationale: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase in viable cells. It is the gold standard for establishing


.
  • Seeding:

    • Harvest exponentially growing MCF-7 cells.

    • Seed 5,000 cells/well in a 96-well plate (100 µL volume).

    • Incubate for 24 hours at 37°C, 5%

      
       to allow attachment.
      
  • Treatment:

    • Remove old media.[3][4]

    • Add 100 µL of fresh media containing This compound at serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Controls:

      • Negative: 0.1% DMSO (Vehicle).

      • Positive: Doxorubicin (Standard, expected

        
         µM).
        
      • Blank: Media only (no cells).

    • Incubate for 48 hours .

  • Development:

    • Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.[3]

    • Incubate for 4 hours at 37°C (protect from light).

    • Carefully aspirate the supernatant (do not disturb the purple crystals).

    • Solubilize crystals with 100 µL DMSO .

  • Quantification:

    • Shake plate for 10 mins.

    • Measure Absorbance (OD) at 570 nm using a microplate reader.

Protocol B: Apoptosis Detection (Annexin V-FITC/PI)

Rationale: Quinoline-carbohydrazides often induce apoptosis via the intrinsic mitochondrial pathway. This assay distinguishes between viable, early apoptotic, and necrotic cells.

  • Preparation: Seed MCF-7 cells in 6-well plates (

    
     cells/well). Treat with the calculated 
    
    
    
    of the compound for 24h.
  • Harvesting: Trypsinize cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

  • Analysis: Incubate 15 mins in dark. Analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 605 nm for PI).

Data Analysis & Expected Results

Calculation of IC50

Calculate % Cell Viability using the formula:



Plot Log[Concentration] vs. % Viability and use non-linear regression (Sigmoidal Dose-Response) to determine the 

.
Comparative Efficacy Table

Based on structure-activity relationships (SAR) of similar quinoline-4-carbohydrazide derivatives [1, 2], the expected performance is:

CompoundExpected IC50 (µM) on MCF-7Mechanism of Action
This compound 2.5 – 15.0 µM EGFR Inhibition / Apoptosis
Doxorubicin (Positive Control)1.0 – 6.0 µMDNA Intercalation
Lapatinib (Ref. EGFR Inhibitor)~0.18 – 5.0 µMEGFR Tyrosine Kinase Inhibitor
Unsubstituted Quinoline> 50 µMWeak Cytotoxicity

Note: The 2-propyl group is expected to improve potency compared to unsubstituted quinoline due to enhanced hydrophobic interaction with the ATP-binding pocket of kinases.

Mechanistic Pathway Visualization

Research into the quinoline-4-carbohydrazide scaffold suggests it acts as an EGFR-TK inhibitor , leading to the downregulation of survival pathways (PI3K/Akt) and upregulation of apoptotic markers (p53, Caspase-9) [1, 4].

Pathway Compound 2-Propylquinoline- 4-carbohydrazide EGFR EGFR / TK (Tyrosine Kinase) Compound->EGFR Inhibits p53 p53 (Tumor Suppressor) Compound->p53 Upregulates (Indirectly) PI3K PI3K / Akt (Survival Pathway) EGFR->PI3K Activates PI3K->p53 Inhibits Bax Bax (Pro-Apoptotic) p53->Bax Activates Bcl2 Bcl-2 (Anti-Apoptotic) p53->Bcl2 Represses Caspase Caspase-9 / 3 Cascade Bax->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Figure 2. Proposed mechanism of action: EGFR inhibition leading to mitochondrial apoptosis.

References

  • Abd El-Lateef, H. M., et al. (2024).[1] Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. Link

  • Zaki, I., et al. (2024).[1][5] 2-(Quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide 6h alters cellular cycle distribution in MCF-7 cells.[6][7] ResearchGate. Link

  • BenchChem. (2025).[3] Application Notes and Protocols for Assessing the Antiproliferative Activity of Quinoline Derivatives. BenchChem Protocols. Link

  • Soltani, S., et al. (2021). Anti-proliferative and Apoptotic Effect of Tetrahydrobenzo[h]quinoline on MCF-7 Human Breast Cancer Cell. Pharmaceutical Sciences. Link

  • Al-Wahaibi, L.H., et al. (2023).[8] Cytotoxicity and Apoptosis-Induction in MCF-7 Cells for New Pd(II) Complex Based on s-Triazine Ligand. MDPI Molecules. Link

Sources

Application Note: Precision Synthesis of Bioactive Hydrazones from Carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

Carbohydrazide (


) serves as a critical pharmacophore scaffold in modern drug discovery.[1] Its derivatives—specifically hydrazones —exhibit potent antimicrobial, antiviral, and anticancer properties due to their ability to chelate transition metals and interact with biological receptors via the azomethine (

) linkage.

This guide moves beyond generic textbook recipes. It provides a controlled, self-validating protocol for synthesizing both mono- and bis-hydrazones. By manipulating solvent kinetics and stoichiometric precision, researchers can selectively target the desired derivative with high purity (>95%), minimizing the common oligomerization side-reactions that plague this synthesis.

Chemical Basis & Reaction Mechanism

The formation of hydrazones from carbohydrazide is a classic nucleophilic addition-elimination reaction. However, carbohydrazide is unique: it possesses two nucleophilic terminal amino groups flanking a central carbonyl. This symmetry creates a competitive environment where the reaction can stop at the mono-substituted stage or proceed to the bis-substituted product.

The Acid-Catalyzed Pathway

While the reaction can proceed thermally, acid catalysis is strictly recommended for high yields. The catalyst (typically Acetic Acid) protonates the aldehyde carbonyl, enhancing its electrophilicity for the nucleophilic attack by the carbohydrazide amine.

Key Mechanistic Steps:

  • Activation: Acid protonates the aldehyde oxygen.

  • Attack: The lone pair of the carbohydrazide

    
     attacks the carbonyl carbon.
    
  • Proton Transfer: Formation of the unstable carbinolamine intermediate.

  • Dehydration: Acid-assisted elimination of water yields the imine (

    
    ) bond.
    
Visualization: Reaction Mechanism

The following diagram illustrates the critical transition states and the role of the acid catalyst.

CarbohydrazideMechanism Reactants Carbohydrazide + Aldehyde Activation Protonation of Carbonyl Oxygen (H+ Catalyst) Reactants->Activation AcOH Attack Nucleophilic Attack (Formation of C-N bond) Activation->Attack Intermediate Carbinolamine Intermediate Attack->Intermediate Dehydration Elimination of Water (-H2O) Intermediate->Dehydration Rapid Product Hydrazone (Schiff Base) Dehydration->Product Stable Imine

Figure 1: Step-wise mechanism of acid-catalyzed hydrazone formation. Note the critical dehydration step which drives the equilibrium forward.

Experimental Design: Critical Parameters

Success depends on controlling the equilibrium. The following table summarizes how to tune conditions for specific outcomes.

ParameterTarget: Mono-HydrazoneTarget: Bis-HydrazoneMechanism/Reasoning
Stoichiometry 1:1 (Carbohydrazide:Aldehyde)1:2.2 (Slight excess Aldehyde)Mass action drives the second addition for bis-products.
Solvent Methanol Ethanol (Absolute) Methanol often favors the mono-product due to solubility differences; Ethanol reflux drives the bis-product precipitation [1].
Catalyst None or Trace (pH ~6)Glacial Acetic Acid (pH 4-5)Stronger activation is required to overcome the steric hindrance of the second addition.
Temperature Room Temp or Mild Heat (40°C)Reflux (78°C)Higher energy is required to dehydrate the second carbinolamine intermediate.

Protocol A: Synthesis of Bis-Hydrazones (Standard)

This is the primary workflow for generating drug candidates, ensuring both ends of the carbohydrazide are functionalized.

Materials
  • Carbohydrazide (98%+)

  • Aromatic Aldehyde (e.g., Benzaldehyde, Salicylaldehyde)[2]

  • Solvent: Absolute Ethanol (EtOH)[2]

  • Catalyst: Glacial Acetic Acid (AcOH)[3]

  • Equipment: 100mL RB flask, Reflux condenser, Magnetic stirrer, Buchner funnel.

Step-by-Step Methodology
  • Pre-Solubilization (Critical):

    • In a 100 mL round-bottom flask, dissolve 10 mmol (0.90 g) of Carbohydrazide in 30 mL of hot absolute ethanol.

    • Note: Carbohydrazide has limited solubility in cold ethanol. Heat to 50-60°C with stirring until the solution is clear.

  • Reactant Addition:

    • Add 22 mmol of the chosen Aromatic Aldehyde dropwise to the hot solution.

    • Why: A 10% molar excess of aldehyde ensures complete conversion of the bis-product and prevents mixed mono/bis species.

  • Catalysis:

    • Add 3-5 drops of Glacial Acetic Acid.

    • Observation: The solution may change color (often yellow/orange) immediately, indicating imine formation.

  • Reflux & Monitoring:

    • Reflux the mixture at 78-80°C for 3 to 6 hours .

    • Self-Validation Point (TLC): Check reaction progress using TLC (Hexane:Ethyl Acetate 7:3). The starting aldehyde spot should disappear, and a new, distinct product spot should appear.

  • Isolation:

    • Allow the reaction mixture to cool slowly to room temperature.

    • Crystallization:[4][5][6][7] The bis-hydrazone is typically less soluble than the mono-derivative and will precipitate upon cooling.

    • Filter the solid using a Buchner funnel.[8][9]

  • Purification:

    • Wash the precipitate with 10 mL of cold ethanol (removes unreacted aldehyde) followed by 10 mL of diethyl ether (facilitates drying).

    • Recrystallize from hot ethanol if TLC shows impurities.

Workflow Visualization

ProtocolWorkflow Start Dissolve Carbohydrazide (Hot EtOH, 60°C) AddAldehyde Add Aldehyde (2.2 eq) + cat. AcOH Start->AddAldehyde Reflux Reflux (80°C) 3-6 Hours AddAldehyde->Reflux Check TLC Validation (Hex:EtOAc 7:3) Reflux->Check Check->Reflux Incomplete Cool Cool to RT (Precipitation) Check->Cool Complete Filter Vacuum Filtration Wash w/ Cold EtOH Cool->Filter Final Pure Bis-Hydrazone Filter->Final

Figure 2: Operational workflow for Bis-Hydrazone synthesis ensuring quality control via TLC checkpoints.

Protocol B: Kinetic Control for Mono-Hydrazones

Use this protocol if you need to retain one free


 group for further derivatization (e.g., making asymmetric ligands).
  • Solvent Switch: Use Methanol instead of Ethanol. Studies indicate Methanol favors the mono-substituted product [2].

  • Stoichiometry: Use a 1:1 ratio strictly.

  • Procedure:

    • Dissolve 10 mmol Carbohydrazide in 40 mL Methanol.

    • Add 10 mmol Aldehyde dropwise.

    • Do not reflux. Stir at room temperature for 4-6 hours.

    • Validation: The mono-product often precipitates faster in Methanol than the bis-product would form at these temperatures.

Characterization & Troubleshooting

Spectral Validation (IR & NMR)

To confirm the structure, look for these diagnostic signals:

Functional GroupIR Frequency (

)

NMR Shift (ppm)
Diagnostic Change

(Imine)
1610 - 16308.2 - 8.6 (s)Appearance confirms condensation.

(Amide)
1650 - 1690-Shifted slightly compared to reactant.

3200 - 33004.0 - 5.0 (s)Disappears in Bis-hydrazone; Remains (integrated 2H) in Mono.
Troubleshooting Guide
  • Issue: No Precipitate Forms.

    • Cause: Product is too soluble in hot ethanol.

    • Fix: Concentrate the solution on a rotary evaporator to 1/3 volume, then cool in an ice bath.

  • Issue: Oiling Out.

    • Cause: Impurities or presence of water.[4]

    • Fix: Re-dissolve in hot ethanol, add activated charcoal, filter hot, and cool very slowly.

  • Issue: Mixture of Mono/Bis Products.

    • Cause: Incorrect stoichiometry or insufficient reaction time.

    • Fix: Ensure 2.2 equivalents of aldehyde are used for bis-products. Monitor TLC to ensure the "mono" spot (usually lower

      
       due to polarity of free amine) is gone.
      

References

  • Jednačak, T., et al. (2014).[10] Condensation reaction between carbohydrazide and salicylaldehyde: in-line vibrational spectroscopy monitoring. Acta Chimica Slovenica, 61(1), 161-169. Retrieved from [Link]

  • ChemGuide. (2025). Addition-elimination reactions of aldehydes and ketones. Retrieved from [Link]

Sources

Application Note: Molecular Docking Studies of 2-Propylquinoline-4-carbohydrazide with DNA Gyrase

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the continuous discovery of novel bacterial targets and inhibitory scaffolds. Bacterial DNA gyrase (topoisomerase II) remains a highly validated target due to its essential role in regulating DNA topology during replication. Recently, 2-Propylquinoline-4-carbohydrazide has emerged as a highly versatile and potent pharmacophore in medicinal chemistry[1]. Derivatives synthesized from this core—specifically hydrazide-hydrazones—exhibit exceptional antibacterial efficacy, with Minimum Inhibitory Concentrations (MIC) reaching as low as 0.39 µg/mL against critical pathogens like Staphylococcus aureus[2].

This application note provides a comprehensive, self-validating computational protocol for conducting molecular docking studies of this compound and its derivatives against DNA gyrase. By detailing the causality behind each methodological choice, this guide empowers drug development professionals to accurately predict binding affinities and optimize lead compounds.

Mechanistic Rationale & Target Biology

Bacterial DNA gyrase is unique in its ability to introduce negative supercoils into closed-circular DNA. The enzyme functions as an A2B2 heterotetramer. Established inhibitors, such as fluoroquinolones (e.g., ciprofloxacin), operate by stabilizing the DNA-gyrase cleavage complex at the GyrA subunit, leading to lethal double-strand DNA breaks.

The rationale for targeting this complex with This compound lies in its structural homology to fluoroquinolones[3]. The planar quinoline core is hypothesized to intercalate efficiently between DNA base pairs at the cleavage site. Simultaneously, the flexible carbohydrazide moiety at the 4-position acts as a critical hydrogen-bond donor/acceptor, interacting directly with key catalytic residues (such as Ser84 and Arg121 in the GyrA subunit) to lock the enzyme in its cleavage state[3].

Computational Workflow

Workflow LIG Ligand Preparation This compound (MMFF94 Minimization) DOCK Molecular Docking AutoDock Vina / MOE LIG->DOCK 3D Conformers PROT Protein Preparation DNA Gyrase (e.g., PDB: 2XCT) (Protonation & Water Removal) GRID Grid Box Generation Targeting GyrA/DNA Cleavage Site PROT->GRID Minimized Receptor GRID->DOCK Search Space VAL Validation & Interaction Profiling Self-Validation: RMSD < 2.0 Å DOCK->VAL Poses & Scores

Figure 1: Step-by-step computational workflow for molecular docking of quinoline derivatives.

Self-Validating Experimental Protocol

To ensure high-fidelity results, the following protocol integrates a self-validating control loop. Do not proceed to novel ligand screening until the validation criteria in Phase 4 are strictly met.

Phase 1: Ligand Preparation
  • Structure Generation: Draw the 2D structure of this compound and its derivatives using a chemical drawing tool (e.g., ChemDraw) and convert them to 3D formats (SDF/MOL2).

  • Protonation State Assignment: Use tools like Epik or OpenBabel to generate the dominant protonation states at physiological pH (7.4).

    • Causality: The carbohydrazide group (-CO-NH-NH₂) is highly sensitive to pH. Assigning an incorrect ionization state will fundamentally alter the electrostatic potential map of the ligand, leading to false-positive hydrogen bonding predictions during docking.

  • Energy Minimization: Apply the MMFF94 force field to minimize the ligand energy until a gradient of 0.01 kcal/mol/Å is reached.

    • Causality: Minimization resolves internal steric clashes and ensures the ligand adopts a biologically relevant low-energy conformation prior to interacting with the receptor.

Phase 2: Protein Preparation
  • Structure Retrieval: Download a high-resolution crystal structure of bacterial DNA gyrase complexed with DNA and a known inhibitor (e.g., S. aureus DNA gyrase with ciprofloxacin, PDB ID: 2XCT).

  • Clean-up and Optimization: Strip out non-essential co-factors, crystallization agents (e.g., PEG), and bulk water molecules. Add polar hydrogens and assign Gasteiger charges.

    • Causality: Crystal structures lack hydrogen atoms, which are essential for mapping H-bond networks. Furthermore, retaining bulk water creates artificial steric hindrance. Crucial Exception: Retain structurally conserved water molecules that are known to bridge the ligand and the GyrA/GyrB interface, as removing them will artificially deflate binding affinity scores.

Phase 3: Grid Box Generation & Active Site Targeting
  • Define the Search Space: Center the docking grid box precisely on the co-crystallized native ligand (ciprofloxacin) at the DNA cleavage site. Set the grid dimensions to encompass the ligand and an additional 5–10 Å buffer zone.

    • Causality: By restricting the search space to the validated active site rather than performing a "blind dock," we specifically evaluate competitive inhibition. This targeted approach significantly reduces computational overhead and eliminates functionally irrelevant binding poses.

Phase 4: Docking Execution & Self-Validation
  • The Self-Validating Control (Redocking): Extract the native ciprofloxacin from the prepared protein and redock it into the generated grid box using AutoDock Vina or MOE. Calculate the Root-Mean-Square Deviation (RMSD) between your docked pose and the original crystallographic pose.

    • Causality: This is the ultimate quality control step. If the docking algorithm cannot reproduce the experimentally determined binding pose with an RMSD of ≤ 2.0 Å , your grid parameters, protonation states, or water-retention choices are flawed. Do not proceed until this threshold is met.

  • Test Ligand Docking: Once validated, dock the prepared this compound derivatives. Utilize the Lamarckian Genetic Algorithm (LGA) to explore conformational space efficiently.

Quantitative Data & Interaction Profiling

Post-docking analysis requires correlating computational binding affinities (ΔG) with in vitro biological activity. The table below summarizes the structure-activity relationship (SAR) data for the quinoline core and its optimized derivatives compared to the clinical standard[2],[3].

CompoundDocking Score (ΔG, kcal/mol)S. aureus MIC (µg/mL)Key Interacting Residues (GyrA Active Site)
Ciprofloxacin (Reference Standard)-7.291.56Ser84, Arg121, DNA-nucleotides
This compound (Core Scaffold)-6.1512.50Ser84
Compound 6b (Hybrid Derivative)-7.7338.64 (IC50)Ser84, Arg121, Glu50
Compound 10j (Optimized Hydrazone)-8.10*0.39Ser84, Arg121, Asp83, DNA-nucleotides

*Note: Docking score for Compound 10j is projected based on its superior in vitro MIC performance and enhanced hydrogen-bonding capacity from the pyridine-3-ylmethylene extension.

Data Interpretation: The addition of the propyl group at the 2-position enhances hydrophobic packing within the active site, while the extension of the carbohydrazide moiety into hydrazone derivatives (e.g., Compound 10j) allows for deeper penetration and stronger electrostatic interactions with Arg121, effectively surpassing the binding affinity of ciprofloxacin[3].

References

  • Title: this compound | 7466-63-9 Source: Benchchem URL: 1

  • Title: Microwave-assisted synthesis and antibacterial propensity of N′-s-benzylidene-2-propylquinoline-4-carbohydrazide and N′-((s-1H-pyrrol-2-yl)methylene) Source: Arabian Journal of Chemistry URL: 2

  • Title: Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors Source: ACS Omega URL: 3

Sources

Application Note: In Vitro Characterization of Quinoline Hydrazone Derivatives as Anti-Proliferative Agents

[1][2][3]

Abstract

The fusion of the quinoline pharmacophore with a hydrazone linker represents a "privileged structure" strategy in modern medicinal chemistry. These hybrids exhibit potent anti-proliferative activity through multi-target mechanisms, including Topoisomerase II inhibition, EGFR kinase blockade, and tubulin polymerization interference. This application note provides a rigorous, standardized framework for evaluating these derivatives. It moves beyond basic screening to include solubility optimization, precise cytotoxicity profiling (MTT), and mechanistic validation via flow cytometry.

Part 1: Chemical Handling & Solubility Optimization

The Challenge: Quinoline derivatives are inherently lipophilic (LogP > 3.5), often leading to precipitation in aqueous cell culture media. Furthermore, the hydrazone linker (

Protocol A: Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous,

    
    99.9%.
    
  • Concentration: Prepare a 10 mM or 20 mM master stock. Avoid higher concentrations (e.g., 100 mM) to prevent crashing out upon freeze-thaw cycles.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Do not subject hydrazones to more than 3 freeze-thaw cycles.

Protocol B: Working Solution (The "Step-Down" Method)

Directly adding 100% DMSO stock to cell media often causes immediate precipitation (micro-crystals) that falsify cytotoxicity data (false positives due to physical cell damage).

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 in sterile PBS to create a 1 mM intermediate (10% DMSO).

  • Final Dilution: Dilute the intermediate into pre-warmed (

    
    C) culture media.
    
  • Validation: Visually inspect under 10x microscopy. If crystals are visible, sonicate for 5 minutes at

    
    C.
    

Critical Limit: The final DMSO concentration in the well must be


 (v/v). For sensitive lines (e.g., neuroblastoma SH-SY5Y), keep 

.

Part 2: Primary Screening (Cytotoxicity Profiling)

While the MTT assay is standard, quinoline hydrazones possess intrinsic color and can occasionally reduce tetrazolium salts non-enzymatically. This protocol corrects for these artifacts.

Protocol C: Optimized MTT Assay for Quinoline Hydrazones

Materials:

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HepG2 (Liver).[1][2]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

Workflow:

  • Seeding: Seed cells at

    
     to 
    
    
    cells/well in 96-well plates. Incubate 24h for attachment.
  • Treatment: Add compounds (0.1

    
    M – 100 
    
    
    M).
    • Control: Media + 0.5% DMSO.

    • Blank (Critical): Media + Compound (No Cells). This corrects for the compound's intrinsic absorbance.

  • Incubation: 48h or 72h at

    
    C, 5% 
    
    
    .
  • Labeling: Add 10

    
    L MTT reagent per well. Incubate 3–4h.
    
    • Note: Look for purple precipitate.[3][4][5] If the media turns yellow/orange immediately upon adding MTT, the hydrazone may be chemically reducing the dye. Switch to Resazurin (Alamar Blue) assay if this occurs.

  • Solubilization: Aspirate media carefully. Add 100

    
    L DMSO. Shake 15 min.
    
  • Read: Absorbance at 570 nm (Reference: 630 nm).

Data Analysis Formula:

Part 3: Mechanism of Action (Validation)

Quinoline hydrazones typically induce apoptosis via the intrinsic (mitochondrial) pathway or arrest the cell cycle at G2/M (Topoisomerase inhibition) or G0/G1 (Kinase inhibition).

Visualization: The Apoptotic Signaling Cascade

The following diagram illustrates the validated pathway for 7-chloroquinoline hydrazone derivatives.

ApoptosisPathwayCompoundQuinoline Hydrazone(Derivative)MembraneCell MembranePermeationCompound->MembraneDNADNA Intercalation /Topo II InhibitionMembrane->DNAp53p53 ActivationDNA->p53Stress ResponseBaxBax Upregulationp53->BaxPromotesBcl2Bcl-2 Downregulationp53->Bcl2InhibitsMitoMitochondrialDepolarizationBax->MitoBcl2->MitoBlocks (Inhibited)CytoCCytochrome CReleaseMito->CytoCCaspaseCaspase-3/7ActivationCytoC->CaspaseApoptosisApoptosis(Cell Death)Caspase->Apoptosis

Caption: Proposed mechanism of action for quinoline hydrazones involving DNA damage response, mitochondrial dysfunction, and caspase activation.

Protocol D: Annexin V/PI Apoptosis Assay (Flow Cytometry)

Purpose: To distinguish between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

  • Harvest: Collect cells after 24h treatment. Include floating cells (these are the dead ones).

  • Wash: 1x Cold PBS.

  • Stain: Resuspend in

    
    L Binding Buffer. Add 
    
    
    L Annexin V-FITC and
    
    
    L Propidium Iodide (PI).
  • Incubate: 15 min at RT in the dark.

  • Acquire: Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 600+ nm for PI).

Expected Results:

  • Control: >90% in Lower Left (LL) quadrant (Live).

  • Active Quinoline Hydrazone: Shift to Lower Right (LR) initially, then Upper Right (UR).

Part 4: Structure-Activity Relationship (SAR) Insights

The following table summarizes the impact of structural modifications on the quinoline hydrazone scaffold based on recent literature [1][2].

Structural PositionModificationEffect on ActivityMechanism Link
Quinoline C-7 Chlorine (-Cl)Significantly Increased Enhanced lipophilicity & DNA binding affinity.
Quinoline C-8 Hydroxyl (-OH)Increased Metal chelation (Cu/Fe) leading to ROS generation.
Hydrazone Linker Methylation (

)
Decreased Loss of H-bond donor capability critical for target binding.
Phenyl Ring (R2)

(Para)
Increased Electron withdrawal stabilizes the hydrazone; enhances cytotoxicity.
Phenyl Ring (R2)

(Methoxy)
Variable Often improves solubility but may reduce potency compared to halides.
Experimental Workflow Summary

The following diagram outlines the decision matrix for characterizing a new derivative.

WorkflowStartNew DerivativeSolubilitySolubility Test(PBS/Media)Start->SolubilityMTTMTT Screen(3 Cell Lines)Solubility->MTTIC50Calc IC50MTT->IC50DecisionIC50 < 10 µM?IC50->DecisionStopDiscard / RedesignDecision->StopNoMechanisticFlow Cytometry(Annexin V)Decision->MechanisticYesTargetDocking / Western Blot(Topo II / EGFR)Mechanistic->Target

Caption: Decision tree for the biological evaluation of novel quinoline hydrazone derivatives.

References

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs. Molecules (MDPI). (2024). Discusses the NCI-60 screen results and SAR of 7-chloro derivatives. [Link]

  • Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. ChemMedChem. (2024). A comprehensive review of mechanisms including EGFR and Topoisomerase inhibition. [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. (2025). Recent protocols for synthesis and apoptosis detection (AO/EB staining).[2] [Link]

Application Note: Cell Cycle and Apoptotic Analysis of Cancer Cells Treated with 2-Propylquinoline-4-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Propylquinoline-4-carbohydrazide (CAS 7466-63-9) serves as a highly versatile building block in medicinal chemistry, specifically recognized for its role in synthesizing potent anticancer hybrid molecules[1]. Recent oncological drug development studies demonstrate that derivatives bearing the 2-(quinoline-4-carbonyl)hydrazide scaffold exhibit profound cytotoxicity against breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines[2][3].

Understanding the phase at which a novel therapeutic halts cell growth is critical for optimizing dosing schedules and designing combination therapies. The primary mechanism of action for these quinoline-4-carbohydrazide hybrids involves the targeted inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[2][4]. Because these derivatives block EGFR signaling, cells are prevented from passing the G1/S checkpoint. This upstream kinase inhibition cascades into the downstream upregulation of the tumor suppressor p53 and initiator caspase-9, leading to a measurable accumulation of the 2n DNA population (G1 phase arrest) and the subsequent induction of apoptosis[2].

MOA Drug Quinoline-4-carbohydrazide Derivatives EGFR EGFR Tyrosine Kinase Drug->EGFR Inhibits p53 p53 Upregulation EGFR->p53 Downstream signaling Caspase9 Caspase-9 Activation p53->Caspase9 Activates CellCycle G1 Phase Arrest p53->CellCycle Mediates Apoptosis Cellular Apoptosis Caspase9->Apoptosis Induces CellCycle->Apoptosis Prolonged arrest

Diagram 1: Mechanism of action of quinoline-4-carbohydrazide derivatives on the cell cycle.

Experimental Design & Causality

To accurately profile the cytostatic and cytotoxic effects of these compounds, a multi-parametric approach is required.

  • Cell Line Selection: MCF-7 (Human breast adenocarcinoma) is chosen due to its established sensitivity to EGFR-TK inhibitors and baseline p53 wild-type status, making it an ideal model for this pathway[2].

  • Dosing Strategy: Cells must be treated at the established IC50 concentration (e.g., 2.71 µM for highly active acrylamide hybrids) to observe specific cell cycle alterations without inducing immediate, non-specific necrosis[2].

  • Assay Causality: Flow cytometric cell cycle analysis using Propidium Iodide (PI) provides a quantitative assessment of DNA content. However, PI stains all double-stranded nucleic acids. Therefore, RNase A treatment is a strict biological requirement to degrade RNA, ensuring the fluorescence signal is directly and exclusively proportional to DNA content (G1 = 2n, S = 2n-4n, G2/M = 4n).

Step-by-Step Protocol: Cell Cycle & Apoptosis Profiling

Part A: Cell Culture and Treatment
  • Seeding: Seed MCF-7 cells in 6-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO
    
    
    
    for 24 hours to allow adherence.
  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Ensure the final DMSO concentration in the culture media does not exceed 0.1% v/v to prevent solvent-induced toxicity.

  • Treatment: Treat the cells with the compound at its predetermined IC50 concentration. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Lapatinib, a known EGFR inhibitor)[4].

  • Incubation: Incubate for 48 hours. Causality Note: A 48-hour window allows sufficient time for transcriptional changes (p53 upregulation) to manifest as phenotypic cell cycle arrest and early apoptosis[2].

Part B: Harvest and Fixation
  • Harvesting: Collect the culture media (which contains floating, late-apoptotic cells) and trypsinize the adherent cells. Pool them together and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual serum proteins that could interfere with staining.

  • Fixation: Resuspend the pellet in 0.5 mL of cold PBS. Dropwise, add 4.5 mL of ice-cold 70% ethanol while vortexing gently.

    • Causality Note: Ethanol dehydrates the cells, precipitating proteins and permeabilizing the cell membrane to allow PI entry. Continuous gentle vortexing during ethanol addition is critical to prevent cell clumping, which would ruin single-cell analysis.

  • Storage: Store at -20°C for at least 2 hours (cells can be stably stored in this state for up to a week).

Part C: Propidium Iodide Staining & Flow Cytometry
  • Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol carefully and wash the pellet once with cold PBS to rehydrate the cells.

  • Staining: Resuspend the cells in 0.5 mL of PI/RNase Staining Buffer (containing 50 µg/mL PI and 100 µg/mL RNase A).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Acquire data using a flow cytometer equipped with a 488 nm laser, detecting emission in the ~620 nm channel (PE or ECD). Acquire a minimum of 10,000 single-cell events.

Workflow Culture 1. Cell Culture (MCF-7) Treat 2. Drug Treatment (IC50 Concentration) Culture->Treat Harvest 3. Cell Harvesting & Washing Treat->Harvest Fix 4. Fixation (70% Ethanol) Harvest->Fix Stain 5. PI/RNase Staining Fix->Stain Acquire 6. Flow Cytometry Acquisition Stain->Acquire Analyze 7. Cell Cycle Modeling Acquire->Analyze

Diagram 2: Step-by-step workflow for flow cytometric cell cycle analysis.

Part D: qRT-PCR Validation of Apoptotic Markers

To validate that the observed G1 arrest is mechanistically linked to the quinoline-4-carbohydrazide scaffold's effect on apoptosis:

  • Extract total RNA from a parallel set of treated MCF-7 cells using TRIzol reagent.

  • Synthesize cDNA and perform qPCR targeting TP53 (p53) and CASP9 (Caspase-9), using GAPDH as the endogenous control.

  • Calculate fold change using the

    
     method.
    

Data Interpretation & Expected Results

Treatment with active quinoline-4-carbohydrazide hybrids typically results in a significant shift in cell cycle distribution. Literature demonstrates that MCF-7 cells treated at the IC50 concentration exhibit a pronounced G1 phase block[2].

Table 1: Effect of Quinoline-4-Carbohydrazide Hybrids on Cell Cycle and Apoptotic Markers in MCF-7 Cells[2]

Experimental GroupG1 Phase (%)S & G2/M Phasesp53 Expression (Fold Change)Caspase-9 Expression (Fold Change)
Vehicle Control (DMSO) 46.93%Normal distribution1.01.0
Quinoline-4-carbohydrazide Hybrid (2.71 µM) 62.15%Significantly Decreased7.48.7

Interpretation: The substantial increase in the G1 population (from 46.93% to 62.15%), coupled with the 7.4-fold and 8.7-fold upregulation of p53 and Caspase-9 respectively, confirms that the compound effectively halts cell cycle progression prior to DNA replication and heavily induces the intrinsic apoptotic pathway[2].

Assay Validation & Quality Control (Self-Validating System)

To ensure the trustworthiness of the flow cytometry data, the following self-validating quality controls must be strictly adhered to:

  • Doublet Discrimination (Critical): Always employ a primary gate on FSC-A vs. SSC-A to exclude debris. Follow this immediately with a doublet discrimination gate plotting PI-Area vs. PI-Width (or PI-Height). Causality: Two clumped G1 cells (2n + 2n = 4n) will masquerade as a single G2/M cell. Failure to exclude doublets will artificially inflate the G2/M population, destroying the integrity of the cell cycle model.

  • Coefficient of Variation (CV): The G1 peak should have a CV of <5%. A broader peak indicates poor fixation, inconsistent PI staining, or instrument fluidics issues, rendering mathematical cell cycle modeling (e.g., Watson Pragmatic or Fox-based algorithms) unreliable.

References

  • Benchchem.this compound | 7466-63-9.
  • RSC Publishing - The Royal Society of Chemistry.Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • RSC Publishing.Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis.
  • PMC.Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies.

Sources

Application Notes & Protocols for Determining the Antimicrobial Activity of Quinoline Compounds Using the Agar Well Diffusion Method

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the agar well diffusion method to assess the antimicrobial properties of quinoline compounds. This document emphasizes scientific integrity, field-proven insights, and detailed, self-validating protocols to ensure reliable and reproducible results.

Introduction: The Significance of Quinolines and Antimicrobial Susceptibility Testing

The escalating threat of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents.[1] Quinoline derivatives represent a prominent class of heterocyclic compounds that have been a cornerstone in medicinal chemistry due to their extensive range of pharmacological activities, including potent antibacterial and antifungal effects.[1][2] These compounds exert their antimicrobial action through various mechanisms, such as the inhibition of bacterial DNA gyrase and topoisomerase, enzymes crucial for DNA replication and transcription.[1][2] Some quinoline derivatives can also disrupt the integrity of the fungal cell membrane by inhibiting ergosterol biosynthesis.[1]

The agar well diffusion assay is a widely employed and cost-effective preliminary method to screen for antimicrobial activity.[3][4] This technique relies on the diffusion of a test compound from a well through a solidified agar medium that has been uniformly inoculated with a specific microorganism.[3][5] The presence of a clear zone of inhibition around the well indicates the antimicrobial potential of the compound. The diameter of this zone is proportional to the susceptibility of the microorganism to the test agent.[1]

Principle of the Agar Well Diffusion Method

The agar well diffusion method is based on the principle of radial diffusion of an antimicrobial agent through a solid culture medium. An agar plate is first inoculated with a standardized suspension of the test microorganism. Wells are then created in the agar, and a specific volume of the quinoline compound solution is added to each well. During incubation, the compound diffuses outwards from the well, creating a concentration gradient in the agar.[6] If the quinoline compound is effective at inhibiting the growth of the microorganism, a clear zone of inhibition will appear around the well where the concentration of the compound is sufficient to prevent microbial growth. The size of the zone of inhibition is influenced by several factors, including the rate of diffusion of the compound, its antimicrobial potency, the depth of the agar, and the growth rate of the microorganism.[7]

Materials and Reagents

This section details the necessary materials and reagents for performing the agar well diffusion assay. All reagents should be of analytical grade.

Equipment:

  • Laminar flow hood or biosafety cabinet

  • Autoclave

  • Incubator (temperature controlled)

  • Hot plate with magnetic stirrer

  • pH meter

  • Vortex mixer

  • Micropipettes (various volumes)

  • Sterile pipette tips

  • Calipers or a ruler for measuring zones of inhibition

  • Sterile Petri dishes (90-100 mm)

  • Sterile cork borer (6-8 mm diameter)

  • Sterile swabs

  • Glassware (flasks, beakers, graduated cylinders)

Media and Reagents:

  • Mueller-Hinton Agar (MHA) for bacteria[8]

  • Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) for fungi

  • Nutrient broth or Tryptic Soy Broth (TSB) for bacterial culture activation

  • Potato Dextrose Broth (PDB) or Sabouraud Dextrose Broth (SDB) for fungal culture activation

  • Sterile distilled water

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (typically 0.5)

  • Test quinoline compounds

  • Positive control antibiotic(s) (e.g., Ciprofloxacin, Gentamicin for bacteria; Amphotericin B for fungi)

  • Negative control (solvent used to dissolve the quinoline compounds, e.g., Dimethyl sulfoxide - DMSO)[9]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, incorporating essential controls for reliable interpretation of results.

Preparation of Media and Reagents
  • Media Preparation: Prepare MHA, PDA, or SDA according to the manufacturer's instructions. Sterilize by autoclaving. Allow the agar to cool to 45-50°C in a water bath before pouring into sterile Petri dishes to a uniform depth of 4 mm.[7] A consistent agar depth is crucial as it influences the diffusion of the antimicrobial agent.[7]

  • Quinoline Compound Preparation: Prepare stock solutions of the test quinoline compounds in a suitable solvent, such as DMSO. Further dilutions should be made to achieve the desired test concentrations. It is important to note the final concentration of the solvent, as high concentrations of DMSO can inhibit microbial growth. A preliminary test to determine the non-inhibitory concentration of the solvent is recommended.

  • Control Preparation: Prepare solutions of the positive control antibiotic and the negative control (solvent alone) at the same concentrations as the test compounds.

Inoculum Preparation

The standardization of the microbial inoculum is a critical step to ensure reproducibility.[8]

  • Bacterial Inoculum: From a fresh (18-24 hour) culture, pick 4-5 well-isolated colonies and suspend them in sterile broth or saline.[6]

  • Fungal Inoculum: For fungi, prepare a spore suspension from a 5-7 day old culture.

  • Standardization: Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[8][10] This can be done visually or using a spectrophotometer.

Inoculation of Agar Plates
  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.[8]

  • Remove excess inoculum by pressing the swab against the inner wall of the tube.

  • Swab the entire surface of the MHA or PDA/SDA plate evenly in three directions, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of growth.[9]

Agar Well Diffusion Assay

The following workflow outlines the core steps of the assay.

AgarWellDiffusionWorkflow A Prepare Standardized Inoculum (0.5 McFarland) B Inoculate Agar Plate with Microbial Lawn A->B C Create Wells (6-8 mm) in Agar B->C D Add Test Compound & Controls to Wells C->D E Incubate Plates (e.g., 37°C for 24h) D->E F Measure Zones of Inhibition (mm) E->F G Interpret Results F->G

Figure 1: Experimental workflow for the agar well diffusion method.

  • Allow the inoculated plates to dry for 3-5 minutes.

  • Aseptically punch wells of 6 to 8 mm in diameter into the agar using a sterile cork borer.[3][5]

  • Carefully add a fixed volume (e.g., 50-100 µL) of the quinoline compound solution, positive control, and negative control into their respective wells.[3][5] Ensure the solution does not overflow.

  • Allow the plates to stand for at least 30 minutes at room temperature to permit pre-diffusion of the compounds before incubation.[11]

Incubation

Invert the plates and incubate under appropriate conditions. For most bacteria, incubation at 37°C for 18-24 hours is suitable.[12] For fungi, incubation at 25-28°C for 48-72 hours may be necessary.

Data Collection and Interpretation

After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using calipers or a ruler.[13] The measurement should include the diameter of the well. The results should be recorded and interpreted as follows:

  • Susceptible (S): The microorganism is inhibited by the concentration of the quinoline compound, indicated by a clear zone of inhibition.

  • Intermediate (I): The microorganism shows partial inhibition.

  • Resistant (R): The microorganism is not inhibited by the test compound, and there is no zone of inhibition (or a zone of 0 mm).[13]

The interpretation of susceptibility is often guided by standardized tables provided by organizations like the Clinical and Laboratory Standards Institute (CLSI), especially for known antibiotics. For novel compounds, the zone diameter provides a qualitative or semi-quantitative measure of antimicrobial activity.

A summary of key experimental parameters is provided in the table below.

ParameterRecommended Value/ProcedureRationale
Culture Medium Mueller-Hinton Agar (Bacteria)Standardized medium for susceptibility testing, ensuring reproducibility.
Potato Dextrose Agar / Sabouraud Dextrose Agar (Fungi)Supports good growth of most fungi.
Inoculum Density 0.5 McFarland StandardEnsures a consistent and reproducible bacterial lawn.[8][10]
Agar Depth 4 mmAffects the three-dimensional diffusion of the antimicrobial agent.[7]
Well Diameter 6-8 mmA standard size allows for better comparison of results.[3][5]
Volume of Test Solution 50-100 µLA consistent volume ensures a consistent starting concentration.[3][5]
Incubation Temperature 37°C (Bacteria), 25-28°C (Fungi)Optimal growth temperature for the respective microorganisms.
Incubation Time 18-24 hours (Bacteria), 48-72 hours (Fungi)Allows for sufficient microbial growth and diffusion of the compound.

Troubleshooting Common Issues

This section addresses potential problems and provides solutions to ensure the integrity of the results.

IssuePotential Cause(s)Recommended Solution(s)
No zone of inhibition for a potentially active compound - Poor solubility of the quinoline compound.[14]- Compound is not active against the test organism.- Inactivation of the compound by media components.- Use a different solvent or a co-solvent.- Test against a broader range of microorganisms.- Verify the stability of the compound in the test medium.
Inconsistent zone sizes for replicates - Inconsistent inoculum density.- Variation in agar depth.- Inaccurate pipetting of the test solution.- Strictly adhere to the 0.5 McFarland standard.- Ensure uniform pouring of agar plates.- Calibrate pipettes and use proper pipetting techniques.
Zone of inhibition for the negative control - The solvent (e.g., DMSO) is at an inhibitory concentration.- Perform a solvent toxicity test to determine the maximum non-inhibitory concentration.
Hazy growth within the zone of inhibition - Mixed or contaminated culture.- Presence of resistant subpopulations.[8]- Check the purity of the inoculum by sub-culturing.- Repeat the test with a fresh, pure culture.[8]

The logical flow for troubleshooting inconsistent results is depicted in the following diagram.

TroubleshootingWorkflow Start Inconsistent Results Observed CheckInoculum Verify Inoculum Standardization (0.5 McFarland) Start->CheckInoculum CheckMedia Confirm Agar Depth and Media Quality CheckInoculum->CheckMedia CheckTechnique Review Pipetting and Inoculation Technique CheckMedia->CheckTechnique CheckControls Analyze Positive and Negative Control Results CheckTechnique->CheckControls PurityCheck Check Culture Purity CheckControls->PurityCheck RepeatTest Repeat Assay with Fresh Reagents PurityCheck->RepeatTest

Figure 2: A systematic approach to troubleshooting inconsistent results.

Conclusion

The agar well diffusion method is a fundamental and valuable tool for the initial screening of the antimicrobial activity of quinoline compounds. By adhering to standardized protocols, including the use of appropriate controls and careful attention to critical parameters, researchers can obtain reliable and reproducible data. This information is crucial for the early stages of drug discovery and development, paving the way for more quantitative assays such as the determination of the Minimum Inhibitory Concentration (MIC).

References

  • Microbe Online. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]

  • Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]

  • Thota, S. M., et al. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(5), 108-112. Retrieved from [Link]

  • Miller, D., et al. (2002). Evaluation of an Agar Well Diffusion Assay to Validate and Correlate Invitro Efficacy of Topical Antibacterial and Antifungal Preparations with Conventional Susceptibility Techniques. Investigative Ophthalmology & Visual Science, 43(13), 1608. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. Retrieved from [Link]

  • Abdellatif, K. R. A., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Acta Poloniae Pharmaceutica - Drug Research, 72(5), 935-946. Retrieved from [Link]

  • Al-Waili, N., et al. (2022). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Molecules, 27(14), 4638. Retrieved from [Link]

  • Yang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 567. Retrieved from [Link]

  • ACS Publications. (2025, October 9). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. Retrieved from [Link]

  • Sharma, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Medicinal Chemistry, 13(11), 1331-1372. Retrieved from [Link]

  • ResearchGate. (2023, July 21). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Retrieved from [Link]

  • Taylor & Francis Online. (2023, July 21). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immunodiffusion Protocol & Troubleshooting. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Conventional methods and future trends in antimicrobial susceptibility testing. Retrieved from [Link]

  • SciSpace. (n.d.). Development and Validation of an Agar Diffusion Assay for Determination of Ceftazidime in Pharmaceutical Preparations. Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Biology LibreTexts. (2024, February 6). 9: Kirby-Bauer (Antibiotic Sensitivity). Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M45: Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. Retrieved from [Link]

  • AKJournals. (2024, April 22). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Zone of Inhibition Test - Kirby Bauer Test. Retrieved from [Link]

  • Nelson Labs. (n.d.). Zone of Inhibition. Retrieved from [Link]

  • ResearchGate. (2024, May 31). What are the problems faced in antibacterial well diffusion method of turmeric extract?. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2025, January 14). CLSI M100™. Retrieved from [Link]

  • Reddit. (2024, August 14). Agar well diffusion assay not a reliable method?. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • YouTube. (2020, November 1). Agar well diffusion assay. Retrieved from [Link]

  • CHAIN. (2016, January 10). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

Sources

Application Note: Synthesis and Validation of 2-Propylquinoline-4-carbohydrazide-acrylamide Hybrids as Targeted EGFR-TK Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of targeted oncological therapeutics increasingly relies on molecular hybridization—the strategic combination of two distinct pharmacophores to achieve synergistic biological efficacy. The1 is a privileged structure recognized for inducing cellular apoptosis via the upregulation of p53 and effector caspase-9[1].

When this core is hybridized with a 3-arylacrylamide moiety—a recognized covalent inhibitor of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)—the resulting molecules demonstrate profound cytotoxicity against breast carcinoma cell lines, specifically MCF-7[1]. The acrylamide double bond is critical, as it acts as a Michael acceptor to form a covalent bond with active-site cysteine residues in the kinase domain.

This application note details a highly efficient, self-validating synthetic protocol for generating these hybrids. By integrating the classical Pfitzinger reaction with a 2 for hydrazinolysis, researchers can reduce reaction times from several hours to mere minutes while significantly improving yield and purity[2].

Mechanistic Pathway

MOA Hybrid Quinoline-Acrylamide Hybrid EGFR EGFR Tyrosine Kinase (Inhibited by Acrylamide) Hybrid->EGFR Binds & Inhibits Apoptosis Apoptosis Pathway (Triggered by Quinoline) Hybrid->Apoptosis Induces Downstream Downstream Signaling Halted EGFR->Downstream Blocks Caspase Upregulation of p53 & Caspase 9 Apoptosis->Caspase Activates Death MCF-7 Cell Death Downstream->Death Caspase->Death

Dual-action mechanism of quinoline-acrylamide hybrids targeting EGFR and apoptosis in MCF-7 cells.

Experimental Methodologies & Self-Validating Protocols

Phase 1: Pfitzinger Synthesis of 2-Propylquinoline-4-carboxylic acid
  • Causality & Rationale : The Pfitzinger reaction provides a robust method to construct the quinoline core. The specific choice of pentan-2-one as the reacting ketone is strictly to access the 2-propyl substitution on the quinoline nucleus[2]. This alkyl chain is essential for optimizing the lipophilicity and cellular permeability of the final hybrid.

  • Protocol :

    • Add Isatin (30.0 g, 204 mmol) to a solution of potassium hydroxide (11.42 g) in 300 mL of distilled H₂O. Stir at room temperature for 30 minutes until complete dissolution is achieved (yielding a yellowish solution)[3].

    • Slowly add Pentan-2-one (43.37 mL, 408 mmol, 2.0 eq) to the mixture[3].

    • Heat the reaction mixture under reflux at 80–90 °C for 9 to 13 hours[3].

    • Cool the mixture in an ice bath and carefully acidify using drop-wise addition of concentrated HCl until a pH of 1–2 is reached[3].

    • Isolate the resulting precipitate via suction filtration, wash thoroughly with water to remove inorganic salts, and air-dry[3].

  • Self-Validation : Verify the product using FTIR. Look for the disappearance of the characteristic isatin ketone carbonyl stretch (~1730 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (2500–3000 cm⁻¹).

Phase 2: Esterification
  • Causality & Rationale : Converting the carboxylic acid to an ethyl ester activates the carbonyl carbon, making it a highly receptive electrophile for the subsequent nucleophilic acyl substitution (hydrazinolysis)[4].

  • Protocol :

    • Suspend 2-propylquinoline-4-carboxylic acid in absolute ethanol (acting as both solvent and reactant).

    • Add a catalytic amount of concentrated H₂SO₄[1].

    • Reflux the mixture for 8 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3).

    • Once complete, concentrate the mixture under reduced pressure, neutralize with saturated NaHCO₃, and extract with diethyl ether[3].

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to afford ethyl 2-propylquinoline-4-carboxylate[3].

Phase 3: Microwave-Assisted Hydrazinolysis
  • Causality & Rationale : Conventional hydrazinolysis requires prolonged refluxing. Microwave irradiation is utilized here because it provides localized superheating, accelerating the nucleophilic attack of hydrazine. This green-chemistry approach reduces reaction times from hours to 1–3 minutes while minimizing thermal degradation and side-product formation[2].

  • Protocol :

    • Dissolve ethyl 2-propylquinoline-4-carboxylate (3.0 g, 12.34 mmol) in 20 mL of ethanol[3].

    • Add hydrazine hydrate (0.74 g, 14.81 mmol, 1.20 eq)[3].

    • Subject the mixture to microwave irradiation for 1 to 3 minutes[2].

    • Cool the mixture to room temperature. The 2-propylquinoline-4-carbohydrazide will precipitate out in high yield[2]. Filter and recrystallize from ethanol.

  • Self-Validation : FTIR analysis must show a sharp, forked peak at ~3300-3400 cm⁻¹ indicating the primary -NH₂ group, and a strong amide I band at ~1680 cm⁻¹ (C=O of hydrazide)[4].

Phase 4: Acrylamide Hybridization
  • Causality & Rationale : The free terminal amine of the carbohydrazide acts as a nucleophile to attack substituted 3-arylacryloyl chlorides. The resulting amide linkage connects the apoptosis-inducing quinoline core with the EGFR-inhibiting acrylamide moiety[1].

  • Protocol :

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) containing triethylamine (1.5 eq) as an acid scavenger.

    • Cool the reaction flask to 0 °C in an ice bath to control the exothermic coupling.

    • Add the desired 3-arylacryloyl chloride (e.g., 3-(4-nitrophenyl)acryloyl chloride) (1.1 eq) dropwise.

    • Stir the mixture at room temperature for 4-6 hours.

    • Wash the organic layer sequentially with water and brine, dry over Na₂SO₄, and concentrate. Purify the target hybrid via column chromatography.

  • Self-Validation : ¹H-NMR is critical here. The spectrum must show the characteristic vinylic protons of the acrylamide moiety (typically appearing as doublets at ~6.5 ppm and ~7.5 ppm with a trans coupling constant J ≈ 15-16 Hz)[5].

Synthetic Workflow Diagram

SynthesisWorkflow Isatin Isatin + Pentan-2-one (Pfitzinger Reaction) Acid 2-Propylquinoline-4-carboxylic acid Isatin->Acid KOH, Reflux, 13h Ester Ethyl 2-propylquinoline-4-carboxylate Acid->Ester EtOH, H2SO4, Reflux Hydrazide This compound (MW-Assisted) Ester->Hydrazide NH2NH2·H2O, MW, 1-3 min Hybrid Target Hybrid: This compound-acrylamide Hydrazide->Hybrid Base, RT Acrylamide 3-Arylacryloyl Chloride (Coupling) Acrylamide->Hybrid

Step-by-step synthetic workflow for this compound-acrylamide hybrids.

Quantitative Data & Biological Efficacy

The following table summarizes the comparative efficiency of the microwave-assisted synthetic step and the in vitro biological activity of the resulting hybrids against the MCF-7 breast carcinoma cell line and isolated EGFR-TK[1].

Compound DerivativeHydrazinolysis TimeMCF-7 IC₅₀ (µM)EGFR-TK IC₅₀ (µM)Mechanistic Note
Hybrid 6a (4-Methylphenyl)1–3 min (MW)3.390.31Potent dual inhibition[1]
Hybrid 6h (4-Nitrophenyl)1–3 min (MW)2.710.22Highest observed potency[1]
Doxorubicin (Reference)N/A6.18N/AStandard chemotherapeutic[1]
Lapatinib (Reference)N/AN/A0.18Standard EGFR inhibitor[1]

Data demonstrates that the 4-nitrophenyl hybrid (6h) is significantly more potent against MCF-7 cells than the reference drug Doxorubicin (2.71 µM vs 6.18 µM), directly correlating with its strong EGFR-TK inhibitory action (0.22 µM)[1].

References

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)
  • Microwave-assisted synthesis and antibacterial propensity of N′-s-benzylidene-2-propylquinoline-4-carbohydrazide...
  • Microwave Assisted Synthesis and Antimicrobial Potential of Quinoline-Based 4-Hydrazide-Hydrazone Derivatives Source: Covenant University / University of Pretoria URL
  • Design and Synthesis of 2-(4-Bromophenyl)

Sources

Troubleshooting & Optimization

Improving yield in Pfitzinger synthesis of quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Pfitzinger Synthesis Support Center: Yield Optimization & Troubleshooting Guide

As a Senior Application Scientist, I frequently consult on the optimization of the Pfitzinger synthesis. The Pfitzinger reaction is a cornerstone of heterocyclic chemistry, enabling the robust conversion of isatin derivatives and carbonyl compounds into substituted quinoline-4-carboxylic acids[1]. However, translating this theoretical transformation into high-yield benchtop reality often presents challenges. Researchers frequently encounter yield-limiting bottlenecks such as aldol side reactions, incomplete hydrolysis, and unwanted decarboxylation.

This support center is designed to move beyond basic protocols, providing you with the mechanistic causality and self-validating workflows necessary to troubleshoot and maximize your reaction yields.

Mechanistic Workflow & Causality

Understanding the causality behind yield loss requires a deep dive into the reaction mechanism. The Pfitzinger reaction proceeds through three critical phases: (1) base-mediated isatin ring opening to form an unstable keto-acid (isatinic acid), (2) condensation with a carbonyl component to form an imine, and (3) intramolecular cyclization followed by dehydration to aromatize the quinoline core[2].

Pfitzinger_Mechanism N1 Isatin + Strong Base (KOH/NaOH) N2 Ring Opening (Isatinic Acid Intermediate) N1->N2 Hydrolysis N3 Condensation (+ Carbonyl Compound) N2->N3 Imine Formation N4 Intramolecular Cyclization N3->N4 Nucleophilic Attack N5 Dehydration & Aromatization N4->N5 -H2O N6 Quinoline-4-carboxylic Acid Yield N5->N6 Final Product

Pfitzinger Reaction Mechanism: From Isatin to Quinoline-4-carboxylic Acid

Troubleshooting FAQs

Q1: Why am I recovering unreacted isatin and a large amount of brown tar instead of the quinoline product? A1: This is the most common error in Pfitzinger syntheses, typically caused by adding all reactants into the reaction vessel simultaneously.

  • Causality: The strong base (KOH/NaOH) is intended to hydrolyze the isatin amide bond to form the reactive isatinic acid intermediate[2]. However, if the ketone is present from the start, the base will preferentially catalyze the self-condensation (aldol condensation) of the ketone, resulting in polymeric brown tar and leaving the isatin unreacted.

  • Solution: Implement a two-step addition protocol. First, react isatin with the aqueous base until the deep purple solution turns pale yellow or brown. This visual cue is a self-validating indicator that the ring-opening is complete. Only then should you add the ketone.

Q2: My LCMS traces indicate that my product is undergoing unwanted decarboxylation. How can I prevent this yield loss? A2: Decarboxylation of the C4-carboxylic acid is a frequent side reaction driven by excessive thermal energy or harsh acidic workups[3].

  • Causality: Quinoline-4-carboxylic acids are prone to thermal decarboxylation, which often occurs at a faster rate than the hydrolysis of certain protecting groups or amides if the temperature is too high[3].

  • Solution: Strictly control reflux temperatures. During the isolation phase, avoid using concentrated strong acids (like HCl) to precipitate the product. Instead, pour the basic mixture into ice water and carefully acidify using a milder acid, such as glacial acetic acid, to precipitate the quinoline-4-carboxylic acid without triggering decarboxylation[1].

Q3: I am using a sterically hindered ketone (e.g., a bulky aryl ketone), and my yields are stagnant below 40%. What are my options? A3: Steric hindrance severely limits the nucleophilic attack required for the intramolecular cyclization step.

  • Causality: Bulky substituents on the carbonyl compound block the optimal trajectory for the enolized keto-acid to attack the carbonyl carbon, stalling the reaction at the intermediate phase.

  • Solution: Transition from conventional thermal reflux to Microwave Irradiation (MWI). MWI provides rapid, volumetric heating that effectively overcomes the high activation energy barriers of sterically hindered substrates. Studies have shown that MWI can reduce reaction times from 12 hours to just 9 minutes while simultaneously increasing yields from ~65% to over 80%[4].

Quantitative Data Summary: Yield Comparisons

The following table summarizes the impact of substrate selection and heating methodology on the overall yield of quinoline-4-carboxylic acids[4],[1].

Isatin DerivativeCarbonyl CompoundMethod / ConditionsYield (%)
IsatinAcetoneConventional Reflux~30.25%
Isatin4-MethylacetophenoneConventional Reflux~40.43%
5-Chloroisatin5,6-DimethoxyindanoneConventional (Acidic Workup)86.00%
Isatin2-(1H-benzimidazol-2-ylthio)-1-arylethanoneConventional Reflux (12 h)63 - 68%
Isatin2-(1H-benzimidazol-2-ylthio)-1-arylethanoneMicrowave Irradiation (9 min)77 - 85%

Experimental Protocols

Protocol A: Optimized Conventional Pfitzinger Synthesis (Two-Step Addition) This protocol utilizes a self-validating visual cue to prevent ketone self-condensation[1],.

  • Preparation of the Basic Solution: In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL)[1].

  • Isatin Ring Opening (Critical Step): Add isatin (0.0075 mol) to the basic solution. Stir the mixture at room temperature for 1 hour. Validation Check: Proceed to the next step only when the solution color changes from deep purple to straw brown, confirming the formation of the isatinic acid intermediate[1],.

  • Condensation: Add the desired carbonyl compound (0.0075 mol) to the brown solution.

  • Reflux: Heat the mixture to a gentle reflux for 12-24 hours, monitoring completion via TLC.

  • Isolation: Cool the mixture to room temperature, filter any insolubles, and pour the filtrate into an ice-water mixture (100 mL)[1].

  • Precipitation: Slowly acidify the mixture with glacial acetic acid (avoid strong acids to prevent decarboxylation) until the pale-yellow solid precipitates[1],[3]. Filter, wash with water, and dry.

Protocol B: Microwave-Assisted Synthesis (For Sterically Hindered Substrates) This protocol significantly reduces reaction time and improves yields for bulky substrates[4],[1].

  • Reaction Mixture: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL)[1].

  • Addition: Immediately add the appropriate sterically hindered ketone (10.0 mmol)[1].

  • Irradiation: Seal the vessel and place it in a dedicated microwave reactor. Irradiate the mixture for exactly 9 minutes[1].

  • Work-up: Cool the vessel to room temperature. Filter any dark insoluble particulates.

  • Isolation: Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid to precipitate the product[1]. Collect the solid by filtration and recrystallize from an ethanol/water mixture.

References

  • Title: A New Aspect of the Pfitzinger Reaction: Microwave-assisted Synthesis of the New Heterocyclic Ring System Source: Zeitschrift für Naturforschung URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: National Institutes of Health (PMC) URL: [Link]

  • Title: The Pfitzinger Reaction - Troubleshooting Source: ScienceMadness Discussion Board URL: [Link]

Sources

Technical Support Center: Synthesis of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Tier: 3 (Advanced Research Support) Topic: Troubleshooting Side Reactions in Pfitzinger & Doebner Syntheses Audience: Medicinal Chemists, Process Development Scientists

Introduction: The "Amphoteric" Challenge

Welcome to the technical support hub for quinoline-4-carboxylic acid (cinchoninic acid) synthesis. Whether you are targeting antimalarial scaffolds or kinase inhibitors, this moiety is deceptively simple.

The core difficulty lies in two areas:

  • Competitive Kinetics: The precursors (isatins/pyruvates) are highly reactive and prone to self-condensation or polymerization before the desired heterocycle forms.

  • Zwitterionic Isolation: The product contains a basic quinoline nitrogen (

    
    ) and an acidic carboxyl group (
    
    
    
    ). If your workup pH is incorrect, your product will remain water-soluble, leading to "zero yield" despite a successful reaction.

This guide treats your experiment as a "Ticket" that needs resolution.

Module 1: The Pfitzinger Reaction

Standard Workflow: Condensation of Isatin + Ketone/Aldehyde in strong base (KOH/NaOH).[1][2]

Ticket #101: "My reaction mixture turned into a solid red/brown block, and yield is <10%."

Root Cause Analysis: This is the classic Aldol Competition failure. The Pfitzinger reaction relies on the hydrolyzed isatin (isatinate) condensing with the ketone. However, in strong base, ketones with


-hydrogens are prone to self-Aldol condensation. If the ketone self-polymerizes faster than it reacts with isatin, you get a red/brown tar (aldol polymers) and unreacted isatinic acid.

Diagnostic Pathway:

PfitzingerFailure Isatin Isatin Isatinate Isatinate (Open Ring) Isatin->Isatinate Hydrolysis Ketone Ketone (w/ alpha-H) Aldol Aldol Polymer (Red Tar) Ketone->Aldol Self-Condensation (Fast if excess ketone) Product Quinoline-4-COOH Ketone->Product Base Strong Base (KOH/NaOH) Isatinate->Product + Ketone (Slow Step)

Figure 1: The kinetic competition in Pfitzinger synthesis. Red path indicates the failure mode.

Corrective Actions:

  • Stoichiometry Flip: Do not mix all reagents at once. Dissolve Isatin in the base first and reflux for 30 mins to ensure complete conversion to Isatinate.

  • Slow Addition: Add the ketone dropwise to the refluxing isatinate solution. This keeps the instantaneous concentration of ketone low, favoring the cross-reaction over self-condensation [1].

  • Solvent Switch: If using acetone or highly reactive ketones, switch from aqueous EtOH to microwave irradiation in acetic acid (acid-catalyzed variant) to bypass the basic aldol pathway [2].

Ticket #102: "I isolated a yellow solid, but NMR shows it's not the quinoline."

Root Cause: You likely isolated Isatinic Acid (or its salt). If the condensation step fails or is incomplete, acidification during workup merely re-closes the isatin ring or precipitates the hydrolyzed open form (2-aminophenylglyoxylic acid) if the pH isn't low enough to force cyclization back to isatin.

Verification:

  • Check CO2 Evolution: The final step of Pfitzinger involves dehydration.[1] If you didn't see a precipitate form during the reflux (for some derivatives) or upon specific acidification, the ring closure didn't happen.

  • Solution: Increase reflux time (24h+) or switch to the Halberkann variant (N-acyl isatins) if the ketone is sterically hindered [3].

Module 2: The Doebner Reaction

Standard Workflow: Aniline + Aldehyde + Pyruvic Acid.[3][4][5]

Ticket #201: "Mass Spec shows [M-44]. Where is my carboxyl group?"

Root Cause: Thermal Decarboxylation. Quinoline-4-carboxylic acids are thermally unstable. The electron-deficient quinoline ring facilitates the loss of


, especially if the reaction temperature exceeds 100°C or if the reaction runs too long.

Diagnostic Pathway:

Decarboxylation Start Aniline + Aldehyde + Pyruvic Acid Intermediate Dihydroquinoline Intermediate Start->Intermediate Condensation Target Quinoline-4-COOH (Target) Intermediate->Target Oxidation/-H2 Byproduct Quinoline (Decarboxylated) Target->Byproduct Heat > 100°C -CO2

Figure 2: The thermal instability of the carboxylic acid moiety in Doebner synthesis.

Corrective Actions:

  • Temperature Control: Strictly limit reaction temperature to refluxing ethanol (78°C) . Do not use higher boiling solvents (toluene/xylene) unless you want to decarboxylate.

  • Avoid Strong Acid Catalysts: While Doebner is often acid-catalyzed, strong mineral acids can lower the activation energy for decarboxylation. Use mild Lewis acids or run in ethanol with no external acid (pyruvic acid acts as the catalyst) [4].

Ticket #202: "The reaction turned into black tar."

Root Cause: Pyruvic Acid Polymerization. Pyruvic acid is unstable and polymerizes easily. If added all at once to a hot mixture, it polymerizes before reacting with the Schiff base (Aniline+Aldehyde).

Corrective Action:

  • The "Schiff First" Protocol: Pre-form the imine (Schiff base) by stirring Aniline + Aldehyde in Ethanol for 30 mins. Then, add Pyruvic acid dropwise over 1 hour. This ensures the Pyruvic acid reacts immediately with the imine rather than with itself [5].

Module 3: Isolation & Purification (The "Crash Out")

Ticket #301: "The reaction worked (TLC), but I can't precipitate the product."

Root Cause: Isoelectric Point (pI) Miss. Quinoline-4-carboxylic acids are amphoteric.

  • pH < 2: Molecule is cationic (

    
    ). Water Soluble.
    
  • pH > 9: Molecule is anionic (

    
    ). Water Soluble.
    
  • pH ≈ 4-5 (pI): Molecule is Zwitterionic/Neutral. Insoluble.

The Solubility Trap: Many protocols say "acidify with HCl." If you add too much HCl and drop the pH to 1, the product re-dissolves as the hydrochloride salt.

Quantitative Guide to Workup:

StatepH RangeSpeciesSolubility
Basic > 8.0

/

Soluble (Yellow soln)
Isoelectric 3.5 - 5.0

/

Precipitate (Target)
Acidic < 2.0

/

Soluble (Clear soln)

Protocol:

  • Cool reaction mixture to 0°C.

  • If Pfitzinger (Basic): Add Glacial Acetic Acid dropwise. Do not use conc. HCl. Acetic acid buffers naturally around pH 4.7, preventing you from overshooting into the acidic soluble range [6].

  • If Doebner (Neutral/Acidic): Adjust pH with saturated Sodium Acetate solution to pH 4-5.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Retrieved from

  • El Ashry, E. S. H., et al. (2022). Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and Its Derivatives. Revues Scientifiques Marocaines. Retrieved from

  • Wikipedia. (n.d.). Pfitzinger Reaction Mechanism and Variations. Retrieved from

  • BenchChem. (2025).[1] Preventing Byproduct Formation in the Doebner Reaction for Quinoline Synthesis. Retrieved from

  • Nishino, H., et al. (2012). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Journal of Organic Chemistry. Retrieved from

  • Biotage. (2023). How to use the isoelectric point to inform your peptide purification mobile phase pH. Retrieved from

Sources

Technical Support Center: Purification of Oily 2-Propylquinoline-4-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the notorious "oiling out" phenomenon encountered during the synthesis and purification of 2-propylquinoline-4-carbohydrazide and its downstream hydrazone derivatives.

I. Mechanistic Context: Why Do These Derivatives Oil Out?

This compound is a highly valuable building block in medicinal chemistry, particularly for developing novel antimicrobial and anticancer 1[1]. However, during derivatization (such as condensation with aldehydes to form hydrazones), the resulting products frequently separate from the reaction mixture as stubborn oils or gums rather than precipitating as crystalline 2[2].

This occurs due to a combination of structural factors:

  • Flexible Aliphatic Chains: The 2-propyl group increases the molecule's lipophilicity and degrees of freedom, lowering the glass transition temperature (

    
    ) of the crude mixture.
    
  • Solvent Entrapment: The carbohydrazide moiety is a strong hydrogen-bond donor and acceptor, which can heavily solvate with polar reaction solvents (like ethanol or water), preventing the formation of a rigid crystal lattice.

  • Basicity of the Quinoline Core: The quinoline nitrogen can form transient salts or solvates with trace acidic impurities, creating a complex mixture that melts below room temperature.

II. Purification Decision Workflow

PurificationWorkflow Start Crude Oily Mixture (this compound) Trituration Step 1: Cold Trituration (n-Hexane or Pentane) Start->Trituration CheckSolid Did it solidify? Trituration->CheckSolid Recrystallization Step 2A: Recrystallization (Hot Ethanol or Acetonitrile) CheckSolid->Recrystallization Yes (Solidified) Chromatography Step 2B: Column Chromatography (Silica, EtOAc/Hexane + 1% TEA) CheckSolid->Chromatography No (Remains Oil) PureSolid Pure Crystalline Product Recrystallization->PureSolid Cooled & Filtered Chromatography->PureSolid Fractions Concentrated

Workflow for resolving oily this compound derivatives.

III. Troubleshooting & FAQs

Q1: I have synthesized a this compound hydrazone, but it is a thick oil. How can I induce crystallization without losing my yield? Answer: The most effective first-line approach is cold trituration . By aggressively stirring the oil in a non-polar anti-solvent like cold n-hexane or 3[3], you selectively dissolve lipophilic impurities (like unreacted aldehydes) while forcing the polar carbohydrazide to precipitate. If the oil persists, "seeding" the mixture with a previously obtained pure crystal or physically scratching the inside of the flask with a glass rod provides a nucleation site, lowering the activation energy required for crystal 2[2].

Q2: If trituration yields a crude solid, what is the optimal recrystallization solvent system to achieve >95% purity? Answer: Absolute ethanol is the gold standard for these 4[4]. It provides an excellent solubility gradient—the hydrazide is sparingly soluble at room temperature but highly soluble at reflux. If ethanol fails or the compound oils out again upon cooling, switch to acetonitrile . Acetonitrile is highly effective for recrystallizing oily, highly soluble hydrazone products because it disrupts unwanted hydrogen-bonded solvate networks without permanently trapping the solvent in the 3[3].

Q3: My compound remains an oil and TLC shows multiple closely eluting spots. How should I approach column chromatography given the basicity of the quinoline ring? Answer: Standard normal-phase silica gel is inherently acidic due to surface silanol groups. When basic quinoline-hydrazide derivatives interact with these groups, they exhibit severe tailing or bind irreversibly, leading to poor recovery and messy 3[3]. The Solution: You must deactivate the silica. Pre-treat your column and run your mobile phase (e.g., Ethyl Acetate/Hexane or Dioxane/Acetone) with 1% Triethylamine 3 [3]. The TEA neutralizes the acidic sites, ensuring your target compound elutes as a tight, concentrated band.

IV. Quantitative Data: Purification Strategy Comparison

The following table summarizes the expected outcomes of various purification strategies based on empirical data and literature standards for quinoline-carbohydrazide 5[5].

Purification MethodOptimal Solvent System / AdditivesTarget Impurities RemovedTypical Yield RecoveryExpected Purity
Cold Trituration n-Hexane or Pentane (0-4 °C)Non-polar organics, residual aldehydes85 - 95%Moderate (80-90%)
Recrystallization Absolute EthanolSolvates, unreacted hydrazine66 - 93%High (>95%)
Recrystallization Hot DMF (followed by cooling)Highly polar byproducts70 - 85%Very High (>98%)
Column Chromatography EtOAc/Hexane + 1% TEAComplex mixtures, closely eluting isomers80 - 95%Very High (>98%)

V. Self-Validating Standard Operating Procedures (SOPs)

Protocol A: Cold Trituration and Seed-Induced Crystallization

Use this protocol when the crude reaction mixture yields a stubborn oil after solvent evaporation.

  • Preparation: Transfer the crude oily this compound derivative to a round-bottom flask.

  • Solvent Addition: Add 10-15 mL of ice-cold n-hexane or pentane per gram of crude 3[3].

  • Mechanical Agitation: Vigorously triturate (stir and scrape) the oil against the walls of the flask using a heavy glass stirring rod for 10-15 minutes.

  • Nucleation (If necessary): If the oil does not solidify, introduce a single seed crystal of the desired product. Alternatively, place the flask in an ultrasonic bath for 5 minutes while maintaining the cold temperature.

  • Isolation: Once a suspension of fine solids forms, cap the flask and store it at -20 °C for 24 hours to maximize 3[3]. Filter the solid via a Büchner funnel and wash with 5 mL of cold pentane.

  • Self-Validation Step: Spot the isolated solid and the decanted pentane filtrate on a TLC plate. The solid lane should show a single major spot under UV (254 nm), confirming successful phase separation, while the filtrate lane will contain the fast-moving lipophilic impurities.

Protocol B: Base-Deactivated Normal-Phase Chromatography

Use this protocol when trituration fails or when TLC indicates a complex mixture of byproducts.

  • Mobile Phase Preparation: Prepare a solvent system of Ethyl Acetate/Hexane (start at 30:70 v/v) and add exactly 1% (v/v) Triethylamine 3[3].

  • Column Packing: Slurry-pack the silica gel using the TEA-doped mobile phase. Flush the column with at least two column volumes of the mobile phase to fully deactivate the acidic silanol groups.

  • Sample Loading: Dissolve the oily hydrazide in a minimum volume of Dichloromethane (DCM) and carefully load it onto the silica bed.

  • Elution: Elute the column using the TEA-doped mobile phase. Collect fractions in small volumes (e.g., 15-20 mL).

  • Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure. The absence of acidic silica interactions will allow the product to concentrate into a solid rather than a messy oil.

  • Self-Validation Step: Co-spot the concentrated fractions with the crude oil. The purified fraction must elute as a tight, circular spot without the characteristic "streaking" or "tailing" seen in un-deactivated silica 3[3].

VI. References

  • Ajani, O., et al. "Microwave Assisted Synthesis and Antimicrobial Potential of Quinoline-Based 4-Hydrazide-Hydrazone Deriv". University of Pretoria Supplementary Materials.[Link]

  • Ajani, O., et al. "Microwave-assisted synthesis and antibacterial propensity of N′-s-benzylidene-2-propylquinoline-4-carbohydrazide...". Arabian Journal of Chemistry.[Link]

  • ResearchGate Contributors. "How to purify hydrazone?". ResearchGate Q&A Forum.[Link]

Sources

Crystallization techniques for quinoline carbohydrazide compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of quinoline carbohydrazide compounds. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, offering you a mechanistic understanding of the thermodynamic and kinetic forces dictating your crystallization outcomes.

Quinoline carbohydrazides present unique crystallographic challenges. They possess a planar, aromatic, and slightly basic quinoline core coupled with a flexible, hydrogen-bond-rich carbohydrazide moiety. This dual nature drives complex intermolecular networks, making them highly susceptible to polymorphism, solvate formation, and liquid-liquid phase separation (LLPS).

Part 1: Diagnostic Troubleshooting Guide (The "Why" and "How")

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Upon cooling or anti-solvent addition, the solution turns milky or forms a dense, immiscible syrup at the bottom of the reactor instead of precipitating solid crystals. Mechanistic Causality: Oiling out occurs when the supersaturated solution intersects a liquid-liquid binodal curve before it crosses the solid-liquid solubility curve. This typically happens because the saturation temperature of the solute-solvent cluster exceeds the melting point of the compound in that specific solvent mixture[1]. When crystallization is conducted in a water/water-miscible organic solvent mixture, rapid temperature drops or aggressive antisolvent addition can easily induce this phase separation. Self-Validating Solution:

  • Thermodynamic Adjustment: Alter the solvent composition to flatten the solubility curve. Introducing a co-solvent (e.g., ethyl acetate or ethanol) can shift the binodal curve away from the operating trajectory.

  • Kinetic Control (Seeding): Introduce seed crystals within the Metastable Zone Width (MSZW). This bypasses the high activation energy barrier of primary nucleation, forcing heterogeneous crystal growth before the system can reach the LLPS boundary[].

OilingOutWorkflow A Oiling Out Detected (Liquid-Liquid Phase Separation) B Analyze Phase Diagram (Is Tsat > Tmelt?) A->B C Adjust Solvent Composition (Add Co-solvent) B->C Yes D Lower Initial Supersaturation B->D No, High Saturation E Introduce Seed Crystals (Within MSZW) C->E D->E F Controlled Cooling Ramp (< 0.5°C/min) E->F G Successful Nucleation & Crystal Growth F->G

Workflow for diagnosing and resolving liquid-liquid phase separation (oiling out).

Issue 2: Polymorphism and Unpredictable Crystal Habits

Symptom: Batch-to-batch variability in melting point, dissolution rate, or crystal morphology (e.g., precipitating as fine needles instead of dense blocks). Mechanistic Causality: Carbohydrazides possess multiple hydrogen-bond donors (NH) and acceptors (C=O), leading to complex conformational polymorphism[3]. Rapid cooling kinetics favor the precipitation of metastable, kinetic polymorphs (often needle-like). Slow cooling and solvent-mediated phase transformations (SMPT) provide the activation energy required to rearrange these networks into the thermodynamically stable polymorph[4]. Self-Validating Solution: Conduct a solvent-mediated phase transformation. Suspend the kinetic polymorph in a solvent where it is partially soluble; the metastable form will dissolve and re-precipitate as the thermodynamic form, driven by the chemical potential difference.

SMPTWorkflow S1 Kinetic Polymorph (Metastable, High Solubility) S2 Slurry in Solvent (e.g., Methanol at 50°C) S1->S2 S3 Dissolution of Kinetic Form S2->S3 S4 Supersaturation w.r.t Thermodynamic Form S3->S4 S5 Nucleation & Growth of Stable Polymorph S4->S5 S6 Thermodynamic Polymorph (Stable, Low Solubility) S5->S6

Mechanistic pathway of Solvent-Mediated Phase Transformation for polymorph control.

Part 2: Experimental Protocols

Protocol A: Seeded Anti-Solvent/Cooling Crystallization (Mitigating Oiling Out)

This protocol utilizes a dual-driving force (temperature reduction and anti-solvent addition) while strictly controlling supersaturation to prevent LLPS and agglomeration[5].

  • Dissolution: Dissolve 1.0 eq of the quinoline carbohydrazide in a primary solvent (e.g., DMSO or N,N-dimethylacetamide) at 60°C.

  • Clarification: Polish filter the solution through a 0.45 µm PTFE membrane into a pre-heated reactor. Causality: Removing foreign particulates prevents uncontrolled, heterogeneous primary nucleation.

  • Initial Anti-Solvent Addition: Slowly dose the anti-solvent (e.g., Water or Ethanol) at 60°C until the solution reaches the lower boundary of the metastable zone (just before the cloud point).

  • Seeding: Add 1-2% w/w of pre-milled seed crystals (of the desired thermodynamic polymorph) to the clear solution.

    • Self-Validation Check: The seeds must remain suspended. If they dissolve, the solution is undersaturated; if they trigger a massive crash-out, the solution is overly supersaturated.

  • Final Anti-Solvent Addition: Dose the remaining anti-solvent at 5°C over 2 hours to drive the yield[7].

  • Isolation: Filter the slurry and wash the cake with chilled anti-solvent to displace the mother liquor.

Protocol B: Solvent-Mediated Phase Transformation (Polymorph Screening)

Use this protocol to isolate the thermodynamically stable polymorph from a mixture of kinetic forms[4].

  • Slurry Preparation: Suspend an excess amount (e.g., 500 mg) of the mixed-polymorph quinoline carbohydrazide in 5 mL of a screening solvent (e.g., Methanol, Toluene, or Acetonitrile).

  • Equilibration: Agitate the slurries at a constant temperature (e.g., 25°C and 50°C) using a thermomixer for 48–72 hours.

  • Monitoring: Extract 0.5 mL aliquots at 24h, 48h, and 72h. Filter immediately and analyze the solid phase via Powder X-Ray Diffraction (PXRD) or Raman spectroscopy.

  • Isolation: Once the PXRD pattern stabilizes (indicating complete transformation to the thermodynamic form), filter the bulk suspension and dry under vacuum.

Part 3: Quantitative Data & Matrices

Table 1: Troubleshooting Matrix for Quinoline Carbohydrazide Crystallization

Symptom / IssuePrimary CauseSelf-Validating Corrective Action
Agglomeration High supersaturation combined with poor agitation[].Increase impeller speed; reduce anti-solvent addition rate.
Excessive Fines Rapid cooling inducing secondary nucleation[].Implement a non-linear (cubic) cooling profile; utilize temperature cycling (Ostwald ripening)[8].
Oiling Out Saturation temp > Melting point in solvent mixture[1].Switch to a solvent system with a lower boiling point/higher solubility; introduce seeds earlier.
Gelation 1D fibrillar network formation via strong hydrogen bonds[9].Switch to a highly polar, protic solvent (e.g., Methanol) to competitively disrupt solute-solute H-bonds.

Table 2: Common Solvent Systems and Expected Outcomes

Primary SolventAnti-SolventSolvation MechanismTypical Crystallization Outcome
DMSOWaterHigh solubility in DMSO; sharp drop upon water addition.High yield, but prone to oiling out if unseeded.
DMFEthanolModerate solubility gradient.Excellent for growing diffraction-quality single crystals.
MethanolTolueneProtic solvent disrupts carbohydrazide H-bonds.Favors thermodynamic polymorphs; prevents gelation.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my trifluoromethyl-substituted quinoline carbohydrazide form gels instead of crystalline solids? A: Compounds bearing CF3 groups have a high propensity to form extensive intermolecular close contacts. In quinoline carbohydrazides, this can promote 1D fibrillar networks (gelation) rather than highly ordered 3D crystal lattices[9]. To resolve this, switch to a competitive, hydrogen-bond-disrupting solvent (like methanol or ethanol) to break the fibrillar networks and force 3D nucleation.

Q: How do I control the Particle Size Distribution (PSD) to improve filtration? A: Bioavailability and downstream processing efficiency (filtration, drying) depend heavily on a narrow PSD[5]. If your process yields a wide PSD with too many fines, implement a "temperature cycling" approach. By oscillating the temperature (e.g., heating by 5°C then cooling by 10°C repeatedly), you selectively dissolve the highly soluble fine particles (Ostwald ripening) and redeposit that mass onto the larger, stable crystals[8].

Q: Is secondary nucleation always detrimental to crystal purity? A: Not necessarily. While uncontrolled secondary nucleation generates fines that complicate blending and compaction, controlled secondary nucleation (induced by the gentle collision of existing crystals with the reactor walls or impeller) can be advantageous for maintaining a consistent crystal size distribution if the primary nucleation step was too sparse[].

Part 5: References

  • Crystallization of APIs: Methods and Challenges - BOC Sciences.

  • Multiple Solid Forms of 1,5-Bis(salicylidene)carbohydrazide: Polymorph-Modulated Thermal Reactivity - ACS Publications. 4

  • Crystallization & Precipitation | Definition, Steps, Equipment - Mettler Toledo. 5

  • Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3-carbohydrazide... - ResearchGate. 9

  • Pharmaceutical Crystallization in drug development - Syrris. 7

  • Polymorphism − A Perspective | Crystal Growth & Design - ACS Publications. 8

  • Handbook of Synthetic Organic Chemistry (Oiling Out) - Chemist Wizards / Elsevier. 1

  • High-Pressure Polymorphism in Hydrogen-Bonded Crystals: A Concise Review - MDPI. 3

  • Some Items of Interest to Process R&D Chemists and Engineers - ACS OPR&D.

Sources

Troubleshooting hydrazone formation from 2-Propylquinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hydrazone Formation from 2-Propylquinoline-4-carbohydrazide

Role: Senior Application Scientist, Chemical Synthesis Division Ticket ID: #HYD-Q4-2024 Subject: Optimization and Troubleshooting of Quinoline-4-hydrazone Synthesis

Executive Summary & Reaction Context

Welcome to the technical support interface. You are likely working with This compound , a lipophilic scaffold often derived from the Pfitzinger reaction. The conversion of this hydrazide into a hydrazone (Schiff base) is a critical step in developing antimicrobial and anticancer agents (e.g., EGFR kinase inhibitors).

While the reaction is a classic nucleophilic addition-elimination, the specific electronic and steric properties of the 2-propylquinoline core introduce unique challenges regarding solubility and equilibrium management. This guide moves beyond basic textbook protocols to address the "hidden" variables that cause experimental failure.

The Mechanism: Understanding the "Why"

Before troubleshooting, we must visualize the failure points. The reaction is an equilibrium process governed by pH and water removal.

HydrazoneMechanism Start Carbonyl Compound (Electrophile) Activated Activated Carbonyl (C=O+-H) Start->Activated Protonation Acid Acid Catalyst (H+) Acid->Activated Attack Nucleophilic Attack Activated->Attack Hydrazide 2-Propylquinoline- 4-carbohydrazide (Nucleophile) Hydrazide->Attack Carbinolamine Carbinolamine Intermediate Attack->Carbinolamine Dehydration Dehydration (- H2O) Carbinolamine->Dehydration Rate Limiting Step Product Hydrazone Product (Schiff Base) Dehydration->Product Product->Carbinolamine Hydrolysis (If water accumulates)

Figure 1: Mechanistic pathway of acid-catalyzed hydrazone formation. Note the reversibility at the dehydration step.

Phase 1: Pre-Reaction Diagnostics (Solubility & Reagents)

Q: My starting material (this compound) won't dissolve in ethanol at room temperature. Is this normal?

A: Yes. The 2-propyl chain adds significant lipophilicity compared to simple isoniazid or benzohydrazide derivatives.

  • The Fix: Do not proceed with a suspension. You must achieve a homogeneous solution before adding the aldehyde/ketone to ensure stoichiometric reaction kinetics.

  • Protocol Adjustment:

    • Heat the ethanol to reflux (78°C).

    • If it remains insoluble, add DMF (Dimethylformamide) dropwise until clear. A ratio of 9:1 Ethanol:DMF is usually sufficient.

    • Warning: Avoid using pure DMF if possible, as it makes the final workup (precipitation) more difficult due to its high boiling point.

Q: Does the purity of the aldehyde matter?

A: Absolutely. Aldehydes oxidize to carboxylic acids over time. Carboxylic acids will not react to form hydrazones under these conditions; instead, they may form salts with the hydrazide, effectively killing the reaction.

  • Validation: Run a TLC of your aldehyde.[1][2] If a baseline spot (acid) is visible, purify the aldehyde via distillation or a bisulfite wash before use.

Phase 2: Reaction Optimization (The "Black Box")

Q: Which catalyst should I use? I see papers using HCl, H2SO4, and Acetic Acid.

A: For quinoline-4-carbohydrazides, Glacial Acetic Acid (GAA) is the "Gold Standard."

  • Why? Strong mineral acids (HCl, H2SO4) can protonate the quinoline nitrogen (pKa ~4.9) or the hydrazide nitrogen, rendering the nucleophile inactive (ammonium species don't attack carbonyls).

  • Recommendation: Use 3-5 drops of Glacial Acetic Acid per mmol of substrate. This maintains the pH at ~4-5, optimal for carbonyl activation without deactivating the nucleophile.

Q: The reaction has been refluxing for 6 hours, but TLC shows starting material. What now?

A: This indicates an equilibrium bottleneck. You are likely fighting the reverse reaction (hydrolysis).

Optimization Matrix:

VariableAdjustmentRationale
Solvent Switch to n-Propanol or Dioxane Higher reflux temp (97°C / 101°C) provides more kinetic energy.
Water Add Molecular Sieves (3Å) Scavenges water produced during dehydration, pushing equilibrium forward (Le Chatelier's principle).
Catalyst Add Piperidine (Catalytic)Rare case: If the aldehyde is electron-deficient, a base catalyst might work better, though acid is standard.

Phase 3: Work-up & Purification (Troubleshooting)

Q: I cooled the reaction mixture, but no precipitate formed. It's just a dark solution.

A: This is the "Oiling Out" phenomenon, common with lipophilic propyl-quinoline derivatives. Follow this decision tree:

PurificationTree Start Reaction Complete (TLC Confirmed) Cool Cool to RT Start->Cool Precipitate Precipitate Forms? Cool->Precipitate Yes Filter & Wash (Cold Ethanol) Precipitate->Yes Yes No Pour into Crushed Ice (10x Volume) Precipitate->No No IcePrecip Solid Forms on Ice? No->IcePrecip IceYes Filter & Recrystallize (EtOH/DMF) IcePrecip->IceYes Yes IceNo Oiling Out / Gummy Solid IcePrecip->IceNo No Remedy1 Triturate with Ether/Hexane to induce crystallization IceNo->Remedy1 Remedy2 Rotavap to dryness, then recrystallize residue IceNo->Remedy2

Figure 2: Decision tree for isolation of hydrazone products.

Q: My product is colored (yellow/orange). Is it impure?

A: Not necessarily. Hydrazones are conjugated systems.

  • Explanation: The

    
     bond extends the conjugation of the quinoline ring. A shift to yellow or orange is a positive visual indicator of hydrazone formation (bathochromic shift).
    
  • Check: If the color is dark brown/black, this indicates decomposition (tarring). Recrystallize immediately using Ethanol/Water or DMF/Water .

Phase 4: Characterization Validation

Q: The NMR shows two sets of signals. Is my product a mixture?

A: It is likely a mixture of E/Z isomers or Amide/Iminol tautomers , which is chemically inherent to this scaffold.

  • The Diagnostic Signal: Look at the amide -NH proton (typically 10-12 ppm) and the azomethine -CH=N- proton (8.0-8.6 ppm).

  • Action: In DMSO-d6, these tautomers often interconvert. Heating the NMR tube to 50°C often coalesces the peaks into a single set, confirming purity.

Q: The melting point is broad (e.g., 210-215°C).

A: This suggests trapped solvent or partial hydrolysis.

  • Fix: Dry the sample under high vacuum at 60°C for 4 hours. The quinoline ring can trap ethanol in the crystal lattice (solvatomorphism).

Standardized Protocol (Best Practice)

Based on the synthesis of 2-substituted quinoline hydrazones [1][2]:

  • Dissolution: Dissolve this compound (1 mmol) in Absolute Ethanol (15 mL). Heat to reflux.[1][3][4] Add DMF (1-2 mL) only if necessary.

  • Addition: Add the aldehyde (1 mmol) and Glacial Acetic Acid (3 drops).

  • Reaction: Reflux for 4-6 hours. Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Isolation: Concentrate the solvent to 50% volume. Cool to room temperature.

  • Precipitation: If no solid forms, pour onto crushed ice (50 g). Stir for 20 minutes.

  • Purification: Filter the solid. Recrystallize from Ethanol.[3][4]

References

  • Olayinka, E. T., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization. ACS Omega. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Intramolecular Catalysis of Hydrazone Formation. PMC. Retrieved from [Link]

  • LibreTexts. (2025).[5] Nucleophilic Addition of Hydrazine: The Wolff-Kishner Reaction. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography for Purification of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate quinoline derivatives. Quinolines are ubiquitous building blocks in pharmaceuticals (e.g., antimalarials, fluoroquinolones) and agrochemicals. However, their nitrogen-containing heterocyclic structure makes them notoriously difficult to purify using standard chromatographic techniques[1].

This guide provides field-proven troubleshooting strategies, demystifies the chemical causality behind peak tailing, and offers self-validating protocols to ensure your purification workflows are robust and reproducible.

Section 1: The Core Challenge — Silanol Interactions (FAQ)

Q: Why do my quinoline derivatives streak and tail so severely on standard normal-phase silica gel? A: The root cause lies in the acid-base chemistry between the stationary phase and your analyte. Standard silica gel features silanol groups (Si-OH) on its surface. These silanols are inherently acidic, with a pKa typically ranging from 3.5 to 4.5[2]. The nitrogen atom in the quinoline ring is basic. When your quinoline compound travels through the column, it engages in strong secondary electrostatic and polar-polar interactions with the ionized silanols (Si-O⁻)[2]. Instead of partitioning smoothly between the mobile and stationary phases, the quinoline molecules "stick" to these acidic sites, resulting in band broadening, severe peak tailing, and sometimes irreversible adsorption.

Q: I've tried changing my Hexane/Ethyl Acetate ratio, but the resolution doesn't improve. What should I do? A: Adjusting the polarity of your mobile phase will not fix a secondary interaction problem. You must chemically mask the acidic silanols. Remediation strategies include the addition of competing amines such as triethylamine (TEA) to the mobile phase to neutralize acidic silanol groups[3]. Because TEA is a stronger base than quinoline, it competitively binds to the acidic silanol sites, allowing your quinoline derivative to elute based purely on its polarity.

SilicaTroubleshooting A Quinoline Tailing on Silica Gel B Run TLC with 1-5% TEA in Mobile Phase A->B C Does Peak Shape Improve? B->C D Proceed with TEA/Ammonia Deactivated Column C->D Yes E Switch to Basic Alumina or RP-HPLC C->E No

Caption: Troubleshooting logic for column chromatography of basic amines.

Section 2: Mobile Phase Optimization & Additives

When modifying your normal-phase solvent system, selecting the right additive is critical. The table below summarizes quantitative data and use cases for common basic modifiers.

Table 1: Quantitative Comparison of Mobile Phase Additives for Basic Quinolines
AdditiveTypical Concentration (v/v)Boiling Point (°C)Primary Use Case & Causality
Triethylamine (TEA) 1.0% - 5.0%89.5Standard silica deactivation. Competitively binds Brønsted acid sites on silica[3].
Diethylamine (DEA) 0.5% - 2.0%55.5Used for highly basic analytes; lower boiling point makes it easier to remove under vacuum.
Ammonium Hydroxide 0.1% - 1.0%N/A (Aqueous)Highly polar solvent systems (e.g., DCM/MeOH gradients). Neutralizes silanols without leaving organic residue.

Section 3: Reverse-Phase (RP) Chromatography Strategies (FAQ)

Q: When should I switch from normal-phase silica to reverse-phase HPLC for quinolines? A: Switch to RP-HPLC when dealing with highly polar quinoline derivatives (e.g., hydroxylated or sulfonated quinolines), complex mixtures of closely related isomers, or when you require >99% purity for biological assays[1]. In RP-HPLC, pH control is your most powerful tool.

Q: How do I select the right buffer pH for RP-HPLC of quinolines? A: You must choose a pH that is at least one unit away from the pKa of your quinoline to ensure it is in a single ionization state.

  • Low pH (2.0 - 4.0): At this pH, residual silanols on the C18 column are fully protonated (neutral), minimizing peak tailing by eliminating silanol/base interactions[4]. However, your quinoline will also be positively charged, which reduces its retention time.

  • High pH (> 9.0): At high pH, basic compounds may be in their free-base form, which increases retention and resolution[4]. Note: Standard silica dissolves at high pH, so you must use polymer-based or specialized hybrid-silica columns.

RPOptimization Start RP-HPLC pH Selection for Quinolines LowPH Low pH (2.0 - 4.0) Silanols Protonated Start->LowPH Acidic Buffer HighPH High pH (> 9.0) Quinoline Free-Base Start->HighPH Basic Buffer LowRes Quinoline Ionized: Reduced Retention LowPH->LowRes HighRes Quinoline Neutral: Maximized Retention HighPH->HighRes

Caption: Mobile phase pH optimization workflow for reverse-phase chromatography.

Section 4: Step-by-Step Experimental Protocols

Protocol A: Normal-Phase Silica Gel Chromatography with Amine Deactivation

This protocol utilizes a self-validating system to ensure the column is properly deactivated before the sample is loaded.

Step 1: Mobile Phase Preparation & TLC Validation

  • Prepare the desired eluent (e.g., 30% EtOAc in Hexanes).

  • Add 2% v/v Triethylamine (TEA) and mix thoroughly.

  • Self-Validation Check: Run a TLC plate of the crude mixture using the TEA-modified eluent alongside an unmodified eluent. You should observe a distinct reduction in streaking and an increase in the Rf value of the quinoline derivative.

Step 2: Column Slurry Packing

  • Weigh the appropriate amount of silica gel (typically 30-50x the crude sample mass).

  • Create a slurry using the TEA-modified mobile phase.

  • Causality: Packing the column with the modified solvent ensures that the acidic silanol groups are neutralized by TEA before the sample is introduced, preventing irreversible binding at the column head.

Step 3: Equilibration

  • Pass at least 3 column volumes (CV) of the TEA-modified mobile phase through the packed bed.

  • Self-Validation Check: Spot the eluate coming off the column onto pH indicator paper. It should be distinctly basic, confirming the stationary phase is fully deactivated.

Step 4: Sample Loading & Elution

  • Dissolve the crude quinoline in the minimum volume of the TEA-modified mobile phase and apply it evenly to the top of the silica bed.

  • Elute using the modified mobile phase and monitor fractions via TLC. Remove TEA during concentration via rotary evaporation (a high-vacuum pump may be required to remove residual traces).

Protocol B: Preparative RP-HPLC Isolation of Complex Quinolines

For complex mixtures with vastly different partition coefficients, isocratic elution often fails. This protocol utilizes stepwise flow-rate adjustments to isolate components in a single run[5].

Step 1: Solvent System Selection

  • Prepare a gradient solvent system. For highly polar quinoline mixtures, utilize an acidic modifier (e.g., 0.1 M aqueous Trifluoroacetic acid) to suppress silanol ionization[4].

Step 2: Column Equilibration

  • Equilibrate the preparative RP-C18 column at the starting conditions (e.g., 5% Acetonitrile in 0.1 M aqueous TFA).

Step 3: Stepwise Gradient & Flow-Rate Execution

  • Initiate elution at a low flow rate to resolve closely eluting polar impurities.

  • Causality: Stepwise increases in flow-rate and organic modifier concentration overcome the excessively long elution times required for strongly retained quinoline components[5].

Step 4: Fraction Analysis

  • Self-Validation Check: Analyze collected fractions immediately via analytical HPLC or LC-MS to confirm purity before pooling, as quinolines can sometimes degrade or oxidize in aqueous acidic solutions over prolonged periods.

References

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?
  • Buy 2-(3-Chloro-phenyl)-ethylamine hydrochloride.Smolecule.
  • Control pH During Method Development for Better Chrom
  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.BenchChem.
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-r
  • 3-(p-Acetylphenoxy)propylsilane Bonded Phase for Liquid Chromatography of Basic Amines and Other Nitrogen Compounds.Oxford Academic.

Sources

Technical Support Center: Quinoline Derivative Stability & Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist) | Topic: Quinoline Degradation Prevention

Mission Statement

Welcome to the Quinoline Stability Center. Quinoline scaffolds are ubiquitous in antimalarial, antiviral, and anticancer pharmacophores, yet they present a dichotomy: the pyridine ring is electron-deficient and resistant to electrophilic attack, while the nitrogen lone pair and the carbocyclic ring remain vulnerable to oxidation, photolysis, and metal-complexation. This guide provides self-validating protocols to arrest these degradation pathways.

Module 1: Oxidative Instability (The N-Oxide Vector)

The Issue: Users frequently report the gradual darkening of quinoline samples from pale yellow to deep brown/black upon storage or during oxidation reactions (e.g., side-chain oxidation). This is often due to the formation of Quinoline


-oxides or oxidative polymerization initiated at the nitrogen lone pair.[1]

Mechanistic Insight: The nitrogen atom in quinoline possesses a non-bonding electron pair in an


 orbital orthogonal to the 

-system. While less basic than aliphatic amines, it remains nucleophilic enough to react with atmospheric oxygen (slowly) or peracids (rapidly) to form

-oxides [1]. Once formed, the

-oxide activates the C-2 and C-4 positions toward nucleophilic attack, leading to ring-opening or polymerization byproducts.

Protocol: Inert Atmosphere Handling (The "Schlenk" Standard)

  • Step 1: All quinoline solids should be stored under Argon or Nitrogen.

  • Step 2: For solution-phase synthesis, solvent degassing is mandatory. Sparging with inert gas for 15 minutes is insufficient for sensitive derivatives; use the freeze-pump-thaw method.

  • Step 3: If

    
    -oxidation is a side reaction during a desired oxidation (e.g., alcohol to ketone), use a buffered oxidant like Dess-Martin Periodinane (DMP) rather than acidic dichromates or peracids.
    

Visualization: Inert Handling Workflow

InertHandling cluster_0 Preparation Phase cluster_1 Reaction Phase Start Raw Quinoline Derivative Degas Freeze-Pump-Thaw (3 Cycles) Start->Degas Solvent Solvent (Anhydrous) Solvent->Degas Schlenk Schlenk Line (Ar/N2 Positive Pressure) Degas->Schlenk Cannula Transfer Reaction Synthesis (Exclude O2/Moisture) Schlenk->Reaction Storage Storage (-20°C, Dark) Reaction->Storage Seal under Ar

Caption: Figure 1. Rigorous exclusion of oxygen via freeze-pump-thaw cycles prevents N-oxide initiation.

Module 2: Photochemical Degradation

The Issue: "My product purity dropped from 98% to 92% after leaving the NMR tube on the bench for a weekend."

Mechanistic Insight: Quinolines are photosensitizers.[2] Upon UV-A/B absorption (or ambient fluorescent light), they can generate Reactive Oxygen Species (ROS), specifically singlet oxygen (


) and hydroxyl radicals (

) [2]. These radicals attack the electron-rich carbocyclic ring (positions C-5 and C-8) or the C-2 position in aqueous media, leading to hydroxylation (formation of 2-hydroxyquinoline) and subsequent ring cleavage.

Troubleshooting Protocol:

  • Immediate Action: Wrap all reaction vessels, columns, and storage vials in aluminum foil.

  • Glassware: Use amberized glassware for long-term storage of solutions.

  • NMR: Do not store quinolines in deuterated chloroform (

    
    ) for extended periods. 
    
    
    
    can form phosgene and HCl upon photolysis, which protonates the quinoline, altering its photophysical properties and accelerating degradation. Use
    
    
    for stability studies.
Module 3: Synthetic Compatibility (Catalyst Poisoning)

The Issue: In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), quinoline substrates often result in stalled conversion or precipitation of "Palladium black."

Mechanistic Insight: The quinoline nitrogen is a competent


-donor ligand. It competitively binds to the Pd(II) center, displacing the phosphine ligands required for the catalytic cycle [3]. This forms a stable, inactive [Pd(Quinoline)_2(X)_2] complex, effectively poisoning the catalyst.

Protocol: Steric Shielding & Lewis Acid Blocking

  • Strategy A (Ligand Choice): Use bulky, electron-rich phosphines (e.g., XPhos, RuPhos, or

    
    ). The steric bulk prevents the quinoline nitrogen from approaching the metal center while allowing the oxidative addition of the C-X bond.
    
  • Strategy B (Lewis Acid Additive): Pre-complex the quinoline with a Lewis acid (e.g.,

    
     or 
    
    
    
    ) before adding the catalyst. This ties up the nitrogen lone pair, rendering it non-coordinating to the Palladium.

Visualization: Catalyst Poisoning vs. Mitigation

CatalystPoisoning cluster_fail Failure Mode: Catalyst Poisoning cluster_success Success Mode: Steric/Lewis Protection Pd_Active Active Catalyst Pd(L)n Complex Inactive Complex [Pd(Quinoline)2] Pd_Active->Complex + Quinoline (Displaces Ligand) Quinoline Quinoline (N-Donor) Quinoline->Complex Pd_Bulky Bulky Catalyst Pd(XPhos) Product Coupled Product Pd_Bulky->Product Catalytic Cycle Proceeds Quinoline_LA Quinoline + Lewis Acid (N-Blocked) Quinoline_LA->Product

Caption: Figure 2. Mechanism of Pd-catalyst deactivation by N-coordination and mitigation via bulky ligands.

Module 4: Purification & Isolation

The Issue: "My compound streaks on the TLC plate and I lose mass during silica gel chromatography."

Mechanistic Insight: Silica gel is slightly acidic (


). Basic quinolines interact strongly with surface silanol groups (

), leading to peak tailing (streaking) and irreversible adsorption. Furthermore, acid-sensitive functional groups on the quinoline ring may hydrolyze on the column.

Sorbent Selection Guide:

ParameterSilica Gel (Standard)Silica + 1% TEANeutral Alumina
Acidity Acidic (pH 5-6)Basic (Modified)Neutral (pH 7.0)
Suitability Non-basic derivativesModerately basicHighly basic / Acid-sensitive
Risk High (Streaking/Loss)Low (TEA removal needed)Minimal
Protocol Not RecommendedPre-wash column with 1% Triethylamine in eluentGold Standard for Quinolines [4]

Expert Protocol: For sensitive quinolines, avoid silica entirely. Use Neutral Alumina (Brockmann Grade III) . If silica must be used, deactivate it by flushing the column with 1% Triethylamine (TEA) in Hexanes before loading the sample.

FAQ: Troubleshooting Specific Scenarios

Q: I need to remove the N-oxide impurity from my crude mixture. How? A: If the N-oxide was formed accidentally, you can reduce it back to the parent quinoline using mild conditions. Treat the mixture with Phosphorus Trichloride (


)  or Triphenylphosphine (

)
in refluxing toluene. These reagents abstract the oxygen atom, regenerating the quinoline base.

Q: My quinoline derivative precipitates as a salt during workup. A: Quinolines form salts easily with acids. If you used HCl or TFA during synthesis, your product is likely the hydrochloride or trifluoroacetate salt, which has different solubility than the free base. Perform a "free-basing" wash: dissolve the solid in organic solvent and wash with saturated


 (aq) to liberate the free amine before purification.
References
  • Kochany, J., & Maguire, R. J. (1994).[3] Photodegradation of quinoline in water.[3] ResearchGate.[3] [Link]

  • Teledyne ISCO. (2012).[4] RediSep neutral alumina column purification of high pKa compounds. Teledyne ISCO Application Notes.[4] [Link]

Sources

Validation & Comparative

A Comparative Guide: Antibacterial Efficacy of 2-Propylquinoline-4-carbohydrazide Derivatives vs. Ciprofloxacin

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) increasingly compromises the efficacy of standard fluoroquinolones, the search for novel chemotypes is a critical priority in drug development. This guide provides an objective, data-driven comparison between the gold-standard antibiotic Ciprofloxacin and emerging 2-Propylquinoline-4-carbohydrazide (CAS 7466-63-9) derivatives. By analyzing their mechanistic divergence, quantitative efficacy, and the rigorous, self-validating experimental protocols used to evaluate them, this guide serves as a comprehensive resource for researchers and medicinal chemists.

Mechanistic Divergence: Causality of Action

Understanding the causality behind bacterial cell death is essential for evaluating a compound's viability as a lead drug candidate.

Ciprofloxacin operates via a highly specific, single-target mechanism. It binds to bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, stabilizing the DNA-enzyme cleavage complex. This prevents DNA religation, leading to fatal double-strand breaks and rapid cell death. However, this single-target reliance makes it highly susceptible to target-site mutations (e.g., in gyrA and parC genes).

Conversely, This compound serves as a versatile building block for synthesizing hydrazide-hydrazone derivatives that exhibit a multi-targeted mechanism of action[1]. The incorporation of specific electron-donating or electron-withdrawing groups on the hydrazone moiety enhances lipophilicity, allowing these compounds to disrupt bacterial cell membrane integrity[1]. Furthermore, these derivatives inhibit essential cellular processes like DNA replication and suppress quorum sensing-related virulence factors, such as biofilm formation and motility, particularly in Pseudomonas aeruginosa[1]. This multi-targeted approach significantly raises the barrier to bacterial resistance.

MOA_Comparison Cipro Ciprofloxacin Gyrase DNA Gyrase & Topoisomerase IV Cipro->Gyrase Inhibits Propyl This compound Derivatives Membrane Cell Membrane Disruption Propyl->Membrane Disrupts Quorum Quorum Sensing & Biofilm Inhibition Propyl->Quorum Inhibits Death Bacterial Cell Death Gyrase->Death DNA Cleavage Membrane->Death Lysis Quorum->Death Virulence Loss

Comparative Mechanism of Action: Ciprofloxacin vs. This compound derivatives.

Quantitative Efficacy Comparison

Experimental data demonstrates that synthesized from the this compound scaffold can match or exceed the potency of ciprofloxacin against specific bacterial strains[2].

For instance, studies have shown that certain derivatives (e.g., 2-Propyl-N′-(pyridine-3-ylmethylene)quinoline-4-carbohydrazide) exhibit Minimum Inhibitory Concentration (MIC) values as low as 0.39 µg/mL across a broad panel of organisms[1],[3]. Against Escherichia coli and Streptococcus pneumoniae, specific derivatives demonstrated an MIC of 0.49 µg/mL, showing exactly two-fold the potency of the standard ciprofloxacin (MIC = 0.98 µg/mL) under identical assay conditions[2],[4].

Table 1: Comparative MIC Values (µg/mL)
Bacterial StrainCiprofloxacin MIC (µg/mL)This compound Derivatives MIC (µg/mL)Efficacy Conclusion
Escherichia coli 0.980.39 – 0.49Derivatives show up to 2x greater potency
Streptococcus pneumoniae 0.980.49Derivatives show 2x greater potency
Staphylococcus aureus 0.15 – 0.500.39 – 1.56Highly competitive efficacy
Pseudomonas aeruginosa 0.10 – 1.000.39 – 1.56Comparable; effective against resistant strains

Note: Data aggregated from comparative in vitro screening studies utilizing standardized broth microdilution methods[3],[2].

Experimental Methodologies

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow rigorous, self-validating protocols. Below are the standard methodologies used to generate the comparative data.

Protocol A: Microwave-Assisted Synthesis of Hydrazide-Hydrazones

Causality of Method: Traditional reflux methods for synthesizing hydrazide-hydrazones require extended heating (hours), which can lead to the thermal degradation of the delicate carbohydrazide linker. is employed because it provides uniform, rapid dielectric heating. This drastically reduces reaction times to 1–3 minutes and suppresses side reactions, yielding the >90% purity essential for accurate biological screening[3],[5].

  • Reagent Preparation: Combine this compound with an equimolar amount of the target aromatic/heteroaromatic aldehyde in a microwave-safe vessel[3].

  • Catalysis: Add a catalytic amount of glacial acetic acid to facilitate the condensation reaction.

  • Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., 300 W) for 1–3 minutes[3].

  • Purification: Cool the reaction mixture, filter the resulting precipitate, and recrystallize from ethanol.

  • Validation: Confirm structural integrity using FT-IR (monitoring the C=N imine stretch at ~1589 cm⁻¹) and NMR spectroscopy[3].

Protocol B: Self-Validating Antimicrobial Screening

Causality of Method: A two-tier approach is utilized. Agar well diffusion serves as a qualitative preliminary screen to visually confirm susceptibility, while broth microdilution provides the quantitative MIC. The system is designed to be self-validating by mandating strict internal controls. If any control fails, the entire assay is invalidated, ensuring absolute trustworthiness of the data[3],[2].

  • Inoculum Preparation: Standardize bacterial suspensions to a 0.5 McFarland standard (approx. 1.5 × 10^8 CFU/mL).

  • Qualitative Screening (Agar Well Diffusion): Inoculate Mueller-Hinton agar plates. Punch wells, introduce synthesized derivatives, and measure zones of inhibition after 24 hours[3].

  • Quantitative Screening (Broth Microdilution): For active compounds, perform serial two-fold dilutions in 96-well plates to determine the MIC[2].

  • Self-Validating Controls:

    • Positive Control: Ciprofloxacin (Confirms assay sensitivity; must yield an MIC within standard CLSI ranges)[2].

    • Negative Control: 1% DMSO (Confirms the solvent does not contribute to bacterial death; must show full bacterial growth).

    • Sterility Control: Uninoculated broth (Confirms aseptic technique; must remain clear).

  • Time-Kill Kinetics: Plate aliquots from MIC wells over 24 hours to differentiate between bacteriostatic (growth inhibition) and bactericidal (≥3 log10 CFU/mL reduction) activity.

Workflow Synth Microwave-Assisted Synthesis Char Spectroscopic Characterization (IR, NMR) Synth->Char Confirm Structure Screen Agar Diffusion & Broth Microdilution Char->Screen Determine MIC Valid Self-Validation: Controls & Kinetics Screen->Valid Internal Consistency

Self-validating experimental workflow for synthesis and antimicrobial screening of derivatives.

Conclusion

While Ciprofloxacin remains a vital tool in clinical settings, its vulnerability to target-site mutations necessitates the development of alternative scaffolds. This compound derivatives offer a highly promising, multi-targeted mechanism of action that disrupts membranes and inhibits virulence factors. Supported by rigorous, self-validating experimental protocols, these derivatives demonstrate exceptional in vitro efficacy, frequently matching or outperforming standard fluoroquinolones against critical Gram-positive and Gram-negative pathogens.

References

  • Arabian Journal of Chemistry. Microwave-assisted synthesis and antibacterial propensity of N′-s-benzylidene-2-propylquinoline-4-carbohydrazide and N′-((s-1H-pyrrol-2-yl)methylene)-2-propylquinoline-4-carbohydrazide motifs. Available at:[Link]

  • International Journal of Molecular Sciences. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Available at:[Link]

  • ResearchGate. Microwave assisted synthesis of N Alkanylidene 2 propylquinoline 4 carbohydrazide derivatives and their antimicrobial potential. Available at:[Link]

Sources

Comparative Guide: 2-Propyl-Linked Quinoline Derivatives vs. Doxorubicin in Anticancer Therapy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a critical technical comparison between Doxorubicin (DOX) , the anthracycline "gold standard," and emerging 2-propyl-linked quinoline derivatives (specifically focusing on N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide analogs and related 2-substituted scaffolds).

While Doxorubicin remains superior in absolute potency across a broad spectrum of solid tumors (often achieving IC50 < 1.0 µM), it is plagued by dose-limiting cardiotoxicity and multidrug resistance (MDR). Recent experimental data indicates that specific 2-propyl-linked quinoline derivatives achieve comparable cytotoxicity (IC50 ~1.32 µM against MCF-7) while offering a superior safety profile and a dual mechanism of action involving EGFR inhibition and Topoisomerase II interference .

Chemical & Pharmacological Profile

The Contenders
FeatureDoxorubicin (Standard) 2-Propyl-Linked Quinoline Derivatives
Core Scaffold Anthracycline (Tetracyclic)Quinoline (Bicyclic Heterocycle)
Key Pharmacophore Quinone-hydroquinone moiety2-Propyl / Propanoic acid linker
Primary Mechanism DNA Intercalation & Topoisomerase II PoisoningEGFR Kinase Inhibition & Apoptosis Induction
Secondary Mechanism ROS Generation (Cardiotoxic)Tubulin Polymerization Inhibition
Lipophilicity (cLogP) ~0.48 (Hydrophilic/Amphiphilic)~2.2 – 4.1 (Lipophilic, better membrane permeability)
Structural Activity Relationship (SAR) Logic

The "2-propyl" substitution is critical for flexibility and binding affinity. Unlike the rigid planar structure of Doxorubicin which facilitates DNA intercalation, the flexible propyl linker in quinoline derivatives allows the molecule to adopt conformations suitable for the ATP-binding pocket of kinases like EGFR and Pim-1 .

SAR_Comparison DOX Doxorubicin (Rigid Planar) DNA DNA Intercalation (High Potency) DOX->DNA Planar Stacking QUIN 2-Propyl-Quinoline (Flexible Linker) KINASE Kinase Pocket Entry (High Selectivity) QUIN->KINASE Propyl Flexibility

Figure 1: Structural impact on binding modes. The propyl linker shifts the primary target from DNA intercalation to Kinase inhibition.

In Vitro Cytotoxicity Comparison

The following data synthesizes results from recent biological evaluations, specifically highlighting Compound 9e (a 2-oxoquinoline derivative with a propyl linker) which has shown remarkable proximity to Doxorubicin's potency.

Table 1: Comparative IC50 Values (µM)
Cell LineTissue OriginDoxorubicin (Control)Quinoline Derivative (Cmpd 9e)Selectivity Index (SI)*
MCF-7 Breast Cancer1.21 ± 0.10 1.32 ± 0.15 High (>30)
HeLa Cervical Cancer0.50 ± 0.058.30 ± 0.40Moderate
PC-3 Prostate Cancer0.90 ± 0.082.60 ± 0.20Moderate
H9c2 Cardiomyocytes< 1.00 (Toxic) > 50.00 (Safe) Excellent

> Analysis: While Doxorubicin is slightly more potent in absolute terms, the Quinoline derivative demonstrates a massive advantage in the H9c2 cardiomyocyte line, indicating a significantly wider therapeutic window.

Mechanism of Action (MOA) Deep Dive

Doxorubicin: The "Dirty" Bomb

Doxorubicin works by stabilizing the Topoisomerase II-DNA complex, preventing religation and causing double-strand breaks. However, its quinone moiety undergoes redox cycling, generating superoxide radicals that cause cumulative cardiotoxicity.

2-Propyl-Quinolines: The Targeted Strike

The 2-propyl derivatives function primarily as Tyrosine Kinase Inhibitors (TKIs) .

  • EGFR Inhibition: The propyl linker allows the quinoline core to fit into the ATP-binding cleft of EGFR (IC50 ~16.89 nM for Cmpd 9e).

  • Apoptosis Induction: They trigger the intrinsic mitochondrial pathway, evidenced by the upregulation of Bax and downregulation of Bcl-2 .

MOA_Pathway DOX Doxorubicin TOPO Topoisomerase II DOX->TOPO ROS ROS Generation (Off-Target) DOX->ROS Redox Cycling QUIN 2-Propyl-Quinoline QUIN->TOPO Minor EGFR EGFR Kinase QUIN->EGFR BAX Bax/Bcl-2 Ratio QUIN->BAX Upregulates DNA_BREAK DNA Double Strand Breaks TOPO->DNA_BREAK AKT Akt Signaling EGFR->AKT CARDIO Cardiotoxicity (Side Effect) ROS->CARDIO APOP Apoptosis (Tumor Death) DNA_BREAK->APOP AKT->APOP Inhibition leads to BAX->APOP

Figure 2: Mechanistic divergence. Doxorubicin relies on DNA damage and ROS (leading to toxicity), while Quinoline derivatives target EGFR signaling and mitochondrial apoptosis.

Validated Experimental Protocols

To verify these findings in your own lab, follow these standardized protocols.

MTT Cytotoxicity Assay

Purpose: Determine IC50 values for comparative potency.[1]

  • Seeding: Plate MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment:

    • Control: 0.1% DMSO.

    • Standard: Doxorubicin (Serial dilutions: 0.01 – 100 µM).

    • Test: 2-Propyl-Quinoline Derivative (Serial dilutions: 0.01 – 100 µM).

  • Incubation: Treat for 48 hours.

  • Development: Add 20 µL MTT (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm .

  • Calculation: Plot dose-response curves using non-linear regression (Sigmoidal) to extract IC50.

EGFR Kinase Inhibition Assay (Luminescent)

Purpose: Validate the molecular target of the Quinoline derivative.

  • Reagents: Use ADP-Glo™ Kinase Assay kit.

  • Reaction: Mix EGFR enzyme (0.2 ng/µL), Poly(Glu, Tyr) substrate, and ATP (10 µM) in kinase buffer.

  • Inhibition: Add Test Compound (Quinoline) or Erlotinib (Positive Control) at varying concentrations.

  • Incubation: 60 min at Room Temperature.

  • Detection: Add ADP-Glo™ Reagent (40 min) followed by Kinase Detection Reagent (30 min).

  • Readout: Measure luminescence (RLU). Calculate % Inhibition relative to DMSO control.

Conclusion

While Doxorubicin remains the more potent agent per mole for rapid tumor debulking, its therapeutic index is compromised by non-selective toxicity. The 2-propyl-linked quinoline derivatives (particularly Compound 9e ) represent a "Precision Medicine" alternative. They offer:

  • Comparable Efficacy in breast cancer models (MCF-7).[2][3][4][5]

  • Superior Safety (sparing cardiomyocytes).

  • Targeted Action via EGFR inhibition, bypassing common MDR mechanisms associated with Doxorubicin.

Recommendation: For drug development pipelines, 2-propyl-quinolines should be prioritized as scaffold hits for optimization into dual-target kinase inhibitors, specifically for patients with pre-existing cardiac risks.

References

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega. (2023). Link

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. New Journal of Chemistry. (2019). Link

  • Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3-substituted Quinoline Derivatives. ResearchGate. (2021). Link

  • Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Molecules. (2022). Link

  • Apoptosis induced by topoisomerase inhibitors. Current Medicinal Chemistry. (2003). Link

Sources

Comparative analysis of quinoline carbohydrazides and chalcones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Verdict

In the landscape of drug discovery, Quinoline Carbohydrazides and Chalcones represent two distinct philosophies of scaffold design: Rigid Intercalation versus Reactive Flexibility .

  • Quinoline Carbohydrazides are the "Anchors." They excel in stability and precise binding affinity, primarily targeting DNA gyrase (antimicrobial) and kinase domains (anticancer) through hydrogen bonding and

    
    -
    
    
    
    stacking. Their limitation is often poor aqueous solubility and bioavailability.
  • Chalcones (1,3-diphenyl-2-propen-1-one) are the "Warheads." Characterized by their

    
    -unsaturated ketone system, they act as Michael acceptors, covalently modifying cysteine residues in proteins like tubulin and NF-
    
    
    
    B. Their limitation is metabolic instability (rapid reduction) and promiscuous reactivity (PAINS potential).

The Strategic Pivot: Modern medicinal chemistry increasingly favors hybridization . Data indicates that linking these two scaffolds often results in synergistic cytotoxicity (


 values dropping from 

15

M to


M) by simultaneously arresting the cell cycle (Chalcone moiety) and inhibiting DNA repair (Quinoline moiety).

Structural & Mechanistic Divergence

To select the right scaffold, one must understand the causality between structure and biological target.

The Quinoline Carbohydrazide Scaffold
  • Core Feature: A bicyclic aromatic ring (quinoline) fused to a hydrazine linker.

  • Mechanism: The planar quinoline ring facilitates DNA intercalation , slipping between base pairs. The carbohydrazide side chain (

    
    ) acts as a critical hydrogen bond donor/acceptor "hook," often interacting with the Asp/Glu residues in the active sites of enzymes like DNA Gyrase  (bacteria) or EGFR  (cancer).
    
The Chalcone Scaffold[1][2][3]
  • Core Feature: Two aromatic rings linked by a three-carbon

    
    -unsaturated carbonyl system.[1][2][3]
    
  • Mechanism: The enone moiety is an electrophile. It undergoes Michael addition with nucleophilic thiols (

    
    ) on proteins. A primary target is the colchicine-binding site of Tubulin , preventing microtubule polymerization and causing mitotic arrest.
    
Visualizing the Signaling Pathways

The following diagram maps the divergent yet complementary signaling cascades triggered by these two pharmacophores.

MOA_Pathways cluster_Quinoline Quinoline Carbohydrazide Action cluster_Chalcone Chalcone Action Q_Scaffold Quinoline Carbohydrazide DNA_Gyrase DNA Gyrase (Bacteria) Q_Scaffold->DNA_Gyrase H-Bonding Kinases EGFR / VEGFR (Cancer) Q_Scaffold->Kinases ATP Competition Apoptosis_Q Apoptosis (Caspase 3/9) DNA_Gyrase->Apoptosis_Q Replication Block Kinases->Apoptosis_Q Signal Blockade C_Scaffold Chalcone (Enone System) Tubulin Tubulin Polymerization C_Scaffold->Tubulin Michael Addition (Cys Residues) ROS ROS Generation C_Scaffold->ROS Redox Cycling Mitosis G2/M Phase Arrest Tubulin->Mitosis Microtubule Destabilization ROS->Mitosis DNA Damage

Figure 1: Divergent mechanisms of action. Quinolines target enzymatic pockets via non-covalent bonding, while Chalcones target structural proteins via covalent modification.

Comparative Biological Performance[7]

The following data summarizes the potency of representative derivatives against key cancer cell lines (MCF-7, A549) and bacterial strains.

Table 1: Comparative Cytotoxicity (


 in 

M)
Compound ClassTarget MechanismMCF-7 (Breast)A549 (Lung)K562 (Leukemia)Selectivity Index (SI)
Quinoline Carbohydrazide EGFR Inhibition5.21

0.4
7.47

0.6
6.55

0.5
Moderate (>10)
Chalcone Tubulin Inhibition2.50

0.2
5.00

0.3
2.50

0.2
Low (Toxic to normal cells)
Quinoline-Chalcone Hybrid Dual Inhibition1.38

0.1
1.91

0.2
0.59

0.05
High (>50)
Standard (Doxorubicin)DNA Intercalation0.90

0.1
1.20

0.1
0.80

0.1
N/A

Data synthesized from comparative studies [1][2][3].[4] Note the synergistic drop in


 for hybrids.

Table 2: Antimicrobial Efficacy (Binding Energy & MIC)

ScaffoldPrimary TargetBinding Energy (kcal/mol)MIC (

)
Key Insight
Quinoline DNA Gyrase B-7.5 to -8.512.5

g/mL
High specificity; resistance emerging.
Chalcone Cell Wall/Membrane-6.0 to -7.025-50

g/mL
Broader spectrum; lower potency.
Hybrid DNA Gyrase A-9.8 6.25

g/mL
Dual-binding mode overcomes resistance.

Synthetic Accessibility & Workflow

From a process chemistry standpoint, both scaffolds are accessible via robust, high-yielding reactions. However, the purification requirements differ significantly.

Synthetic Pathways Diagram

The following flowchart contrasts the "One-Pot" nature of Chalcones vs. the multi-step Hydrazinolysis of Quinolines.

Synthesis_Workflow cluster_Q Quinoline Carbohydrazide Synthesis cluster_C Chalcone Synthesis (Claisen-Schmidt) Q_Start Ethyl-3-quinoline carboxylate Reflux_Q Reflux (Ethanol) 12-24 hrs Q_Start->Reflux_Q + Hydrazine Hydrazine Hydrazine Hydrate (Excess) Precipitate_Q Precipitate (Carbohydrazide) Reflux_Q->Precipitate_Q Cooling Aldehyde Aromatic Aldehyde Stir_C Stir RT 3-6 hrs Aldehyde->Stir_C Ketone Acetophenone Ketone->Stir_C Base NaOH / KOH (40% aq) Base->Stir_C Precipitate_C Precipitate (Chalcone) Stir_C->Precipitate_C Acidify (HCl)

Figure 2: Synthetic workflow comparison. Chalcone synthesis is generally faster (Claisen-Schmidt) compared to the longer reflux times required for hydrazinolysis.

Detailed Experimental Protocols
Protocol A: Synthesis of Quinoline-3-Carbohydrazide

Context: This reaction converts an ester to a hydrazide. The use of excess hydrazine is critical to prevent the formation of dimer impurities.

  • Reagents: Dissolve Ethyl-3-quinoline carboxylate (10 mmol) in absolute ethanol (30 mL).

  • Addition: Add Hydrazine hydrate (99%, 50 mmol, 5 equiv) dropwise. Note: Excess hydrazine drives the equilibrium and acts as a solvent.

  • Reaction: Reflux at 80°C for 12–24 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). The ester spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    hydrazide spot (
    
    
    ).
  • Work-up: Cool to room temperature. The product will crystallize as a white/pale yellow solid.

  • Purification: Filter and wash with cold ethanol (to remove unreacted hydrazine). Recrystallize from ethanol if necessary.

  • Validation: IR spectrum should show doublet

    
     peaks at 3200–3300 cm
    
    
    
    and amide carbonyl at
    
    
    1650 cm
    
    
    .[5]
Protocol B: Synthesis of Chalcones (Claisen-Schmidt Condensation)

Context: An Aldol condensation followed by dehydration. The choice of base concentration affects the yield and purity.

  • Reagents: Mix equimolar amounts (10 mmol) of substituted Acetophenone and Benzaldehyde in Ethanol (20 mL).

  • Catalysis: Add 40% NaOH aqueous solution (5 mL) dropwise while stirring at

    
    C. Tip: Keeping it cold initially prevents polymerization side-reactions.
    
  • Reaction: Allow to stir at room temperature for 3–6 hours. The solution usually turns yellow/orange due to the extended conjugation.

  • Work-up: Pour the reaction mixture into crushed ice-water containing dilute HCl (to neutralize the base).

  • Purification: Filter the precipitate. Wash with water until neutral pH. Recrystallize from ethanol.

  • Validation:

    
    H NMR is definitive. Look for two doublets with a coupling constant 
    
    
    
    Hz (characteristic of trans-alkene) in the 7.4–7.8 ppm region.

ADMET & Drug-Likeness Profile

This section evaluates the "developability" of the molecules.

PropertyQuinoline CarbohydrazideChalconeHybrid
Lipophilicity (LogP) 1.5 – 2.5 (Optimal)3.5 – 4.5 (High)3.0 – 4.0
Solubility Low (Planar stacking)ModerateModerate
Metabolic Stability High (Stable rings)Low (Enone reduction)Improved
TPSA (Ų) > 60 (Good H-bonding)< 40 (Low polarity)80 – 100
PAINS Alert Low riskHigh risk (Reactive)Moderate

Critical Insight: Chalcones often trigger "False Positives" in high-throughput screening due to their reactivity with assay reagents. Quinoline carbohydrazides are more "drug-like" but require formulation strategies (e.g., salt formation) to improve solubility.

References

  • BenchChem. (2025).[1] Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation. Retrieved from

  • Abbas, H. S., et al. (2020).[6][4] New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic Chemistry. Retrieved from

  • Tidke, A. D., et al. (2025).[7] Exploring Quinoline-linked Chalcones as broad-Spectrum antimicrobial agents: Synthesis, antibacterial, antifungal, molecular docking, pharmacokinetics, and DFT investigation. Journal of Molecular Structure. Retrieved from

  • Gu, W., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. Retrieved from

  • Ahmed, M., et al. (2023).[6] Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide: Structure and Biological Activity. Molbank. Retrieved from

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Validating EGFR Kinase as a Target for 2-Propylquinoline-4-carbohydrazide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target.[1][2] Its dysregulation is a known driver in a variety of solid tumors, making the development of novel EGFR inhibitors a continued priority in oncology research.[1][2][3] This guide provides a comprehensive framework for the validation of 2-Propylquinoline-4-carbohydrazide as a potential EGFR kinase inhibitor, comparing its hypothetical performance against established drugs, gefitinib and erlotinib. We will delve into the scientific rationale behind each experimental step, providing detailed protocols and data interpretation to ensure scientific integrity and reproducibility.

Recent studies have highlighted the potential of quinoline-based compounds as kinase inhibitors.[4] Specifically, derivatives of a 2-(quinoline-4-carbonyl)hydrazide scaffold have demonstrated significant cytotoxic effects in breast cancer cell lines, with evidence suggesting this activity is mediated through the inhibition of EGFR tyrosine kinase.[5] This provides a strong rationale for investigating the structurally related compound, this compound, as a novel EGFR inhibitor.

The EGFR Signaling Cascade: A Rationale for Targeted Inhibition

EGFR is a transmembrane receptor tyrosine kinase that, upon ligand binding, dimerizes and undergoes autophosphorylation of its intracellular kinase domain.[1] This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation.[6] In many cancers, mutations or overexpression of EGFR lead to constitutive activation of these pathways, driving uncontrolled tumor growth.[1] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for the kinase domain's binding pocket are a proven therapeutic strategy to abrogate this aberrant signaling.[7]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Tyrosine Kinase Domain Ligand->EGFR Binding & Dimerization P_EGFR p-EGFR Active Kinase EGFR->P_EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF_MEK_ERK Activation PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P_EGFR->PI3K_AKT_mTOR Activation ADP ADP P_EGFR->ADP Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival ATP ATP ATP->P_EGFR Phosphate Source 2_Propylquinoline_4_carbohydrazide 2-Propylquinoline- 4-carbohydrazide 2_Propylquinoline_4_carbohydrazide->EGFR Inhibition

Caption: The EGFR signaling pathway and the proposed inhibitory action of this compound.

A Step-by-Step Experimental Guide to Target Validation

To rigorously validate this compound as an EGFR inhibitor, a multi-faceted approach is essential. The following experimental workflow is designed to first establish its direct enzymatic inhibition, then assess its cellular efficacy, and finally confirm its on-target engagement within a cellular context.

Experimental_Workflow Start Start In_Vitro_Kinase_Assay In Vitro Kinase Assay (Biochemical Potency) Start->In_Vitro_Kinase_Assay Cell_Viability_Assay Cell Viability Assay (MTT) (Cellular Efficacy) In_Vitro_Kinase_Assay->Cell_Viability_Assay Promising IC50 Western_Blot Western Blot Analysis (Pathway Inhibition) Cell_Viability_Assay->Western_Blot Potent Cytotoxicity CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Western_Blot->CETSA Pathway Inhibition Confirmed Conclusion Conclusion on Target Validation CETSA->Conclusion Direct Target Binding Confirmed

Caption: A logical workflow for the validation of a novel kinase inhibitor.

In Vitro Kinase Assay: Assessing Direct Enzymatic Inhibition

The initial and most direct test of a putative kinase inhibitor is a cell-free enzymatic assay. This experiment quantifies the ability of the compound to inhibit the phosphorylation of a substrate by the purified EGFR kinase domain. The half-maximal inhibitory concentration (IC50) is a key metric of the compound's potency.[8]

Experimental Protocol: ADP-Glo™ Kinase Assay [9]

  • Reagent Preparation:

    • Prepare a 10x stock of recombinant human EGFR kinase in kinase reaction buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).

    • Prepare a 10x stock of a suitable peptide substrate (e.g., Poly(Glu, Tyr)) and ATP in kinase reaction buffer. The final ATP concentration should be close to its Km for EGFR.

    • Prepare serial dilutions of this compound, gefitinib, and erlotinib in DMSO, followed by a further dilution in kinase reaction buffer.

  • Assay Procedure:

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

    • Add 2 µL of the diluted EGFR enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit reagents according to the manufacturer's protocol. Luminescence is measured using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data (Hypothetical)

CompoundEGFR WT IC50 (nM)
This compound50
Gefitinib30[8]
Erlotinib2[10]

This hypothetical data suggests that this compound is a potent inhibitor of EGFR kinase, albeit slightly less so than the established inhibitors.

Cell Viability Assay: Evaluating Cellular Potency

A potent enzymatic inhibitor must also be effective in a cellular context, where it needs to cross the cell membrane and inhibit the target in a complex intracellular environment. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[11][12]

Experimental Protocol: MTT Assay [11]

  • Cell Culture:

    • Culture an EGFR-dependent cancer cell line (e.g., A431, which overexpresses wild-type EGFR) in appropriate media.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound, gefitinib, and erlotinib in cell culture medium.

    • Replace the medium in the wells with the medium containing the compounds or a vehicle control (DMSO).

    • Incubate the cells for 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting cell viability against the logarithm of the compound concentration.

Comparative Data (Hypothetical)

CompoundA431 Cell Line GI50 (µM)
This compound1.5
Gefitinib0.5[13]
Erlotinib0.2[14]

The hypothetical GI50 value indicates that this compound effectively reduces the viability of EGFR-dependent cancer cells.

Western Blot Analysis: Confirming Pathway Inhibition

To confirm that the observed cytotoxicity is due to the inhibition of the EGFR signaling pathway, we can use Western blotting to measure the phosphorylation status of EGFR and its key downstream effectors, AKT and ERK.[6] A reduction in the phosphorylation of these proteins upon compound treatment would strongly suggest on-target activity.

Experimental Protocol: Western Blot for Phospho-Proteins

  • Cell Treatment and Lysis:

    • Seed A431 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound, gefitinib, or erlotinib at their respective GI50 concentrations for 2 hours. Include a DMSO-treated control.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Immunoblotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the chemiluminescent signal using an imaging system.

Expected Results:

Treatment with this compound, similar to gefitinib and erlotinib, is expected to show a marked decrease in the levels of phosphorylated EGFR, AKT, and ERK, while the total protein levels remain unchanged. This would provide strong evidence that the compound inhibits the EGFR signaling cascade.

Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm the direct binding of a compound to its target protein within intact cells.[15][16][17] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Experimental Protocol: CETSA [15]

  • Cell Treatment:

    • Treat intact A431 cells with this compound (at a concentration significantly above its GI50, e.g., 10-20 µM) or a vehicle control (DMSO) for 1 hour.

  • Heat Shock and Lysis:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

    • Lyse the cells by freeze-thawing.

  • Protein Analysis:

    • Separate the soluble fraction (supernatant) from the precipitated proteins by centrifugation.

    • Analyze the soluble fractions by Western blot using an antibody against total EGFR.

  • Data Analysis:

    • Quantify the band intensities for EGFR at each temperature for both the treated and control samples.

    • Plot the percentage of soluble EGFR against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Expected Outcome:

A rightward shift in the EGFR melting curve for cells treated with this compound compared to the DMSO control would provide definitive evidence of direct binding to EGFR in a cellular environment.

Conclusion

The comprehensive validation workflow outlined in this guide provides a robust framework for assessing the potential of this compound as a novel EGFR kinase inhibitor. By systematically evaluating its biochemical potency, cellular efficacy, impact on downstream signaling, and direct target engagement, researchers can build a strong, data-driven case for its further development. The comparative analysis against established inhibitors like gefitinib and erlotinib offers critical context for its potential therapeutic value. This rigorous, multi-pronged approach embodies the principles of scientific integrity and is essential for advancing promising new molecules from the laboratory to the clinic.

References

  • SignalChem. EGFR (D770_N771 ins NPG) Kinase Assay Protocol. Available from: [Link]

  • The Royal Society of Chemistry. Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Available from: [Link]

  • Bio-protocol. Cell Viability Assays. Available from: [Link]

  • National Center for Biotechnology Information. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]

  • bioRxiv. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Available from: [Link]

  • MDPI. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Available from: [Link]

  • AACR Journals. Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. Available from: [Link]

  • Spandidos Publications. Abnormal activation of the EGFR signaling pathway mediates the downregulation of miR‑145 through the ERK1/2 in non‑small cel. Available from: [Link]

  • ResearchGate. Western blot analysis of proteins related to the EGFR signal pathway,... Available from: [Link]

  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]

  • Olink. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Available from: [Link]

  • National Center for Biotechnology Information. EGF-Receptor Phosphorylation and Downstream Signaling are Activated by Benzo[a]pyrene ... Available from: [Link]

  • National Center for Biotechnology Information. Targeting the EGFR signaling pathway in cancer therapy. Available from: [Link]

  • National Center for Biotechnology Information. Nuclear epidermal growth factor receptor as a therapeutic target. Available from: [Link]

  • National Center for Biotechnology Information. Establishment of extensive artificial intelligence models for kinase inhibitor prediction: identification of novel PDGFRB inhibitors. Available from: [Link]

  • Frontiers. Rethink of EGFR in Cancer With Its Kinase Independent Function on Board. Available from: [Link]

  • PNAS. Irreversible inhibitors of the EGF receptor may circumvent acquired resistance to gefitinib. Available from: [Link]

  • Portland Press. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Available from: [Link]

  • Sino Biological. EGFR Targeted Therapy. Available from: [Link]

  • National Center for Biotechnology Information. Erlotinib-mediated Inhibition of EGFR Signaling Induces Metabolic Oxidative Stress through NOX4. Available from: [Link]

  • drugs.com. Gefitinib: uses, dosing, warnings, adverse events, interactions. Available from: [Link]

  • National Center for Biotechnology Information. In-vitro Studies of Anti-EGFR Tyrosine Kinase Activity of Thai nutraceutical Plants. Available from: [Link]

  • PLOS. Gefitinib and Erlotinib Lead to Phosphorylation of Eukaryotic Initiation Factor 2 Alpha Independent of Epidermal Growth Factor Receptor in A549 Cells. Available from: [Link]

  • Springer. Gefitinib: a review of its use in adults with advanced non-small cell lung cancer. Available from: [Link]

  • AACR Journals. EGFR Fusions as Novel Therapeutic Targets in Lung Cancer. Available from: [Link]

  • MDPI. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Available from: [Link]

  • PNAS. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Available from: [Link]

  • European Respiratory Society. The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. Available from: [Link]

  • Anticancer Research. Tumour Response to Gefitinib Is Associated with EGF- and Gefitinib- but not Radiation-modulated EGFR Expression. Available from: [Link]

  • MDPI. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. Available from: [Link]

  • PubMed. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Available from: [Link]

  • ResearchGate. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Available from: [Link]

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A Head-to-Head Comparison of Quinoline Purification Techniques: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity of quinoline is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experimental outcomes are built. As a foundational heterocyclic scaffold in a vast array of pharmaceuticals, from antimalarials to anticancer agents, the presence of impurities can have profound consequences on biological activity and synthetic efficiency.[1] The choice of purification method is therefore a critical decision, directly impacting yield, purity, and the overall cost-effectiveness of the final product.[2]

This guide provides an objective, in-depth comparison of the most common techniques for quinoline purification. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower you in selecting the optimal strategy for your specific application.

The Challenge of Quinoline Purification

Crude quinoline, whether sourced from coal tar or synthesized in the laboratory via methods like the Skraup synthesis, is often a complex mixture.[3][4] Common impurities can include unreacted starting materials (e.g., aniline, nitrobenzene), tarry byproducts, and structurally related heterocyclic compounds.[3][5] The selection of an appropriate purification technique is contingent upon several factors, including the initial purity of the material, the scale of the operation, the desired final purity, and the resources available.[2]

Data Summary: A Comparative Overview of Quinoline Purification Techniques

The following table summarizes quantitative data for various quinoline purification methods, offering a clear comparison of their effectiveness in terms of purity and yield.

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source(s)
Distillation Crude Quinoline from Skraup SynthesisSteam distillation followed by vacuum distillation (110-114°C at 14 mmHg)High (not specified)84-91[2][6]
Coal Tar Wash OilAtmospheric and vacuum distillation>9782[2]
Crystallization (Salt Formation) Crude QuinolinePhosphoric acid, followed by neutralization90-92 (one cycle), 98-99 (multiple cycles)Not specified[2]
Crude QuinolinePicric acid, followed by regenerationHigh (not specified)Not specified[7][8]
Extraction Coal Tar Wash OilAmmonium hydrogen sulfate, toluene, distillation>9681.7[2][9]
Chromatography Crude Quinoline MixturePreparative HPLC (C18 column, Acetonitrile/Water gradient)>99Dependent on scale and loading[10][11]
Combinatorial Synthesis MixtureCentrifugal Partition Chromatography (heptane-acetonitrile-methanol)99High throughput for multiple analogues[12]

In-Depth Analysis of Purification Techniques

Distillation: The Workhorse of Bulk Purification

Distillation is a robust and scalable method, particularly effective for separating quinoline from non-volatile impurities or compounds with significantly different boiling points.[2]

This technique leverages the difference in volatility between quinoline (boiling point: 237-239°C) and its contaminants.[13] Steam distillation is often employed initially to separate volatile quinoline from non-volatile tarry byproducts.[3] Subsequent fractional or vacuum distillation further refines the product by separating it from impurities with closer boiling points. Vacuum distillation is crucial as it lowers the boiling point, preventing thermal degradation of the quinoline.

  • Initial Steam Distillation: The crude reaction mixture is made strongly alkaline with a concentrated sodium hydroxide solution.[2][6] Steam is then passed through the mixture. The volatile quinoline and any unreacted nitrobenzene will co-distill. Continue until the distillate is clear.[2]

  • Removal of Aniline: The collected distillate is acidified with sulfuric acid. The solution is cooled, and a solution of sodium nitrite is added to diazotize any residual aniline, converting it to a non-volatile phenol upon gentle warming.[2][6]

  • Liberation and Second Steam Distillation: The solution is again made strongly alkaline to liberate the free quinoline base. A second steam distillation is performed to isolate the crude quinoline.[2]

  • Final Vacuum Distillation: The separated crude quinoline is dried over anhydrous potassium carbonate and then subjected to vacuum distillation. The fraction boiling at 110-114°C at 14 mmHg is collected as pure quinoline.[2][6]

G cluster_0 Initial Purification cluster_1 Impurity Removal cluster_2 Final Purification A Crude Skraup Reaction Mixture B Make Alkaline (NaOH) A->B C Steam Distillation B->C D Acidify Distillate (H2SO4) C->D E Add Sodium Nitrite (NaNO2) D->E F Warm to Remove Aniline E->F G Make Alkaline (NaOH) F->G H Second Steam Distillation G->H I Dry (K2CO3) H->I J Vacuum Distillation I->J K Pure Quinoline J->K

Caption: Workflow for the purification of quinoline by distillation.

  • Highly scalable for industrial production.

  • Cost-effective for large quantities.

  • Efficient for removing non-volatile impurities like tars.[3]

  • Less effective for separating impurities with similar boiling points.

  • Requires high temperatures which can lead to some product degradation if not performed under vacuum.

  • The process can be time-consuming.

Crystallization via Salt Formation: The Path to High Purity

Crystallization is a powerful technique for achieving very high purity, as the highly ordered crystalline lattice of a salt tends to exclude impurities.[2] This method is particularly well-suited for laboratory-scale purifications where achieving the highest possible purity is paramount.[8]

Quinoline is a weak base (pKa of its conjugate acid is ~4.85) and readily forms salts with strong acids. These salts often have well-defined crystalline structures and different solubility profiles compared to the free base and the impurities. By selectively crystallizing a quinoline salt, impurities are left behind in the solvent. The pure quinoline is then regenerated by treatment with a base.

  • Salt Formation: Dissolve the crude quinoline in ethanol. In a separate flask, dissolve a stoichiometric amount of picric acid in the minimum volume of hot ethanol.

  • Crystallization: Add the crude quinoline solution to the picric acid solution. Yellow crystals of quinoline picrate will form upon cooling.[7]

  • Isolation and Washing: Collect the crystals by filtration and wash them with a small amount of cold ethanol to remove any adhering mother liquor containing impurities.[7]

  • Recrystallization (Optional): For even higher purity, the quinoline picrate can be recrystallized from a suitable solvent like acetonitrile.[7]

  • Regeneration of Free Base: Suspend the purified quinoline picrate in water and add a strong base, such as a concentrated sodium hydroxide solution, until the solution is alkaline. The quinoline will separate as an oil.

  • Extraction and Final Purification: Extract the quinoline with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over an anhydrous salt (e.g., Na2SO4) and remove the solvent under reduced pressure. For ultimate purity, a final vacuum distillation can be performed.[7]

G A Crude Quinoline in Ethanol B Add Picric Acid Solution A->B C Cool to Crystallize Quinoline Picrate B->C D Filter and Wash Crystals C->D E Regenerate with Base (NaOH) D->E F Extract with Organic Solvent E->F G Dry and Evaporate Solvent F->G H Pure Quinoline G->H

Caption: Workflow for quinoline purification by crystallization of its picrate salt.

  • Capable of achieving very high purity (>99%).[2]

  • Effective for removing closely related basic impurities.

  • Can be used to solidify oily quinoline derivatives.[8]

  • Can be less efficient in terms of yield due to losses during crystallization and regeneration.

  • Requires the use of additional reagents (acids and bases).

  • May not be as readily scalable as distillation.

Acid-Base Extraction: A Targeted Approach for Complex Mixtures

Extraction methods, especially those utilizing acidic reagents, are highly effective for the initial separation of basic quinolines from neutral and acidic components in complex mixtures like coal tar.[2]

This technique exploits the basicity of the nitrogen atom in the quinoline ring. By washing an organic solution of crude quinoline with an aqueous acid, the basic quinoline is protonated and partitions into the aqueous layer as a water-soluble salt. Neutral and acidic impurities remain in the organic layer. The aqueous layer containing the quinoline salt is then separated, and the quinoline is regenerated by the addition of a base, followed by extraction into a fresh organic solvent.

  • Dissolution: Dissolve the crude quinoline mixture in a water-immiscible organic solvent such as diethyl ether or toluene.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with several portions of dilute hydrochloric acid (e.g., 1 M HCl). Combine the aqueous extracts.

  • Washing (Optional): The combined aqueous extracts can be washed with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basification and Re-extraction: Make the aqueous solution strongly alkaline by the addition of a concentrated base (e.g., NaOH). The quinoline will separate. Extract the liberated quinoline into a fresh organic solvent.

  • Drying and Concentration: Dry the organic extract containing the purified quinoline over an anhydrous salt (e.g., MgSO4), filter, and remove the solvent under reduced pressure.

G A Crude Quinoline in Organic Solvent B Extract with Aqueous Acid (HCl) A->B C Separate Aqueous Layer (Quinoline Salt) B->C D Basify Aqueous Layer (NaOH) C->D E Extract with Fresh Organic Solvent D->E F Dry and Evaporate Solvent E->F G Purified Quinoline F->G

Caption: Workflow for quinoline purification by acid-base extraction.

  • Highly effective for separating basic compounds from neutral and acidic impurities.[2]

  • Relatively simple and rapid procedure for initial cleanup.

  • Can be performed with standard laboratory equipment.

  • Less effective for separating quinoline from other basic impurities.

  • Generates aqueous waste.

  • May require a subsequent purification step like distillation for very high purity.

Chromatography: The Ultimate in Resolution

Chromatography provides the highest resolution and is ideal for purifying small quantities of material to very high purity or for separating complex mixtures of closely related quinoline derivatives.[2]

Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[14] For quinoline, which is a moderately polar and basic compound, several chromatographic techniques are applicable.

  • Column Chromatography: Utilizes a solid stationary phase (e.g., silica gel or alumina) and a liquid mobile phase. Due to the basicity of quinoline, deactivating the acidic silica gel with a base like triethylamine is often necessary to prevent streaking and decomposition.[15]

  • Preparative High-Performance Liquid Chromatography (HPLC): A high-pressure variant of column chromatography that offers superior resolution. Reverse-phase columns (e.g., C18) are commonly used, with a polar mobile phase (e.g., acetonitrile and water).[10][11]

  • Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique that avoids solid supports, which can be advantageous for preventing irreversible adsorption of the sample.[12]

  • System and Column: A preparative HPLC system with a UV detector and a reverse-phase C18 column.[10]

  • Mobile Phase: A gradient of acetonitrile in water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.[10]

  • Sample Preparation: Dissolve the crude quinoline in a minimal amount of the mobile phase and filter it before injection.[10]

  • Elution and Fraction Collection: Inject the sample and run a gradient program (e.g., increasing the concentration of acetonitrile over time). Collect the fractions corresponding to the quinoline peak.[10]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinoline.[10]

G A Prepare Mobile Phase and Equilibrate Column B Dissolve and Filter Crude Quinoline A->B C Inject Sample onto HPLC Column B->C D Run Gradient Elution C->D E Monitor with UV Detector and Collect Fractions D->E F Combine Pure Fractions E->F G Remove Solvent under Reduced Pressure F->G H High-Purity Quinoline G->H

Caption: Workflow for quinoline purification by preparative HPLC.

  • Offers the highest resolution for separating complex mixtures.[2]

  • Applicable to a wide range of quinoline derivatives.

  • Can be automated for high-throughput purification.

  • Scalability can be a challenge and costly for large quantities.[2]

  • Requires specialized and expensive equipment.

  • Can be time-consuming for method development.

Head-to-Head Comparison

Scalability: For large-scale industrial production, distillation is the undisputed champion due to its efficiency and cost-effectiveness in handling large volumes. Acid-base extraction also scales well for initial purification steps. Crystallization is feasible at moderate scales, while chromatography , particularly HPLC, is generally limited to laboratory-scale purifications.

Purity: Chromatography offers the highest achievable purity, capable of separating even closely related isomers. Crystallization via salt formation is also excellent for achieving high purity levels, often exceeding 99%. While distillation can yield a product of good purity (>97%), it may not be sufficient for applications requiring ultra-pure quinoline. Acid-base extraction is primarily a cleanup method and usually requires a subsequent purification step to achieve high purity.

Cost-Effectiveness: For bulk purification, distillation and extraction are the most economical methods. Crystallization incurs additional costs for reagents. Chromatography is the most expensive technique due to the high cost of instrumentation, columns, and solvents.

Time Efficiency: Acid-base extraction is a relatively rapid technique. Distillation can be time-consuming, especially with multiple steps. Crystallization also requires time for crystal growth. Chromatography can be fast for a single run, but method development can be lengthy.

Impurity Profile Suitability: Distillation excels at removing non-volatile impurities. Acid-base extraction is ideal for separating quinoline from non-basic contaminants. Crystallization is effective against a range of impurities that do not co-crystallize with the desired salt. Chromatography is the most versatile and can be tailored to separate a wide variety of impurities, including those that are structurally very similar to quinoline.

Conclusion

The optimal purification technique for quinoline is not a one-size-fits-all solution. A thorough understanding of the starting material's impurity profile, the desired final purity, the scale of the operation, and available resources is crucial for making an informed decision. For bulk purification where high, but not necessarily ultra-high, purity is required, a combination of steam and vacuum distillation is often the most practical approach. For laboratory-scale synthesis demanding the highest purity for biological assays or as a reference standard, crystallization via salt formation or preparative HPLC are the methods of choice. By carefully considering the principles and practicalities outlined in this guide, researchers can confidently select the most appropriate purification strategy to obtain quinoline of the desired quality for their critical applications.

References

  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem.
  • Purification of Quinoline - Chempedia - LookChem.
  • Navigating the Skraup Quinoline Synthesis: A Technical Support Guide - Benchchem.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Methylthio-quinoline - Benchchem.
  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - Horizon IRD.
  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies.
  • Identification of common byproducts in quinoline synthesis - Benchchem.
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure.
  • Addressing challenges in the purification of quinoline deriv
  • Method for extracting quinoline from coal tar wash oil - Eureka | P
  • Application Notes and Protocols for the Skraup Synthesis of Quinolines - Benchchem.
  • A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers - Benchchem.
  • Technical Support Center: Optimizing Quinoline Synthesis - Benchchem.
  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc.
  • Method for extracting quinoline and isoquinoline

Sources

In Silico ADMET Profiling for 2-Propylquinoline-4-Carbohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 2-propylquinoline-4-carbohydrazide scaffold (CAS 7466-63-9) is a highly versatile and privileged pharmacophore in modern medicinal chemistry[1]. Recent drug discovery campaigns have demonstrated that hydrazone and hybrid derivatives of this core exhibit exceptionally potent biological activities. For instance, specific derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.39 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa[2], while others act as potent microbial DNA-gyrase inhibitors[3] or EGFR tyrosine kinase inhibitors in oncology models[1].

However, as a Senior Application Scientist, I frequently observe a critical failure point in the development of heterocyclic compounds: late-stage attrition due to poor pharmacokinetics . Quinoline derivatives are inherently lipophilic, which often translates to poor aqueous solubility, high plasma protein binding, and potential hERG channel liability (cardiotoxicity). Furthermore, the hydrazide moiety can sometimes act as a structural alert for idiosyncratic hepatotoxicity or Ames mutagenicity.

To mitigate these risks before committing resources to microwave-assisted synthesis[2], rigorous in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is mandatory. This guide objectively compares the leading in silico ADMET prediction engines and provides a self-validating experimental protocol specifically tailored for evaluating this compound derivatives.

Comparative Analysis of ADMET Prediction Engines

Not all in silico tools are created equal. The predictive power of an algorithm depends heavily on its training set and underlying mathematical model. When evaluating quinoline-4-carbohydrazides, we must select tools that accurately handle dynamic partition coefficients (logP) and complex metabolic pathways.

SwissADME (Physicochemical & Passive Absorption)

Developed by the Swiss Institute of Bioinformatics, SwissADME relies on 2D QSAR models and physicochemical descriptors.

  • Performance on Quinolines: It excels at rapid Lipinski Rule of 5 evaluations and topological polar surface area (TPSA) calculations. Its proprietary BOILED-Egg model is highly accurate for predicting passive gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation.

  • Limitation: It struggles with the dynamic range of highly halogenated or heavily substituted quinoline derivatives, occasionally underestimating lipophilicity.

pkCSM (Toxicity & Pharmacokinetics)

pkCSM utilizes graph-based signatures to predict pharmacokinetic properties.

  • Performance on Quinolines: This tool is the gold standard for early toxicity screening. Because the carbohydrazide moiety can occasionally form reactive metabolites, pkCSM’s highly sensitive structural alert system for Ames toxicity and hepatotoxicity is exceptionally trustworthy.

  • Limitation: The user interface is strictly batch-based, and its clearance models are less nuanced than neural network-based alternatives.

ADMETlab 2.0 (Metabolism & Clearance)

ADMETlab 2.0 employs multi-task graph neural networks trained on massive datasets.

  • Performance on Quinolines: The propyl group at the 2-position of the quinoline ring is a prime site for aliphatic oxidation by Cytochrome P450 enzymes. ADMETlab 2.0 provides superior, highly granular predictions for CYP3A4, CYP2D6, and CYP1A2 inhibition and substrate profiling.

  • Limitation: The sheer volume of data output requires careful curation to avoid "analysis paralysis."

Schrödinger QikProp (Commercial Standard)

QikProp is a physics-based and empirical commercial engine.

  • Performance on Quinolines: It provides industry-leading predictions for Caco-2 and MDCK cell permeability. For this compound derivatives intended for oral administration, QikProp handles the complex 3D conformational space of the hydrazone linkage better than any 2D model.

  • Limitation: High cost and requires a sophisticated hardware infrastructure.

Data Presentation: Tool Comparison Summary

Feature / ToolSwissADMEpkCSMADMETlab 2.0Schrödinger QikProp
Underlying Algorithm 2D QSAR & PhysicochemicalGraph-based SignaturesMulti-task Graph Neural NetworksPhysics-based & Empirical
Best Use Case Rapid Lipinski & BOILED-EggAmes & HepatotoxicityCYP450 Clearance ProfilesCaco-2 & MDCK Permeability
Quinoline Accuracy Moderate (Struggles with dynamic logP)High (Excellent for hydrazide alerts)Very High (Superior metabolic data)Very High (Handles halogens well)
Accessibility Free / Web-basedFree / Web-basedFree / Web-basedCommercial / High Cost

Experimental Protocol: Self-Validating In Silico Workflow

To ensure scientific integrity, every in silico protocol must be a self-validating system . You cannot trust a prediction in a vacuum. The following methodology builds internal controls into the screening process.

Step 1: Ligand Preparation & Standardization
  • Action: Convert 2D structures of your this compound derivatives into canonical SMILES strings. Generate 3D conformers using an energy minimization force field (e.g., OPLS4 or MMFF94).

  • Causality: Hydrazides exhibit complex, pH-dependent tautomerism. You must explicitly set the protonation state to physiological pH (7.4). The quinoline nitrogen (pKa ~4.9) will largely be unprotonated, but failing to standardize this will drastically skew logD, solubility, and membrane permeability predictions.

Step 2: Local Domain Validation (Benchmarking)
  • Action: Select a known, well-characterized quinoline drug (e.g., Ciprofloxacin or Bedaquiline) and run it through the exact same in silico pipeline[3].

  • Causality: This establishes the local applicability domain of the model. If the tool fails to predict the known high gastrointestinal absorption or specific CYP interactions of your benchmark reference, its predictions for your novel hydrazone derivatives cannot be trusted. This step calibrates your baseline error rate.

Step 3: Parallel ADMET Execution
  • Action: Submit the standardized SMILES/SDF files to SwissADME (for BOILED-Egg analysis), pkCSM (for Ames/Hepatotoxicity), and ADMETlab 2.0 (for CYP450 profiling).

  • Causality: Relying on a single algorithm creates a single point of failure. Parallel execution allows for consensus scoring, smoothing out the algorithmic biases of individual engines.

Step 4: Consensus Scoring & Lead Selection
  • Action: Filter candidates based on a strict consensus hierarchy:

    • Zero Ames toxicity (pkCSM).

    • High GI Absorption (SwissADME).

    • Low CYP3A4 inhibition (ADMETlab 2.0).

  • Causality: Toxicity and absorption are hard barriers in drug development. A highly potent derivative that is mutagenic or completely insoluble is a dead end. Filtering by these parameters first saves downstream synthetic effort.

Mechanistic Workflow Visualization

ADMET_Workflow Input Input: this compound Derivatives (SMILES) Prep Ligand Preparation (Protonation at pH 7.4, 3D Conformer) Input->Prep Swiss SwissADME (Physicochemical & BOILED-Egg) Prep->Swiss pkCSM pkCSM (Toxicity & Pharmacokinetics) Prep->pkCSM ADMETlab ADMETlab 2.0 (CYP450 & Clearance) Prep->ADMETlab Consensus Consensus Scoring (Identify Lead Candidates) Swiss->Consensus pkCSM->Consensus ADMETlab->Consensus Validation Local Domain Validation (Benchmark vs. Ciprofloxacin) Consensus->Validation Output Selected Hits for In Vitro Synthesis Validation->Output

Figure 1: Consensus in silico ADMET workflow for screening quinoline-4-carbohydrazide derivatives.

Conclusion

When evaluating the therapeutic potential of this compound derivatives, computational screening is not merely an accessory—it is a foundational requirement. By employing a consensus-scoring approach that leverages the specific strengths of SwissADME, pkCSM, and ADMETlab 2.0, researchers can confidently triage compounds. Always ensure your workflow is self-validating by benchmarking against known clinical standards to guarantee the scientific integrity of your lead selection process.

References

  • Title: Microwave-assisted synthesis and antibacterial propensity of N′-s-benzylidene-2-propylquinoline-4-carbohydrazide and N′-((s-1H-pyrrol-2-yl)methylene)-2-propylquinoline-4-carbohydrazide motifs Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors Source: ACS Omega URL: [Link]

Sources

Comparative In Silico Efficacy of Quinoline Scaffolds Against Bacterial Targets: A Molecular Docking Guide

Author: BenchChem Technical Support Team. Date: March 2026

The rising tide of antimicrobial resistance (AMR) necessitates the rapid discovery of novel bactericidal agents. Quinoline derivatives—particularly fluoroquinolones, hydrazone-clubbed quinolines, and fused thienopyridine-quinolines—have emerged as privileged scaffolds in computational drug discovery. Their primary mechanism of action involves disrupting bacterial DNA topology by inhibiting essential enzymes like DNA gyrase (GyrA/GyrB) and topoisomerase IV.

As a Senior Application Scientist, I have compiled this guide to objectively compare the molecular docking scores of various quinoline derivatives across key bacterial proteins. By synthesizing computational predictions with in vitro validations, this guide provides a rigorous, self-validating framework for researchers engineering the next generation of antibiotics.

Mechanistic Rationale & Pathway Interaction

Before evaluating quantitative docking scores, it is critical to understand the biological logic driving the computational models. Quinoline derivatives do not merely bind to the bacterial target; they act as conformational locks. By lodging into the ATP-binding site or the DNA-cleavage active site of DNA gyrase, these ligands prevent ATP hydrolysis and DNA supercoiling, ultimately leading to replication fork arrest and bacterial apoptosis.

QuinolinePathway Ligand Quinoline Derivatives (Optimized Ligands) Docking Molecular Docking (ΔG Calculation) Ligand->Docking Input Target Bacterial DNA Gyrase (GyrA/GyrB Subunits) Target->Docking Input Complex Ligand-Receptor Complex (H-bonds & π-π stacking) Docking->Complex Binding Affinity < -7 kcal/mol Inhibition Inhibition of ATP Hydrolysis & DNA Supercoiling Complex->Inhibition Conformational Lock Death Bacterial Cell Death (Bactericidal Effect) Inhibition->Death DNA Fragmentation

Mechanism of bacterial DNA gyrase inhibition by quinoline derivatives.

Comparative Docking Performance: Quantitative Analysis

The efficacy of a ligand is computationally expressed as Gibbs free energy (ΔG). A more negative ΔG indicates a more spontaneous and stable binding event. The table below synthesizes recent docking data comparing various quinoline modifications against wild-type and mutant bacterial proteins.

Compound ScaffoldBacterial TargetStrainBinding Affinity (ΔG)Key Interactions / Notes
Fluoroquinolone (Cmpd C) Gyrase BE. coli-8.56 kcal/molStrong H-bonding at GyrB active site.
Fluoroquinolone (Cmpd B) Target ProteinsS. aureus-7.56 kcal/molHigh spatial accuracy in active site placement.
Quinoline Analogue 9 DNA GyraseE. coli-9.30 kcal/molCompliant with Lipinski's rule of five.
Hydrazone-Quinoline 48 Mutant Gyrase AS. aureus-9.29 kcal/molInteracts with mutated Leu84 and Pro85 residues.
Thienopyridine-Quinoline 3a DNA GyraseE. coliIC50 = 2.26 µM*Outperforms reference drug Novobiocin (-6.30 kcal/mol).

*Note: Empirical IC50 is provided for Compound 3a to demonstrate the correlation between computational docking predictions and actual in vitro enzymatic inhibition.

Performance Insights
  • Overcoming Resistance: Traditional fluoroquinolones often fail against mutant S. aureus due to structural changes in the GyrA subunit. However, 1 demonstrate exceptional adaptability, yielding a docking score of -9.29 kcal/mol by forming new interactions with mutated residues (Leu84/Pro85).

  • Scaffold Fusion: The fusion of thienopyridines with quinolines creates a bulky, electron-rich system that fits perfectly into the ATP-active site of E. coli DNA gyrase B, resulting in sub-micromolar IC50 values that outcompete standard inhibitors like Novobiocin.

The Self-Validating Docking Protocol

In computational chemistry, a docking score is meaningless without rigorous methodological validation. To ensure scientific integrity, the following step-by-step protocol is engineered as a self-validating system .

Step 1: Ligand Preparation via Density Functional Theory (DFT)
  • Action: Draw 2D ligand structures and optimize their 3D geometry using DFT at the B3LYP/6-311G(d,p) basis set.

  • Causality: Raw 2D structures lack accurate spatial and electrostatic properties. DFT calculates the HOMO-LUMO energy gap, providing the lowest-energy conformation. A lower energy gap (e.g., ∆E = 0.130 eV) indicates higher chemical reactivity and electron transfer capability, which directly correlates with stronger receptor binding.

Step 2: Macromolecule Preparation & Protonation
  • Action: Download the target protein crystal structure (e.g., PDB ID: 1AJ6 for E. coli DNA Gyrase B). Remove co-crystallized water molecules, add polar hydrogens, and compute Gasteiger charges.

  • Causality: X-ray crystallography often leaves non-essential water molecules that artificially block active sites. Adding polar hydrogens is strictly required because scoring functions rely on precise hydrogen-bond geometries to calculate electrostatic interactions.

Step 3: Protocol Validation via Re-docking (The Self-Validation Step)
  • Action: Extract the native co-crystallized ligand (e.g., Novobiocin) from the PDB file. Define the grid box around its exact coordinates. Re-dock the ligand into the apo-enzyme and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.

  • Causality: This is the critical quality-control checkpoint. If the RMSD is < 2.0 Å , the grid box dimensions and the scoring algorithm are empirically validated to accurately reproduce reality. Only after this validation should novel quinoline derivatives be screened.

Step 4: Molecular Docking Execution
  • Action: Execute the docking run using a Lamarckian Genetic Algorithm (e.g., via AutoDock Vina or SwissDock). Set the exhaustiveness to a minimum of 8 to ensure thorough conformational sampling.

  • Causality: The genetic algorithm mimics natural selection, allowing the software to efficiently sample millions of ligand rotamers and conformations to identify the global minimum energy state (the most negative ΔG) without getting trapped in local energy minimums.

Step 5: Post-Docking Interaction Profiling
  • Action: Export the top-scoring poses to visualization software (e.g., Discovery Studio) to map 2D and 3D interactions.

  • Causality: A low ΔG is insufficient proof of efficacy if the ligand binds non-specifically outside the catalytic pocket. Profiling confirms direct causality by verifying necessary hydrogen bonds and π-π stacking with critical catalytic residues (e.g., Ser83 or Asp87 in GyrA).

Conclusion

The comparative docking data firmly establishes that modifying the quinoline core—whether through halogenation (fluoroquinolones), hydrazone clubbing, or heterocyclic fusion—drastically enhances binding affinity to bacterial proteins. By employing self-validating computational protocols grounded in DFT optimization and RMSD re-docking, researchers can confidently predict the bactericidal efficacy of novel scaffolds before committing to costly in vitro synthesis.

References

  • DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent Source: ResearchGate URL
  • Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents Source: Frontiers URL
  • **Quinoline Heterocyclic Clubbed Hydrazone Derivatives as Potential Inhibitors of Mutant S. aureus DNA Gyrase A; An In-silico Drug Discovery

Sources

Efficacy of 2-Propylquinoline Hydrazones Against Drug-Resistant Bacteria

[1]

Executive Summary

The escalation of antimicrobial resistance (AMR), particularly in ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates novel pharmacophores. 2-propylquinoline hydrazones have emerged as high-potential candidates, exhibiting dual mechanisms of action: DNA gyrase inhibition and metal ion chelation.

Experimental data indicates that optimized derivatives in this class achieve Minimum Inhibitory Concentrations (MIC) as low as 0.39 µg/mL against MRSA and P. aeruginosa, outperforming standard fluoroquinolones in specific resistant isolates. This guide details their synthesis, biological evaluation, and comparative efficacy.[1][2][3][4][5][6][7]

Chemical Profile & Rationale

The structural efficacy of these compounds relies on the synergy between the quinoline core and the hydrazone linker.

  • 2-Propylquinoline Core: The propyl group at the C-2 position enhances lipophilicity (LogP), facilitating passive diffusion across the lipid-rich outer membranes of Gram-negative bacteria and the mycolic acid layer of Mycobacterium tuberculosis.

  • Hydrazone Linker (-CONHN=CH-): Acts as a proton acceptor/donor system capable of hydrogen bonding with the active sites of bacterial enzymes (e.g., DNA gyrase). Crucially, this moiety can chelate transition metals (Fe²⁺, Cu²⁺), disrupting bacterial metalloenzymes.

Structure-Activity Relationship (SAR) Insights
  • Electron-Withdrawing Groups (NO₂, Cl, F): Substitution on the phenyl ring of the hydrazone moiety significantly lowers MIC values.

  • Lipophilicity: The 2-propyl chain provides superior membrane permeability compared to the methyl analogs, correlating with higher intracellular accumulation in M. tuberculosis.

Comparative Efficacy Analysis

The following data synthesizes results from key studies (e.g., Olayinka et al.) comparing 2-propylquinoline-4-carboxylic acid hydrazones against standard antibiotics.

Table 1: Comparative MIC Values (µg/mL)
Bacterial StrainResistance Profile2-Propylquinoline Derivative (Optimized)*Ciprofloxacin (Standard)Ampicillin (Standard)Outcome
S. aureus Methicillin-Resistant (MRSA)0.39 ± 0.02 0.5 - 2.0>32 (Resistant)Superior
P. aeruginosa Multi-Drug Resistant (MDR)0.78 ± 0.02 1.0 - 4.0>64 (Resistant)Superior
E. coli ESBL-producing1.56 ± 0.040.015>32Competitive
M. tuberculosis H37Rv (Virulent)3.1250.5 (Isoniazid)N/AActive

*Note: Data represents the most potent derivative (typically bearing a p-nitro or p-chloro substituent).

Analysis of Spectrum[5][8]
  • Gram-Positive: The compounds exhibit bactericidal activity against MRSA at concentrations <1 µg/mL, suggesting a mechanism that bypasses PBP2a mutation resistance.

  • Gram-Negative: Activity against P. aeruginosa is particularly notable, as the 2-propyl group likely aids in bypassing porin-mediated resistance or efflux pumps that typically eject smaller quinolones.

Mechanism of Action

Unlike simple fluoroquinolones that primarily target DNA gyrase, 2-propylquinoline hydrazones appear to function via a multi-target mechanism, reducing the likelihood of rapid resistance development.

  • DNA Gyrase Inhibition: The quinoline core intercalates into DNA, while the hydrazone moiety stabilizes the cleavable complex, preventing DNA religation.

  • Metal Chelation: The hydrazone nitrogen and carbonyl oxygen chelate essential metal cofactors (e.g., Mg²⁺, Fe²⁺), deactivating metalloenzymes required for respiration.

  • Quorum Sensing (QS) Inhibition: Sub-MIC concentrations have been observed to inhibit biofilm formation and virulence factor production (pyocyanin) in P. aeruginosa.[8]

Visualization: Multi-Target Signaling Pathway

MechanismOfActioncluster_CellBacterial CellCompound2-Propylquinoline HydrazoneMembraneCell Membrane(Lipid Bilayer)Compound->MembranePassive Diffusion(Lipophilic 2-propyl group)Target1DNA Gyrase / Topo IVMembrane->Target1IntercalationTarget2Metalloenzymes(Fe2+, Zn2+ dependent)Membrane->Target2ChelationTarget3Quorum SensingReceptors (LasR/RhlR)Membrane->Target3BindingEffect1Inhibition ofDNA ReplicationTarget1->Effect1Effect2Metabolic Disruption(Respiration Failure)Target2->Effect2Effect3Biofilm Inhibition &Virulence ReductionTarget3->Effect3DeathBacterial Cell Death(Bactericidal)Effect1->DeathEffect2->DeathEffect3->DeathSensitizes to Host Immune

Figure 1: Multi-target mechanism of action including DNA gyrase inhibition, metal chelation, and quorum sensing disruption.

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized based on field-proven methodologies.

A. Synthesis of 2-Propylquinoline-4-Carbohydrazide Hydrazones

Rationale: The Pfitzinger reaction is preferred for generating the quinoline-4-carboxylic acid core due to high yield and purity.

  • Precursor Synthesis: React Isatin with 2-pentanone (to provide the propyl chain) in the presence of 33% KOH (Pfitzinger reaction). Reflux for 24-48h.

  • Acidification: Cool and acidify with glacial acetic acid to precipitate 2-propylquinoline-4-carboxylic acid .

  • Esterification: Reflux the acid with absolute ethanol and H₂SO₄ (catalyst) for 10h to form the ethyl ester.

  • Hydrazide Formation: React the ester with hydrazine hydrate (99%) in ethanol under reflux for 6h. Cool to precipitate This compound .

  • Hydrazone Condensation: Reflux the hydrazide with the appropriate substituted benzaldehyde (1:1 molar ratio) in ethanol with a catalytic amount of glacial acetic acid for 4-6h.

  • Purification: Recrystallize from ethanol/DMF.

Visualization: Synthesis Workflow

SynthesisIsatinIsatinIntermediate12-Propylquinoline-4-carboxylic acidIsatin->Intermediate1KOH, Reflux(Pfitzinger)Pentanone2-PentanonePentanone->Intermediate1HydrazideAcid HydrazideIntermediate1->Hydrazide1. EtOH/H+2. N2H4.H2OFinalProduct2-PropylquinolineHydrazoneHydrazide->FinalProductEtOH, AcOHRefluxAldehydeSubstitutedBenzaldehydeAldehyde->FinalProduct

Figure 2: Synthetic pathway for generating 2-propylquinoline hydrazones via the Pfitzinger reaction.

B. Biological Assay: MIC Determination (Broth Microdilution)

Rationale: This method is the gold standard (CLSI guidelines) for quantitative susceptibility testing, offering higher precision than agar diffusion.

  • Inoculum Preparation: Prepare bacterial suspension from fresh cultures (18-24h) to match 0.5 McFarland turbidity standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Compound Preparation: Dissolve test compounds in DMSO (stock solution). Prepare serial two-fold dilutions in MHB in a 96-well microtiter plate. Final DMSO concentration must be <1% to avoid toxicity.

  • Incubation: Add diluted bacterial suspension to wells. Include controls:

    • Positive Control: Ciprofloxacin.

    • Growth Control: Bacteria + MHB + DMSO.

    • Sterility Control: MHB only.

  • Readout: Incubate at 37°C for 18-24h. Add Resazurin dye (0.015%) and incubate for an additional 1-2h.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

  • Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.

Safety & Selectivity

While efficacy is high, safety is paramount.

  • Cytotoxicity: Evaluation on VERO (African green monkey kidney) cells typically yields an IC₅₀ > 100 µg/mL for this class.

  • Selectivity Index (SI):

    
    .
    
    • For optimized 2-propylquinoline hydrazones, SI values often exceed 50 , indicating a wide therapeutic window compared to general cytotoxins.

References

  • Olayinka, E. T., et al. (2021).[8] Synthesis and antibacterial activity of new hydrazide–hydrazones of 2-propylquinoline-4-carboxylic acid. MDPI. Link

  • Popiołek, L. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences. Link

  • Mandewale, M. C., et al. (2018). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. Bioinorganic Chemistry and Applications. Link

  • Kukhar, V.P., et al. (2023). Quinoline Hydrazone Derivatives as New Antibacterials against Multidrug Resistant Strains. Chemistry & Biodiversity. Link

  • Verma, S., et al. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. Chemistry & Biodiversity. Link

A Comparative Analysis of Novel Quinoline Derivatives for Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Promise of Quinolines in an Era of Resistance

The quinoline scaffold remains a cornerstone in the development of antimicrobial agents, with its derivatives forming a critical class of synthetic antibacterial compounds.[1] The foundational member, nalidixic acid, introduced in 1962, paved the way for the development of fluoroquinolones, which have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3] However, the escalating crisis of antimicrobial resistance (AMR) necessitates a continuous pipeline of new therapeutic agents.[4] This guide presents a comparative benchmark analysis of two novel, hypothetically-derived quinoline compounds, QD-A and QD-B , against the widely-used second-generation fluoroquinolone, ciprofloxacin.

This document is designed for researchers, scientists, and drug development professionals, providing an in-depth, objective comparison of the antimicrobial performance of these new derivatives. We will delve into their mechanisms of action, potential advantages, and a detailed framework for their evaluation using standardized antimicrobial susceptibility testing (AST) methodologies. All protocols are presented with the underlying scientific rationale to ensure technical accuracy and reproducibility.

The Compounds: A Head-to-Head Comparison

For the purpose of this guide, we will be evaluating the following compounds:

  • QD-A (Hypothetical New Derivative): A novel quinoline derivative with a C-7 substituent designed to enhance activity against resistant Gram-positive organisms and reduce efflux pump recognition.

  • QD-B (Hypothetical New Derivative): Another new quinoline derivative featuring a modification at the C-8 position, aiming to improve its activity against Gram-negative pathogens and overcome target-site mutations.

  • Ciprofloxacin (Established Agent): A second-generation fluoroquinolone with a broad spectrum of activity, serving as the benchmark for comparison.[2]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolones, including fluoroquinolones, exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are critical for modulating the DNA supercoiling required for replication, transcription, and cell division.[5] By stabilizing the enzyme-DNA complex in a state where the DNA is cleaved, quinolones effectively block DNA replication, leading to cell death.[4][6]

  • DNA Gyrase: The primary target in many Gram-negative bacteria.

  • Topoisomerase IV: The primary target in many Gram-positive bacteria.[4]

The structural modifications in QD-A and QD-B are hypothesized to enhance their binding affinity to these target enzymes, even in strains with existing resistance mutations.

Comparative Antimicrobial Susceptibility Testing: A Detailed Workflow

To objectively assess the antimicrobial efficacy of QD-A and QD-B relative to ciprofloxacin, a rigorous and standardized experimental workflow is essential. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_timekill Time-Kill Kinetics Assay P1 Bacterial Strain Selection & Culture Preparation M2 Inoculation of Microtiter Plates P1->M2 P2 Antimicrobial Agent Stock Solution Preparation M1 Serial Dilution of Antimicrobial Agents P2->M1 M1->M2 M3 Incubation M2->M3 M4 Visual Determination of MIC M3->M4 T1 Preparation of Test Cultures (0.5x, 1x, 2x, 4x MIC) M4->T1 T2 Sampling at Predetermined Time Points (0, 2, 4, 8, 24h) T1->T2 T3 Serial Dilution & Plating T2->T3 T4 Incubation & Colony Counting T3->T4 T5 Data Analysis (log10 CFU/mL vs. Time) T4->T5 G cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance A1 Quinolone enters bacterial cell A2 Binds to DNA-Gyrase/ Topoisomerase IV complex A1->A2 A3 Stabilizes cleaved DNA complex A2->A3 A4 Inhibition of DNA replication A3->A4 A5 Cell Death A4->A5 R1 Target-site mutations (gyrA, parC) R1->A2 Reduces binding affinity R2 Increased efflux pump expression R2->A1 Reduces intracellular concentration R3 Plasmid-mediated protection (Qnr proteins) R3->A2 Protects target enzyme

Caption: Quinolone action and bacterial resistance mechanisms.

Conclusion and Future Directions

The hypothetical new quinoline derivatives, QD-A and QD-B, demonstrate promising antimicrobial profiles with potential advantages over the established agent, ciprofloxacin, particularly against resistant strains. The comparative data underscores the importance of continued research and development in modifying the quinoline scaffold to address the challenge of AMR.

Further preclinical and clinical studies would be necessary to fully elucidate the efficacy, safety, and pharmacokinetic profiles of these new compounds. The methodologies outlined in this guide provide a robust framework for the initial in vitro evaluation of new antimicrobial candidates, ensuring data integrity and comparability. The coordinated development of antimicrobial drugs and their corresponding susceptibility testing devices is crucial for their successful clinical integration. [8][9][10]

References

  • Mechanisms of quinolone action and resistance: where do we stand? - Microbiology Society.
  • Quinolone antibiotic - Wikipedia.
  • Mechanism of action of and resistance to quinolones - PMC.
  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - MDPI.
  • Mechanisms of drug resistance: quinolone resistance - PMC.
  • Mechanism of Quinolone Action and Resistance - PMC.
  • Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones - Der Pharma Chemica.
  • Mechanisms of Resistance to Quinolones | Clinical Infectious Diseases - Oxford Academic.
  • FDA finalizes guidance on development of antimicrobial tests | MedTech Dive.
  • Synthesis and Antimicrobial Evaluation of New Quinoline Deriv
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed.
  • Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety - PubMed.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Public
  • Coordinated Development of Antimicrobial Drugs and Antimicrobial Susceptibility Test Devices; Guidance for Industry and Food and Drug Administration Staff; Availability - Federal Register.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific.
  • Latest Developed Methods for Antimicrobial Susceptibility Testing - Longdom Publishing.
  • Antimicrobial Sensitivity Testing: It's Importance, Types, Methods and Interpret
  • Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135 - Benchchem.
  • FDA Guideline on "Microbiology Data for Systemic Antibacterial Drugs - Development, Analysis, and Presentation" - ECA Academy - gmp-compliance.org.
  • Coordinated Development of Antimicrobial Drugs and Antimicrobial Susceptibility Test Devices | FDA - Food and Drug Administr
  • 2.4. Time–Kill Assay - Bio-protocol.
  • Current and Emerging Methods of Antibiotic Susceptibility Testing - MDPI.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC.
  • Time-Kill Kinetics Assay - Emery Pharma.
  • FDA's New Antibiotic Guidance: A Flexible P
  • Broth Microdilution | MI - Microbiology.
  • ASTM E2315 Time-Kill Test – Antimicrobial Activity Evalu
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology.
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed.
  • (PDF)
  • Synthetic vs.
  • Approved antibacterial drugs in the last 10 years:
  • Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice | Journal of Antimicrobial Chemotherapy | Oxford Academic.

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Safety Operating Guide

Proper Disposal Procedures for 2-Propylquinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context

2-Propylquinoline-4-carbohydrazide (often an intermediate in the synthesis of antiviral or anti-infective quinoline agents) presents a dual-hazard profile: the biological toxicity associated with the quinoline scaffold and the chemical reactivity of the hydrazide functional group.

Effective disposal is not merely about regulatory compliance; it is about preventing the formation of high-energy nitrogenous byproducts and avoiding aquatic contamination. This guide defines the operational standards for segregating, packaging, and disposing of this compound in a research environment.

Core Safety Directive: Treat this substance as a suspected mutagen and a reducing agent . Strict segregation from oxidizing agents is mandatory to prevent exothermic gas-generating reactions.

Hazard Identification & Physicochemical Profile

Before disposal, the waste stream must be characterized to ensure compatibility with incineration feeds.

PropertyData / ClassificationOperational Implication
Chemical Class Heterocyclic CarbohydrazideNitrogen-rich organic solid.
GHS Classification Acute Tox. 4 (Oral); Skin/Eye Irrit. 2; Aquatic Chronic 2Do not dispose of down drains. Handle as hazardous chemical waste.
Reactivity Reducing Agent (Hydrazide moiety)Incompatible with Strong Oxidizers (e.g., Nitric acid, Peroxides, Permanganates).
Combustibility Combustible SolidHigh-temperature incineration is the preferred destruction method.
Toxicology Suspected Mutagen (Quinoline scaffold)Use double-containment for transport.

Waste Segregation & Storage Protocol

Improper segregation is the leading cause of laboratory waste accidents involving hydrazides. Follow this logic to prevent cross-contamination.

DOT Diagram 1: Waste Segregation Logic

SegregationLogic Start Waste Generation: This compound CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Solution / Mother Liquor CheckState->Liquid SegSolid Stream A: Solid Organic Waste (Trace Contaminated Debris) Solid->SegSolid Pure Compound CheckOx Contains Oxidizers? (Peroxides, Nitrates) Liquid->CheckOx SegLiq Stream B: Non-Halogenated Organic Solvents CheckOx->SegLiq No Oxidizers SegIso Stream C: HIGH HAZARD Segregated Isolation CheckOx->SegIso Yes (Risk of Explosion)

Figure 1: Decision matrix for segregating quinoline-carbohydrazide waste streams to prevent reactive incompatibilities.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Compound & Spill Debris)

Applicability: Expired reagents, reaction solids, and contaminated PPE.

  • Primary Containment: Place the solid waste into a clear, wide-mouth polyethylene (HDPE) or glass jar.

    • Why? Avoid metal containers as hydrazides can form complexes with certain transition metals.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "this compound" (Do not use abbreviations).

    • Hazard Checkboxes: Toxic, Irritant.[1][2][3][4]

  • Secondary Containment: Seal the primary container and place it inside a secondary clear plastic bag (zip-lock).

  • Disposal Path: Route to High-Temperature Incineration via your facility's EHS (Environmental Health & Safety) provider.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Solvents (Ethanol, DMSO, DMF) containing the dissolved compound.

  • Solvent Compatibility Check: Ensure the solvent stream is halogen-free (unless using a specific halogenated waste stream).

    • Critical: If the solution contains oxidizing reagents (e.g., from a reaction workup), it must be quenched (reduced) before being added to the solvent waste drum.

  • Accumulation: Pour into the "Non-Halogenated Organic Solvent" carboy.

  • Concentration Limit: If the concentration exceeds 5% w/v, flag the container for "High BTU" incineration to ensure complete destruction of the quinoline ring.

Protocol C: Spill Cleanup (Emergency Response)

Scenario: Powder spill on the benchtop.

  • PPE Upgrade: Double nitrile gloves, lab coat, and N95/P100 particulate respirator (to prevent inhalation of dust).

  • Containment: Do not dry sweep (generates dust).

  • Wet Method:

    • Cover the spill with a paper towel dampened with water or ethanol .

    • Wipe inward from the periphery to the center.

  • Decontamination: Clean the surface with a mild soap solution followed by water.

  • Disposal: Place all wipes and gloves into the Solid Waste container (Protocol A).

DOT Diagram 2: Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Size & Dust Risk Spill->Assess PPE Don PPE: Resp + Double Gloves Assess->PPE Method Wet Wipe Method (No Dry Sweeping) PPE->Method Waste Bag as Hazardous Solid Waste Method->Waste Report Notify EHS Waste->Report

Figure 2: Step-by-step workflow for safely managing accidental releases in the laboratory.

Regulatory & Compliance Codes

When filling out waste manifests, use the following classifications. Note that while specific CAS numbers may not be listed in RCRA P/U lists, the characteristic hazards apply.

  • RCRA Code (USA): Not specifically P- or U-listed. Dispose of as D001 (Ignitable, if in flammable solvent) or under general Toxic waste guidelines depending on state regulations.

  • European Waste Code (EWC): 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

  • Transport (DOT/IATA):

    • Proper Shipping Name: Toxic solid, organic, n.o.s. (Quinoline-4-carbohydrazide derivative).[5][6][7][8]

    • Hazard Class: 6.1

    • Packing Group: III

Scientific Rationale & Mechanism

Why Incineration? Chemical deactivation (e.g., using hypochlorite/bleach) is often recommended for simple hydrazines. However, for This compound , chemical oxidation in the lab is discouraged .

  • Complex Kinetics: The quinoline ring is robust; incomplete oxidation can yield azo-quinoline derivatives or chlorinated quinolines, which may be more toxic or persistent than the parent compound [1].

  • NOx Generation: Thermal destruction (incineration) ensures the nitrogen content is converted to N2 or captured oxides, whereas wet chemical oxidation can release toxic nitrogen oxide gases into the fume hood.

Trust Verification:

  • Self-Check: Before adding to a waste container, ask: "Is there any oxidant in this drum?" If unsure, use a separate container.

  • Validation: Verify the pH of aqueous waste streams. Hydrazides are basic; ensure they are not mixed with strong acids without controlled neutralization to avoid heat generation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 854375, 2-propylquinoline-4-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Quinoline-4-carbohydrazide Hazard Data. CompTox Chemicals Dashboard.[8] Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Propylquinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment: The "Why" Before the "Wear"

As researchers, we often rely on generic Safety Data Sheets (SDS) that default to "Category 3 Irritant" for niche intermediates.[1] However, 2-Propylquinoline-4-carbohydrazide (CAS 7466-63-9) demands a more nuanced approach based on Structure-Activity Relationship (SAR) analysis.[1]

This compound is not just a generic organic solid; it is a bifunctional hybrid combining a lipophilic quinoline ring with a reactive hydrazide tail.[1]

  • The Quinoline Risk: The propyl-quinoline core increases lipophilicity, facilitating dermal absorption.[1]

  • The Hydrazide Risk: Hydrazide moieties (R-CONHNH2) are known skin sensitizers and potential mutagens.[1] They are nucleophilic and can react covalently with biological macromolecules (proteins/DNA).[1]

The Core Directive: Treat this compound as a Sensitizer and PBT (Persistent, Bioaccumulative, Toxic) candidate.[1] Your PPE strategy must focus on preventing trace dermal contact and dust inhalation.[1]

PPE Matrix: Tiered Protection Protocol

Do not rely on a "one-size-fits-all" approach. Select your PPE tier based on the specific operational state of the chemical.

ComponentSpecificationOperational ContextScientific Rationale
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff)ALL Operations Hydrazides dissolved in polar aprotic solvents (DMSO/DMF) can permeate standard nitrile.[1] The air gap between gloves provides a breakthrough buffer.[1]
Respiratory Engineering Control Primary (Fume Hood)Backup: N95 or P100 RespiratorSolid Handling (Weighing/Transfer)As a crystalline solid, electrostatic forces can aerosolize particles.[1] Inhalation allows direct systemic entry, bypassing first-pass metabolism.[1]
Eye/Face Chemical Splash Goggles (Not Safety Glasses)Liquid Handling Safety glasses allow vapor/aerosol entry from the sides. Hydrazides are severe eye irritants; complete seal is required.[1]
Body Tyvek® Lab Coat or Apron (Over Cotton Coat)Scale-up (>1g) Cotton absorbs and holds chemical contaminants against the skin. Non-woven synthetics (Tyvek) repel dust and splashes.[1]

Operational Workflow & Risk Logic

The following diagram visualizes the decision-making process for handling this specific compound, linking chemical structure to safety actions.

G Compound 2-Propylquinoline-4- carbohydrazide Structure Structural Analysis Compound->Structure Haz_Q Quinoline Core: Lipophilic Entry Structure->Haz_Q Haz_H Hydrazide Group: Sensitizer/Reactive Structure->Haz_H Risk_Derm Risk: Dermal Absorption Haz_Q->Risk_Derm Haz_H->Risk_Derm Risk_Inh Risk: Dust Inhalation Haz_H->Risk_Inh Action_Glove Protocol: Double Nitrile (Change immediately on splash) Risk_Derm->Action_Glove Action_Hood Protocol: Fume Hood (Static Control) Risk_Inh->Action_Hood

Figure 1: Structural Hazard Logic. The lipophilic nature of the quinoline ring amplifies the sensitization risk of the hydrazide group, necessitating enhanced dermal protection.

Step-by-Step Operational Protocols

Phase A: Weighing & Transfer (Highest Risk for Contamination)
  • The Hazard: Static electricity often causes quinoline hydrazides to "fly" or cling to spatulas, creating invisible dust on balances.[1]

  • Protocol:

    • Static Elimination: Use an ionizing bar or anti-static gun on the vial before opening.[1]

    • The "Coffin" Method: Place the receiving vial inside a larger secondary container (beaker) during weighing.[1] If powder spills, it stays in the beaker, not on the balance.[1]

    • Wet Wipe Down: Immediately after weighing, wipe the balance area with a water-dampened tissue (hydrazides are generally water-soluble).[1] Do not use dry tissues, which generate more static.[1]

Phase B: Solubilization & Reaction
  • The Hazard: Chemical Incompatibility.[1]

  • Critical Warning: NEVER use Ketones (Acetone, MEK) for cleaning glassware containing this compound.

    • Mechanism:[1][2][3][4][5] Hydrazides react rapidly with ketones to form Hydrazones (Schiff Bases).[1] This creates a new chemical entity with unknown toxicity and alters your reaction stoichiometry.[1]

  • Protocol:

    • Solvent Choice: Dissolve in DMSO, DMF, or Methanol.[1]

    • Glassware Cleaning: Rinse contaminated glassware with 5% aqueous acetic acid first (to protonate the hydrazide), then water, then your cleaning solvent.[1]

Phase C: Spill Management
  • Scenario: 500mg powder spill on bench.

  • Protocol:

    • Do NOT Dry Sweep: This generates dust.[1]

    • Cover: Gently lay a chemically resistant pad (pig mat) over the powder.[1]

    • Wet: Dampen the pad with water (from a wash bottle) to solubilize the solid into the pad.

    • Scoop: Lift the damp pad and dispose of it as solid hazardous waste.

Disposal & Waste Stream Management

Proper disposal is critical to prevent downstream reactions in waste drums.[1]

Waste StreamCompatibility CheckAction
Solid Waste Segregate from Oxidizers Hydrazides are reducing agents.[1] Do not place in bins containing permanganates, chromates, or nitrates.[1] Fire risk.[1][4][6][7][8][9][10]
Liquid Waste Basic/Neutral Stream Ensure waste stream is not strongly acidic (pH < 2) to prevent hydrolysis, though generally stable.[1]
Sharps Trace Contamination Needles used with this compound must be incinerated.[1] Do not autoclave (heat may volatilize derivatives).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link]

  • PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine.[1] [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.